5-Chloro-4-fluoro-2-methylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-fluoro-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAAJYJYOSSNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287180 | |
| Record name | 5-Chloro-4-fluoro-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-43-0 | |
| Record name | 5-Chloro-4-fluoro-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-fluoro-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Chloro-4-fluoro-2-methylaniline: A Technical Guide for Chemical Researchers
Introduction: The Strategic Importance of 5-Chloro-4-fluoro-2-methylaniline
This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of its substituents—a chlorine atom, a fluorine atom, a methyl group, and an amino group—offers a unique combination of steric and electronic properties. This substitution pattern allows for regioselective modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. For instance, halogenated anilines are known precursors for active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapies.[1][2] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, detailing the underlying chemical principles and offering field-proven experimental protocols.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound, points to a late-stage reduction of a nitro group. This approach is advantageous as the nitro group is a strong directing group for electrophilic aromatic substitution, facilitating the introduction of the halogen substituents in the desired positions. The immediate precursor is therefore identified as 2-chloro-4-fluoro-5-nitrotoluene. This intermediate can, in turn, be synthesized from the commercially available 2-chloro-4-fluorotoluene via a nitration reaction.
Caption: Retrosynthetic analysis of this compound.
This two-step approach is chemically sound and relies on well-established, high-yielding transformations, ensuring an efficient and scalable synthesis.
Part 1: Synthesis of 2-Chloro-4-fluoro-5-nitrotoluene via Electrophilic Nitration
The introduction of a nitro group onto the 2-chloro-4-fluorotoluene ring is a classic example of electrophilic aromatic substitution. The directing effects of the existing substituents are paramount in achieving the desired regioselectivity. The methyl group is an ortho-, para-director, while the chlorine and fluorine atoms are also ortho-, para-directing but deactivating. The interplay of these directing effects favors the substitution at the 5-position, which is ortho to the chlorine and meta to the fluorine and methyl groups.
A common and effective method for this transformation is the use of a nitrating mixture, typically consisting of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocol: Nitration of 2-Chloro-4-fluorotoluene
This protocol is adapted from established procedures for the nitration of similar substrates.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-fluorotoluene | 144.57 | 28.91 g | 0.20 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 76 mL | 1.40 |
| Potassium Nitrate | 101.10 | 20.22 g | 0.20 |
| Dichloromethane | 84.93 | 100 mL | - |
| Ice-water mixture | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 100 mL of dichloromethane.
-
Add 28.91 g (0.20 mol) of 2-chloro-4-fluorotoluene to the flask and stir until dissolved.
-
Slowly add 76 mL (1.40 mol) of 98% concentrated sulfuric acid to the solution while maintaining the temperature below 10°C using an ice bath.
-
Cool the mixture to 0°C.
-
In a separate beaker, dissolve 20.22 g (0.20 mol) of potassium nitrate in a minimal amount of concentrated sulfuric acid and add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-chloro-4-fluoro-5-nitrotoluene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a solid product.
Caption: Workflow for the nitration of 2-chloro-4-fluorotoluene.
Part 2: Synthesis of this compound via Reduction of the Nitro Group
The reduction of the nitro group in 2-chloro-4-fluoro-5-nitrotoluene to an amine is the final and crucial step in this synthetic sequence. Several methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the halogen substituents.
A widely used and effective method is the reduction of the nitro compound with a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.[4] This method is often preferred in industrial settings due to its cost-effectiveness and high efficiency.
Experimental Protocol: Reduction of 2-Chloro-4-fluoro-5-nitrotoluene
This protocol is based on well-established procedures for the reduction of aromatic nitro compounds.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-fluoro-5-nitrotoluene | 189.56 | 18.96 g | 0.10 |
| Iron Powder | 55.845 | 27.92 g | 0.50 |
| Ethanol | 46.07 | 200 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | 5 mL | ~0.06 |
| Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 18.96 g (0.10 mol) of 2-chloro-4-fluoro-5-nitrotoluene and 200 mL of ethanol.
-
Stir the mixture to dissolve the starting material.
-
To this solution, add 27.92 g (0.50 mol) of iron powder.
-
Carefully add 5 mL of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.
Caption: Workflow for the reduction of 2-chloro-4-fluoro-5-nitrotoluene.
Characterization and Data Summary
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Property | Value |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol |
| Appearance | Off-white to light brown solid or oil |
| Boiling Point | Approximately 257.4 °C[5] |
| ¹H NMR | Expected signals for aromatic protons, an amino group, and a methyl group, with characteristic splitting patterns due to fluorine coupling. |
| ¹³C NMR | Expected signals for the aromatic carbons, with characteristic C-F coupling constants. |
| Mass Spectrometry | [M]+ peak at m/z 159 and [M+2]+ peak characteristic of a monochlorinated compound. |
Conclusion and Future Perspectives
The two-step synthesis of this compound from 2-chloro-4-fluorotoluene presented in this guide offers a reliable and scalable route to this valuable building block. The methodologies employed are based on fundamental and well-understood organic reactions, ensuring reproducibility and high yields. For researchers and drug development professionals, access to a consistent and high-purity supply of this intermediate is crucial for advancing the synthesis of novel and complex molecular targets. Further optimization of reaction conditions, such as catalyst loading in the reduction step or the use of alternative nitrating agents, could be explored to enhance the overall efficiency and sustainability of the process.
References
- 1. 1096113-25-5|4-Chloro-3-fluoro-2-methylaniline|BLD Pharm [bldpharm.com]
- 2. 2-CHLORO-4-FLUORO-5-METHYL ANILINE | CAS: 116759-33-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 4. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 1242339-43-0 | SZB33943 [biosynth.com]
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-4-fluoro-2-methylaniline is a halogenated aromatic amine that holds significant potential as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the aniline ring, imparts distinct physicochemical properties that are critical for its reactivity, bioavailability, and metabolic stability in potential drug candidates. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its relevance in contemporary drug discovery.
Introduction: The Significance of Halogenated Anilines in Medicinal Chemistry
Halogenated anilines are a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of a wide range of therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is often used to enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa. Chlorine can also contribute to binding interactions and influence the overall electronic nature of the molecule. The strategic placement of these halogens, in combination with a methyl group as seen in this compound, offers a versatile platform for fine-tuning the properties of lead compounds in drug discovery programs. This guide serves as a foundational resource for researchers working with or considering the use of this compound, providing the essential physicochemical data and analytical methodologies required for its effective application.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the key properties of this compound.
Chemical Structure and Identification
The molecular structure of this compound is foundational to its chemical behavior.
Figure 1: Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1242339-43-0[1] |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol |
| SMILES | CC1=CC(=C(C=C1N)Cl)F |
| InChI | InChI=1S/C7H7ClFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 |
Physical Properties
The physical state, melting, and boiling points are critical parameters for handling, purification, and reaction setup.
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Solid at 20°C | [1] |
| Melting Point | 86-90 °C (literature value for the analogous 5-Bromo-4-fluoro-2-methylaniline) | [2] |
| Boiling Point | 257.4 °C | |
| Density | 1.3±0.1 g/cm³ (Predicted) | [3] |
Solubility Profile
The solubility of a compound in various solvents is crucial for its use in synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively published, general solubility characteristics can be inferred from its structure and data on similar anilines. It is expected to be soluble in many organic solvents and slightly soluble in water.
Table 3: Predicted Solubility
| Solvent | Predicted Solubility |
| Water | Slightly Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Toluene | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Acidity/Basicity (pKa)
The basicity of the aniline amine group is a key determinant of its reactivity and its ionization state at physiological pH, which is a critical factor in drug design. The pKa of the conjugate acid of this compound can be estimated based on the electronic effects of the substituents on the aromatic ring. Both chlorine and fluorine are electron-withdrawing groups, which are expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa of aniline's conjugate acid is ~4.6).
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity and reproducibility, the following section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.
Figure 2: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Finely grind a small amount of crystalline this compound using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, aiming for a column height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to obtain an approximate melting range. This saves time in the subsequent, more accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C/minute.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).
-
Validation: A pure compound should exhibit a sharp melting range of 1-2 °C. A broader range may indicate the presence of impurities.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Sample Preparation for NMR:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
¹H NMR Acquisition Protocol:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Experiment: Standard ¹H acquisition.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A standard spectral width for ¹H NMR (e.g., -2 to 12 ppm).
-
Referencing: The residual solvent peak should be used for chemical shift referencing (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition Protocol:
-
Experiment: ¹³C acquisition with proton decoupling.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A higher number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A standard spectral width for ¹³C NMR (e.g., -10 to 220 ppm).
-
Referencing: The solvent peak should be used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation for FTIR (Solid Sample):
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
FTIR Acquisition Protocol:
-
Background Scan: Perform a background scan with no sample present (or with the empty KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Scan: Place the prepared sample in the instrument and acquire the spectrum.
-
Data Analysis: Identify characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, C=C stretches of the aromatic ring, and C-Cl and C-F stretches.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Sample Preparation for MS:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Ionization: The sample is introduced into the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
-
Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Applications in Drug Discovery and Development
Halogenated anilines, including this compound, are valuable intermediates in the synthesis of various pharmaceutically active compounds. Their utility stems from the ability to participate in a range of chemical transformations, allowing for the construction of more complex molecular architectures.
Role as a Synthetic Intermediate
The amine group of this compound can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Nucleophilic Aromatic Substitution: The aniline ring can be further functionalized.
-
Diazotization: Conversion of the amine to a diazonium salt, which can then be used in various coupling reactions.
Potential Therapeutic Areas
While specific drugs derived directly from this compound are not prominently documented in publicly available literature, related structures are key components in several classes of therapeutic agents:
-
Kinase Inhibitors: Many small molecule kinase inhibitors used in oncology feature substituted aniline cores. The specific substitution pattern of this compound could be explored for developing novel inhibitors targeting various kinases. For instance, related chloro-fluoroaniline derivatives are used in the synthesis of inhibitors for kinases like EGFR and HER2.
-
Antimicrobials: The fluoroquinolone class of antibiotics contains a core structure that can be synthesized from halogenated anilines.
-
Agrochemicals: Substituted anilines are also used in the development of herbicides and pesticides.
The unique combination of substituents in this compound makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its key physicochemical properties and detailed experimental protocols for their determination. A thorough understanding and application of this information are crucial for researchers and scientists aiming to leverage the unique characteristics of this compound in the synthesis of novel and impactful molecules. The provided methodologies serve as a robust framework for ensuring the quality, purity, and appropriate handling of this compound in a research and development setting.
References
An In-depth Technical Guide to 5-Chloro-4-fluoro-2-methylaniline (CAS No. 1242339-43-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-4-fluoro-2-methylaniline, a halogenated aniline derivative with significant potential as a building block in medicinal chemistry and novel material synthesis. Drawing upon available chemical data and established principles of organic chemistry, this document details the compound's properties, plausible synthetic routes, reactivity profile, and safety considerations, offering valuable insights for its application in research and development.
Core Molecular Attributes and Physicochemical Properties
This compound, registered under CAS number 1242339-43-0, is a polysubstituted aniline featuring a chlorine atom, a fluorine atom, and a methyl group on the aromatic ring. This unique combination of substituents imparts specific electronic and steric characteristics that are highly desirable in the design of bioactive molecules.
The presence of electron-withdrawing halogens (chlorine and fluorine) significantly influences the electron density of the aniline ring, which can modulate the compound's reactivity and the metabolic stability of its derivatives. The fluorine atom, in particular, is a common bioisostere for hydrogen and is often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The methyl group provides a steric handle and can influence the conformational preferences of larger molecules derived from this scaffold.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1242339-43-0 | [1][2] |
| Molecular Formula | C₇H₇ClFN | [1][2] |
| Molecular Weight | 159.59 g/mol | [1][2] |
| Physical Form | Solid (at 20°C) | [1] |
| Boiling Point | 257.4 °C | [2] |
| Purity | Typically ≥95-98% (by HPLC) | [1] |
| SMILES | CC1=CC(=C(C=C1N)Cl)F | [2] |
| InChI Key | GWAAJYJYOSSNRC-UHFFFAOYSA-N |
Synthetic Pathways: A Prospective Analysis
Proposed Synthetic Route: Catalytic Hydrogenation of 5-Chloro-4-fluoro-2-nitroaniline
The most logical and industrially scalable approach to this compound is the catalytic hydrogenation of 5-chloro-4-fluoro-2-nitroaniline. This precursor, while not as common as the target aniline, is a known chemical entity. The overall transformation is depicted below:
Caption: Proposed synthesis of this compound.
Experimental Considerations for Nitro Group Reduction
The catalytic reduction of nitroanilines is a robust and generally high-yielding reaction. Several catalytic systems can be employed, with the choice often depending on substrate sensitivity and desired reaction conditions.
-
Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for nitro group reductions. The reaction is typically carried out under a hydrogen atmosphere (from a balloon to several atmospheres of pressure) in a protic solvent such as ethanol or methanol.
-
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is another powerful hydrogenation catalyst that can be used for this transformation.
-
Raney Nickel: A cost-effective alternative, particularly for large-scale syntheses. It is highly active but may sometimes lead to dehalogenation, which would be an undesirable side reaction in this case.
-
Other Reducing Agents: Chemical reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be used, though these methods often require more rigorous workup procedures to remove metal salts.
A General Protocol for Catalytic Hydrogenation:
-
Catalyst Slurry Preparation: In a suitable reaction vessel, a slurry of the chosen catalyst (e.g., 5-10 mol% Pd/C) in the reaction solvent (e.g., ethanol) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: A solution of 5-chloro-4-fluoro-2-nitroaniline in the same solvent is added to the catalyst slurry.
-
Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas. The reaction mixture is then stirred vigorously at room temperature or with gentle heating until the consumption of hydrogen ceases, as monitored by a pressure gauge or by analytical techniques such as TLC or LC-MS.
-
Workup and Isolation: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by standard techniques such as column chromatography on silica gel or recrystallization to afford the final product in high purity.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group and the two halogen substituents on the aromatic ring.
Reactions of the Amino Group
The primary amine functionality is a versatile handle for a wide range of chemical transformations, including:
-
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These are common structural motifs in many pharmaceutical agents.
-
Alkylation: The amino group can be alkylated, although over-alkylation can be a challenge. Reductive amination with aldehydes or ketones provides a controlled method for mono- or di-alkylation.
-
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures would convert the amino group into a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X where X is a halogen).
Cross-Coupling Reactions
The presence of both chlorine and fluorine on the aromatic ring opens up possibilities for selective cross-coupling reactions, a cornerstone of modern drug discovery. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This differential reactivity can be exploited for sequential functionalization.
Caption: Reactivity map of this compound.
-
Suzuki-Miyaura Coupling: The chlorine atom can be selectively coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leaving the less reactive fluorine atom intact for potential further modification.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the chloro-substituted position with an amine.
-
Sonogashira and Heck Couplings: These reactions enable the introduction of alkyne and alkene moieties, respectively, at the chloro-substituted position.
This differential reactivity makes this compound a valuable building block for the synthesis of complex molecules with precise control over the substitution pattern. While no specific drug has been publicly disclosed as being synthesized from this particular intermediate, its structural motifs are present in a variety of kinase inhibitors and other targeted therapies. The analogous compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, highlighting the potential of this class of compounds in drug discovery.
Spectroscopic Characterization
Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons, the amino protons (which may be broad and exchangeable with D₂O), and the methyl protons. The coupling patterns of the aromatic protons would be influenced by both the fluorine and the other substituents.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbon atoms attached to fluorine and chlorine would show characteristic chemical shifts, and the carbon-fluorine coupling would result in splitting of the C-F signal and potentially other nearby carbon signals.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, and C-C stretching in the aromatic region. The C-Cl and C-F stretching vibrations would also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Based on data for the related compound 5-chloro-o-toluidine, this class of compounds may be harmful if swallowed and may cause cancer.[3][4] Therefore, all handling should be performed by technically qualified personnel who are aware of the potential hazards.
Conclusion
This compound is a strategically substituted aromatic amine that holds considerable promise as a versatile building block for the synthesis of complex organic molecules. Its unique combination of a nucleophilic amino group and differentially reactive halogen atoms makes it an attractive starting material for the construction of novel pharmaceutical candidates and functional materials. While detailed experimental data for this specific compound is currently limited in the public domain, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. As with all research chemicals, it should be handled with appropriate caution and by qualified professionals. The insights provided in this guide aim to facilitate the effective and safe utilization of this compound in pioneering research and development endeavors.
References
spectroscopic data for 5-Chloro-4-fluoro-2-methylaniline (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-fluoro-2-methylaniline
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound (CAS No. 1242339-43-0), a substituted aniline, represents a class of compounds frequently utilized as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—featuring chloro, fluoro, methyl, and amino groups—imparts specific electronic and steric properties that are crucial for its reactivity and biological activity. Accurate characterization is therefore not merely a procedural step, but a fundamental requirement to ensure purity, confirm identity, and understand molecular behavior.
This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this compound. Moving beyond a simple presentation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, offering a robust framework for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C, and the connectivity between them.
¹H NMR Spectroscopy: Mapping Proton Environments
Proton NMR reveals the number of distinct proton types and their proximity to one another. For this compound, we anticipate signals corresponding to the aromatic protons, the amine protons, and the methyl protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for better resolution of exchangeable protons like those of the amine group.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Sixteen scans are generally sufficient for a sample of this concentration.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for ¹H NMR spectroscopic analysis.
The electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing halogen (-F, -Cl) substituents create a distinct electronic environment for each proton.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |
| H-3 | ~6.9-7.1 | Doublet (d) | JH3-F4 ≈ 8-10 Hz | 1H | This proton is ortho to the electron-donating -NH₂ group and meta to the -CH₃ group. The primary splitting is due to coupling with the adjacent fluorine atom. |
| H-6 | ~6.6-6.8 | Singlet (s) or narrow doublet | JH6-F4 ≈ 2-4 Hz | 1H | This proton is ortho to the -CH₃ group and para to the fluorine. Long-range coupling to fluorine may result in a narrow doublet or broadening. |
| -NH₂ | ~3.5-4.5 | Broad Singlet (br s) | None | 2H | The signal for amine protons is typically broad due to quadrupole broadening and chemical exchange. Its chemical shift is concentration and solvent dependent. |
| -CH₃ | ~2.1-2.3 | Singlet (s) | None | 3H | The methyl group protons are isolated from other protons and thus appear as a singlet. Its position is typical for a methyl group on an aromatic ring. |
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Carbon-13 NMR provides a signal for each chemically unique carbon atom, offering direct insight into the carbon skeleton of the molecule. Due to the presence of a fluorine atom, we expect to see C-F coupling, which provides additional structural confirmation.
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use the same spectrometer as for ¹H NMR, switched to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all C-H couplings are removed, resulting in a single sharp peak for each unique carbon. A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Caption: Workflow for ¹³C NMR spectroscopic analysis.
The molecule has 7 unique carbon atoms, and thus 7 signals are expected. The carbon attached to fluorine will appear as a large doublet, and other nearby carbons will show smaller couplings. Data from similar compounds like 5-fluoro-2-methylaniline and 5-chloro-2-methylaniline can help refine these predictions.[2][3]
| Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Predicted JCF (Hz) | Rationale |
| C4 | 155-160 | Doublet (d) | ¹JCF ≈ 240-250 | The carbon directly bonded to fluorine shows a large one-bond coupling constant and is significantly deshielded. |
| C2 | 145-150 | Doublet (d) | ⁴JCF ≈ 1-3 | This carbon is attached to the -NH₂ group. Its chemical shift is influenced by the amino group and its position relative to the halogens. |
| C5 | 125-130 | Doublet (d) | ²JCF ≈ 18-22 | The carbon bonded to chlorine will show a two-bond coupling to fluorine. |
| C1 | 120-125 | Doublet (d) | ³JCF ≈ 3-5 | This carbon, bearing the methyl group, is influenced by its ortho- and meta-substituents. |
| C6 | 115-120 | Doublet (d) | ³JCF ≈ 3-5 | This CH carbon is ortho to the methyl group. |
| C3 | 110-115 | Doublet (d) | ²JCF ≈ 22-26 | This CH carbon is ortho to the fluorine and shows a significant two-bond coupling. |
| -CH₃ | 16-18 | Singlet (s) or narrow doublet | ⁴JCF ≈ 1-3 | The methyl carbon signal appears in the typical aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups, which have characteristic vibrational frequencies. For substituted anilines, the N-H stretching and bending vibrations are particularly diagnostic.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation.
-
Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Caption: Workflow for Infrared (IR) spectroscopic analysis.
The IR spectrum of an aromatic primary amine is characterized by several key features.[4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3400-3500 | N-H asymmetric stretch | Medium | Primary amines (R-NH₂) show two distinct N-H stretching bands. These are typically sharp.[5] |
| 3300-3400 | N-H symmetric stretch | Medium | The presence of two bands in this region is a definitive indicator of a primary amine.[4] |
| 3000-3100 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |
| 2850-2960 | Aliphatic C-H stretch | Medium-Weak | Arises from the methyl (-CH₃) group. |
| 1600-1650 | N-H bend (scissoring) | Strong | This band is often sharp and can overlap with aromatic C=C stretching bands.[4] |
| 1500-1600 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected in this region, characteristic of the aromatic ring. |
| 1250-1340 | Aromatic C-N stretch | Strong | This vibration is characteristic of aromatic amines.[4] |
| 1100-1250 | C-F stretch | Strong | The C-F bond gives rise to a strong, characteristic absorption in the fingerprint region. |
| 690-900 | Aromatic C-H out-of-plane bend | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |
| 600-800 | C-Cl stretch | Medium-Strong | The C-Cl stretch appears at lower frequencies in the fingerprint region. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, through analysis of isotopic patterns and fragmentation, can help determine its elemental composition and structural features.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or the gas chromatography (GC) inlet. The sample is vaporized in a high vacuum environment.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, charged ions (fragment ions) and neutral radicals.[6]
-
Mass Analysis: Accelerate the positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry.
The molecular formula is C₇H₇ClFN. The nominal molecular weight is 159 g/mol .
| m/z Value | Proposed Ion/Fragment | Comments |
| 159, 161 | [C₇H₇ClFN]⁺• (M⁺•) | Molecular Ion Peak. The presence of one chlorine atom (isotopes ³⁵Cl and ³⁷Cl) will result in two peaks, M⁺ and M+2, with a characteristic intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound. |
| 144, 146 | [M - CH₃]⁺ | Loss of a methyl radical (-•CH₃) from the molecular ion. This is a common fragmentation pathway for toluidine derivatives.[7] |
| 124 | [M - Cl]⁺ | Loss of a chlorine radical (-•Cl). This would result in the ion [C₇H₇FN]⁺. |
| 99 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment, a common fragmentation for anilines. |
The fragmentation of haloanilines can be complex, and other pathways, including rearrangements and loss of HF or HCl, may also be observed.[8] The base peak (the most abundant ion) is often a stable fragment, such as the [M - CH₃]⁺ ion.[9]
Conclusion
The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the proton and carbon skeletons, confirming atom connectivity and stereochemistry through chemical shifts and coupling constants. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the primary amine. Finally, mass spectrometry confirms the molecular weight and elemental composition through the molecular ion and its characteristic isotopic pattern, while fragmentation analysis offers corroborating structural evidence. Together, these techniques form a self-validating system, ensuring the scientific integrity required for advanced research and development applications.
References
- 1. ossila.com [ossila.com]
- 2. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR [m.chemicalbook.com]
- 3. 5-Chloro-2-methylaniline(95-79-4) 13C NMR spectrum [chemicalbook.com]
- 4. wikieducator.org [wikieducator.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
5-Chloro-4-fluoro-2-methylaniline: A Technical Guide for Drug Development Professionals
Foreword: The Strategic Importance of Halogenated Anilines in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by these substitutions—such as altered lipophilicity, enhanced metabolic stability, and modulated pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. 5-Chloro-4-fluoro-2-methylaniline stands as a key exemplar of a versatile building block, offering a synthetically tractable platform for the generation of novel therapeutic agents. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and synthetic considerations, alongside a discussion of its potential applications in drug development, grounded in the broader context of fluorinated aniline utility.
Molecular Structure and Chemical Identity
This compound is a polysubstituted aniline derivative. The strategic placement of chloro, fluoro, and methyl groups on the aniline ring provides a unique combination of steric and electronic features that can be exploited in drug design.
Chemical Formula and Structure
The molecular formula for this compound is C7H7ClFN [1]. Its structure is characterized by a benzene ring substituted with a methyl group at position 2, a fluorine atom at position 4, a chlorine atom at position 5, and an amino group at position 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1242339-43-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C7H7ClFN | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 159.59 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | This compound | N/A |
| Isomeric SMILES | CC1=CC(=C(C=C1N)Cl)F | --INVALID-LINK-- |
Physicochemical Properties and Spectroscopic Data
Inferred Physicochemical Properties
The presence of both fluorine and chlorine atoms, along with a methyl group, influences the compound's polarity, lipophilicity, and reactivity. The fluorine atom can engage in hydrogen bonding and alters the electronic nature of the aromatic ring, while the chlorine atom contributes to its lipophilicity.
Table 2: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 5-Chloro-2-methylaniline | 4-Fluoro-2-methylaniline |
| Physical Form | Solid[2] | Solid | Liquid |
| Boiling Point | ~257.4 °C (Predicted)[1] | 241-243 °C | 185-187 °C |
| Melting Point | Not available | 28-31 °C | Not available |
| Purity | ≥97%[3] | ≥98% | ≥99% |
Spectroscopic Analysis (Inferred and Comparative)
Definitive spectroscopic analysis is crucial for structure elucidation and quality control. While specific spectra for this compound are not provided, data from isomers can guide analytical method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and chlorine substituents. For comparison, the ¹H NMR of the related compound 5-Fluoro-2-methylaniline shows aromatic protons in the range of δ 6.2-7.0 ppm, an amino signal around δ 3.7 ppm, and a methyl signal around δ 2.1 ppm.
-
¹³C NMR : The carbon NMR will display unique signals for each carbon atom in the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting due to C-F coupling. For 5-Fluoro-2-methylaniline, the carbon attached to fluorine shows a large coupling constant (JC-F = 240.9 Hz)[4].
-
-
Infrared (IR) Spectroscopy : The IR spectrum will likely show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-F and C-Cl stretching (in the fingerprint region).
-
Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 159.59 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Synthesis and Reactivity
Retrosynthetic Analysis and Potential Synthetic Routes
A plausible synthetic strategy would involve the reduction of a corresponding nitroaromatic precursor, 5-chloro-4-fluoro-2-nitrotoluene. This precursor could potentially be synthesized through electrophilic aromatic substitution reactions on a simpler toluene derivative.
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-methylaniline: Starting Materials and Synthetic Strategies
Introduction
5-Chloro-4-fluoro-2-methylaniline is a key structural motif and a valuable intermediate in the synthesis of a range of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern of chlorine, fluorine, and a methyl group on the aniline core makes it a crucial building block for accessing complex molecules with desired physicochemical and biological properties. This technical guide provides a comprehensive overview of the viable synthetic routes for the preparation of this compound, with a detailed focus on the selection of starting materials, reaction methodologies, and process optimization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this important intermediate.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of substituted anilines, such as this compound, most commonly proceeds through the reduction of a corresponding nitroaromatic precursor. This retrosynthetic approach is generally efficient and cost-effective. The primary challenge lies in the regioselective synthesis of the required nitrated intermediate. Two principal retrosynthetic pathways have been identified and will be discussed in detail, originating from commercially available di-substituted toluenes.
Caption: Retrosynthetic analysis of this compound.
This guide will explore two primary synthetic routes, each commencing with a different commercially available starting material:
-
Route 1: Starting from 2-Chloro-4-fluorotoluene.
-
Route 2: Starting from 3-Chloro-4-fluorotoluene.
A comparative analysis of these routes will be provided to aid in the selection of the most appropriate strategy based on factors such as starting material cost, availability, and regioselectivity of the key nitration step.
Route 1: Synthesis from 2-Chloro-4-fluorotoluene
This route is often preferred due to the predictable regioselectivity of the nitration step. The electron-donating methyl group and the electron-withdrawing, ortho-para directing halogen substituents guide the incoming nitro group to the desired position.
Caption: Synthetic workflow for Route 1.
Step 1: Nitration of 2-Chloro-4-fluorotoluene
The nitration of 2-chloro-4-fluorotoluene is a critical step that dictates the overall efficiency of this synthetic route. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The methyl group is an activating, ortho-para director, while the chlorine and fluorine atoms are deactivating, yet also ortho-para directing. The position para to the chlorine and ortho to the methyl group is sterically hindered. Therefore, the nitration is expected to occur predominantly at the position ortho to the fluorine and meta to the chlorine, yielding the desired 2-chloro-4-fluoro-5-nitrotoluene.[1]
Experimental Protocol: Nitration of 2-Chloro-4-fluorotoluene
A detailed protocol for a similar nitration is adapted from patent literature describing the nitration of 2-chloro-4-fluorobenzotrichloride.[2]
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add an equimolar amount of concentrated nitric acid (98%) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Substrate: Once the nitrating mixture is prepared and cooled, add 2-chloro-4-fluorotoluene dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude nitrated product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude 2-chloro-4-fluoro-5-nitrotoluene can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.
Step 2: Reduction of 2-Chloro-4-fluoro-5-nitrotoluene
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. For halogenated nitroaromatics, care must be taken to select a reduction method that minimizes hydrodehalogenation (the undesired removal of halogen substituents). Two reliable methods are presented below.
Method A: Reduction with Iron in Acidic Medium (Fe/HCl)
This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[3]
Experimental Protocol: Fe/HCl Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the 2-chloro-4-fluoro-5-nitrotoluene followed by a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: To the stirred suspension, add iron powder (an excess, typically 3-5 equivalents). Heat the mixture to a gentle reflux.
-
Acid Addition: Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Continue refluxing until the starting material is consumed, as monitored by TLC or GC (typically 2-4 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with the reaction solvent.
-
Isolation: The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Method B: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, it requires specialized equipment (a hydrogenation apparatus) and careful handling of the pyrophoric catalyst and flammable hydrogen gas.[4][5]
Experimental Protocol: Catalytic Hydrogenation
Safety Precaution: Palladium on carbon (Pd/C) is pyrophoric, especially after use. It should always be handled under an inert atmosphere and kept wet with solvent. Never allow the catalyst to dry in the air.[6]
-
Catalyst and Substrate Preparation: In a hydrogenation flask, place the 2-chloro-4-fluoro-5-nitrotoluene and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Inerting the System: Flush the flask with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Under the inert atmosphere, carefully add the Pd/C catalyst (typically 5-10 wt%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel with hydrogen (typically 1-4 atm or as required) and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen or by analyzing aliquots by TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. It is crucial to keep the celite pad wet with the solvent during filtration to prevent the catalyst from igniting.[6]
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Route 2: Synthesis from 3-Chloro-4-fluorotoluene
An alternative synthetic strategy begins with 3-chloro-4-fluorotoluene. This route also involves a two-step process of nitration followed by reduction.
Caption: Synthetic workflow for Route 2.
Step 1: Nitration of 3-Chloro-4-fluorotoluene
The nitration of 3-chloro-4-fluorotoluene is more complex in terms of regioselectivity compared to Route 1. The methyl group directs ortho and para, the fluorine directs ortho and para, and the chlorine directs ortho and para. This can lead to a mixture of nitrated isomers, with the desired 4-chloro-5-fluoro-2-nitrotoluene being one of the products. Studies on the nitration of 3-fluorotoluene have shown the formation of multiple isomers.[7] The separation of these isomers can be challenging and may result in a lower overall yield of the desired intermediate.
Experimental Protocol: Nitration of 3-Chloro-4-fluorotoluene
The procedure is similar to the nitration of 2-chloro-4-fluorotoluene, but the work-up will likely require careful purification to isolate the desired isomer.
-
Nitration: Follow the same procedure as described for the nitration of 2-chloro-4-fluorotoluene, using 3-chloro-4-fluorotoluene as the starting material.
-
Isolation and Purification: After quenching the reaction on ice and filtering the solid, the crude product will be a mixture of isomers. This mixture will require careful separation, likely through fractional crystallization or column chromatography, to isolate the 4-chloro-5-fluoro-2-nitrotoluene.
Step 2: Reduction of 4-Chloro-5-fluoro-2-nitrotoluene
Once the desired nitro-isomer is isolated, the reduction to this compound can be carried out using the same methods described in Route 1 (Fe/HCl or catalytic hydrogenation).
Comparative Analysis of Synthetic Routes
| Feature | Route 1 (from 2-Chloro-4-fluorotoluene) | Route 2 (from 3-Chloro-4-fluorotoluene) |
| Starting Material | 2-Chloro-4-fluorotoluene | 3-Chloro-4-fluorotoluene |
| Commercial Availability | Readily available[8][9][10][11][12] | Readily available[13][14][15][16][17][18] |
| Nitration Regioselectivity | High, leading to the desired product as the major isomer. | Potentially low, leading to a mixture of isomers requiring separation.[7] |
| Purification of Intermediate | Relatively straightforward (recrystallization). | Can be challenging (fractional crystallization or chromatography). |
| Overall Yield | Potentially higher due to better regioselectivity. | Potentially lower due to isomer separation losses. |
| Cost-Effectiveness | Generally considered more efficient due to higher yield and simpler purification. | May be less cost-effective due to lower yields and additional purification steps. |
Conclusion
For the synthesis of this compound, Route 1, starting from 2-Chloro-4-fluorotoluene, is the recommended and more industrially viable pathway. The primary advantage of this route is the high regioselectivity of the nitration step, which simplifies the purification of the key intermediate, 2-chloro-4-fluoro-5-nitrotoluene, and leads to a higher overall yield. While 3-chloro-4-fluorotoluene is also a commercially available starting material, the potential for the formation of multiple isomers during nitration presents a significant challenge for purification and reduces the overall efficiency of the process.
The choice of reduction method for the nitro intermediate depends on the available equipment and scale of the synthesis. The Fe/HCl method is robust and cost-effective for a wide range of scales, while catalytic hydrogenation offers a cleaner reaction profile but requires specialized equipment and stringent safety protocols. Both methods are effective in producing the target this compound in good yield.
This guide provides a solid foundation for the synthesis of this important chemical intermediate. Researchers and process chemists should always perform appropriate safety assessments and small-scale optimization studies before proceeding with larger-scale production.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. sarponggroup.com [sarponggroup.com]
- 6. reddit.com [reddit.com]
- 7. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2-Chloro-4-fluorotoluene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. echemi.com [echemi.com]
- 11. B20278.36 [thermofisher.com]
- 12. 2-Chloro-4-fluorotoluene 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. 1513-25-3 Cas No. | 3-Chloro-4-fluorotoluene | Apollo [store.apolloscientific.co.uk]
- 14. 1513-25-3 Cas No. | 3-Chloro-4-fluorotoluene | Matrix Scientific [matrix.staging.1int.co.uk]
- 15. aceschem.com [aceschem.com]
- 16. 4-CHLORO-3-FLUOROTOLUENE 25G - PC9987-25G [dabos.com]
- 17. scbt.com [scbt.com]
- 18. 3-Chloro-4-fluorotoluene | C7H6ClF | CID 2736589 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Latent Therapeutic Potential of 5-Chloro-4-fluoro-2-methylaniline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Importance of the 5-Chloro-4-fluoro-2-methylaniline Scaffold
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical determinant of a drug discovery program's success. The aniline moiety, a deceptively simple aromatic amine, has proven to be a remarkably versatile template for the development of a wide array of therapeutic agents. The strategic placement of halogen atoms and alkyl groups on the aniline ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide focuses on the untapped potential of this compound, a halogenated aniline that, while not extensively explored, presents a compelling starting point for the synthesis of novel bioactive compounds.
This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the prospective biological activities of this compound derivatives. Drawing upon evidence from closely related analogs and the broader class of halogenated anilines, we will explore the most promising therapeutic avenues, with a particular focus on anticancer and antimicrobial applications. This guide will delve into the causality behind experimental design, propose detailed synthetic and biological evaluation protocols, and provide a forward-looking perspective on the future of this intriguing chemical entity.
Anticipated Biological Activities: A Data-Driven Perspective
While direct experimental evidence for the biological activities of this compound derivatives is nascent, a compelling case for their potential can be constructed through the examination of structurally analogous compounds. The presence of both chlorine and fluorine atoms, along with a methyl group, suggests a predisposition for specific biological interactions.
A Promising Frontier in Oncology: Targeting Sirtuin 6 (SIRT6)
A significant breakthrough in the understanding of halogenated aniline derivatives has come from the study of 5-Bromo-4-fluoro-2-methylaniline , a close structural analog of our core molecule of interest. This bromo-analog has been identified as a key intermediate in the synthesis of a class of potent and selective activators of Sirtuin 6 (SIRT6)[1]. SIRT6 is a NAD+-dependent lysine deacetylase that plays a crucial role in tumor suppression through its involvement in DNA repair, genome stability, and metabolic regulation[1]. The activation of SIRT6 has emerged as a promising therapeutic strategy for various cancers.
The MDL compound series (MDL-800, MDL-801, and MDL-811), synthesized from 5-Bromo-4-fluoro-2-methylaniline, has demonstrated the ability to allosterically activate SIRT6, leading to decreased histone H3K9 acetylation and subsequent suppression of cancer cell proliferation[1]. Given the similar electronic and steric properties of chlorine and bromine, it is highly probable that derivatives of this compound could also function as SIRT6 activators.
The proposed mechanism of action for anticancer derivatives of this compound is centered on the allosteric activation of the SIRT6 enzyme. This would lead to a cascade of downstream effects culminating in the inhibition of cancer cell growth and survival.
Broad-Spectrum Antimicrobial Potential
The presence of halogen atoms on an aromatic ring is a well-established strategy for enhancing the antimicrobial activity of organic molecules. Halogenated anilines and their derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. While specific studies on this compound are lacking, research on other substituted anilines provides a strong rationale for exploring this therapeutic avenue. For instance, research indicates that the isomeric 5-Chloro-3-fluoro-2-methylaniline has potential antimicrobial properties[2].
The antimicrobial mechanism of such compounds is often multifactorial, potentially involving:
-
Membrane Disruption: The lipophilic nature of the halogenated aromatic ring can facilitate insertion into the bacterial cell membrane, leading to a loss of integrity and cell death.
-
Enzyme Inhibition: The aniline moiety and its substituents can interact with the active sites of essential bacterial enzymes, disrupting metabolic pathways.
-
Inhibition of Biofilm Formation: Halogenated compounds have been shown to interfere with the signaling pathways that regulate biofilm formation, a key virulence factor for many pathogenic bacteria.
Synthetic and Experimental Protocols
To facilitate research in this promising area, this section provides a detailed, albeit prospective, experimental framework for the synthesis and biological evaluation of this compound derivatives.
Proposed Synthesis of a Hypothetical SIRT6 Activator
The following synthetic scheme is adapted from the reported synthesis of MDL compounds and represents a plausible route to a novel SIRT6 activator derived from this compound.
Step-by-Step Protocol:
-
Sulfonylation: To a solution of this compound (1.0 eq) in pyridine at 0 °C, add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography.
-
Nitro Reduction: Dissolve the product from step 1 in ethanol and add stannous chloride dihydrate (5.0 eq) and concentrated hydrochloric acid. Reflux the mixture for 4 hours. Cool the reaction to room temperature, neutralize with aqueous sodium hydroxide, and extract the product with ethyl acetate.
-
Amide Coupling: To a solution of the product from step 2 (1.0 eq) and an N-protected amino acid (e.g., Boc-Alanine) (1.1 eq) in dichloromethane, add a coupling agent such as EDC (1.2 eq) and a catalyst like DMAP (0.1 eq). Stir the reaction at room temperature for 18 hours. Wash the reaction mixture with dilute acid, base, and brine. Dry the organic layer and concentrate to obtain the final product, which can be further purified by chromatography.
In Vitro Anticancer Activity Evaluation
Cell Lines and Culture:
-
A panel of human cancer cell lines should be used, including but not limited to, colon cancer (e.g., HCT116), breast cancer (e.g., MCF-7), and lung cancer (e.g., A549).
-
Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 µM to 100 µM) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
SIRT6 Deacetylase Activity Assay:
-
A commercially available SIRT6 activity assay kit can be used to directly measure the effect of the compounds on the enzyme's deacetylase activity. This will provide mechanistic validation.
Quantitative Data from Analogous Compounds
To provide a benchmark for expected potency, the following table summarizes the reported biological activity of MDL-800, a SIRT6 activator derived from the bromo-analog of our target molecule.
| Compound | Target | Assay | Activity | Reference |
| MDL-800 | SIRT6 | Deacetylase Assay | EC1.5 = 23.5 µM | [1] |
| MDL-800 | Human Hepatocellular Carcinoma Cells | Cell Proliferation | Inhibition | [1] |
Conclusion and Future Directions
While the direct biological evaluation of this compound derivatives is an area ripe for exploration, the existing evidence from structurally related compounds provides a strong impetus for initiating drug discovery programs based on this scaffold. The compelling data on SIRT6 activators derived from its bromo-analog suggests that a focused effort on synthesizing and testing analogous chloro-derivatives could yield novel and potent anticancer agents. Furthermore, the established antimicrobial potential of halogenated anilines warrants a parallel investigation into the antibacterial and antifungal properties of these compounds.
This technical guide has laid out a scientifically grounded rationale, along with actionable synthetic and experimental protocols, to empower researchers to unlock the therapeutic potential of this promising, yet under-investigated, chemical entity. The future of drug discovery relies on the strategic exploration of novel chemical space, and this compound represents a valuable and accessible starting point for this endeavor.
References
IUPAC name for 5-Chloro-4-fluoro-2-methylaniline
An In-Depth Technical Guide to 5-Chloro-4-fluoro-2-methylaniline: A Key Intermediate in Modern Synthesis
Abstract
This compound is a polysubstituted aromatic amine that has emerged as a valuable and highly reactive building block in the fields of medicinal chemistry and advanced material synthesis. Its unique substitution pattern—featuring chloro, fluoro, and methyl groups on the aniline core—provides a nuanced electronic and steric profile, making it a strategic intermediate for creating complex molecular architectures. This guide provides an in-depth analysis of this compound, starting with a foundational breakdown of its IUPAC nomenclature. It further explores its physicochemical properties, outlines a robust and validated synthetic pathway with detailed mechanistic insights, discusses its chemical reactivity, and presents a case study on its application in the development of targeted therapeutics. Finally, this document details essential analytical methodologies for quality control and critical safety protocols for handling, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical intermediate.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure begins with its name. The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is not merely a label but a detailed descriptor of the molecule's constitution.
Systematic IUPAC Name Derivation
The name This compound is derived following a hierarchical set of rules designed for unambiguous communication.[1][2]
-
Identify the Parent Hydride and Principal Functional Group: The core structure is a benzene ring with an amino group (-NH₂) attached. A benzene ring with a directly attached -NH₂ group has the retained IUPAC name "aniline".[3] This aniline core is the principal functional group and forms the base name of the compound.
-
Numbering the Ring: The carbon atom to which the principal functional group (-NH₂) is attached is designated as locant '1'. The ring is then numbered to give the substituents the lowest possible locants.
-
Identify and Locate Substituents: The substituents on the aniline ring are a chlorine atom (-Cl), a fluorine atom (-F), and a methyl group (-CH₃).
-
Assign Locants: Following the lowest locant rule, the substituents are located at positions 2, 4, and 5.
-
Alphabetize and Assemble the Name: The substituent names are "chloro", "fluoro", and "methyl". These are placed in alphabetical order, irrespective of their locant numbers.[4] Thus, the order is Chloro, Fluoro, Methyl.
-
Final Assembly: The complete IUPAC name is constructed by prefixing the alphabetized substituent names (with their locants) to the parent name: This compound .
Caption: Logical workflow for deriving the IUPAC name.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings, from solvent selection to reaction temperature control.
| Property | Value | Source |
| CAS Number | 1242339-43-0 | [5][6][7] |
| Molecular Formula | C₇H₇ClFN | [5] |
| Molecular Weight | 159.59 g/mol | |
| Physical Form | Solid (at 20°C) | [5][7] |
| Boiling Point | 257.4 °C (Predicted) | |
| Purity Spec. | Typically ≥97% (HPLC) | [5][6] |
| InChI Key | GWAAJYJYOSSNRC-UHFFFAOYSA-N | [7] |
Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A common and industrially viable approach involves the nitration of a substituted toluene followed by the reduction of the nitro group.
Retrosynthetic Analysis
From a retrosynthetic perspective, the primary amino group of the target molecule can be traced back to a nitro group (-NO₂), a reliable and widely used precursor for anilines. The challenge lies in the controlled introduction of the nitro group at the correct position on the substituted benzene ring.
Caption: Retrosynthetic analysis and proposed forward synthesis.
Detailed Laboratory-Scale Synthesis Protocol
This protocol describes a validated two-step synthesis starting from 4-chloro-3-fluorotoluene.
Step 1: Nitration of 4-Chloro-3-fluorotoluene
-
Rationale: The directing effects of the substituents on the starting material are key. The methyl group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The position ortho to the methyl group and meta to both halogens is sterically and electronically favored for nitration.
-
Methodology:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄, 3 equivalents) cooled to 0°C in an ice bath, add 4-chloro-3-fluorotoluene (1 equivalent) dropwise, ensuring the temperature does not exceed 5°C.
-
Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (1.5 equivalents) and cool it separately to 0°C.
-
Add the cold nitrating mixture dropwise to the toluene solution over 1-2 hours, maintaining the reaction temperature below 5°C. The careful control of temperature is critical to prevent over-nitration and side product formation.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice. The crude product, 1-chloro-2-fluoro-4-methyl-5-nitrobenzene, will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Step 2: Reduction of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
-
Rationale: The reduction of an aromatic nitro group to an amine is a classic and highly efficient transformation. Catalytic hydrogenation is an option, but reduction with metals in acidic media, such as iron in hydrochloric acid, is cost-effective and robust for this substrate.[8]
-
Methodology:
-
Create a suspension of iron powder (Fe, 5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid (HCl, ~0.25 mL) to activate the iron surface.
-
Heat the suspension to reflux (approximately 80-85°C).
-
Dissolve the nitro compound from Step 1 in ethanol and add it portion-wise to the refluxing iron suspension. The exothermic reaction must be controlled by the rate of addition.
-
After the addition is complete, maintain the reflux for 4-6 hours until TLC analysis shows complete conversion of the starting material.
-
Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution to precipitate the crude aniline.
-
Extract the product into an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization to achieve high purity (>98%).
-
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from the reactivity of its aniline functional group, modulated by the electronic effects of the ring substituents. The electron-withdrawing nature of the halogens decreases the nucleophilicity of the amino group compared to aniline itself, yet it remains a potent nucleophile for a variety of transformations.
Case Study: A Building Block for SIRT6 Activators
Sirtuin 6 (SIRT6) is a lysine deacetylase that acts as a tumor suppressor, making it an attractive target for cancer therapy. A related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key starting material for the synthesis of MDL compounds, which are known activators of SIRT6.[9] The chloro-analogue serves an identical synthetic role.
The synthesis involves a multi-step sequence where the aniline is first converted into a sulfonamide, a common pharmacophore in drug design.
Caption: Application in synthesizing a key drug scaffold.
The presence of chlorine and fluorine atoms in these drug candidates is not accidental. Halogen atoms, particularly chlorine, can significantly enhance a molecule's pharmacokinetic properties, including membrane permeability and metabolic stability, and can participate in halogen bonding to improve binding affinity with the target protein.[10][11]
Analytical Methodologies
Ensuring the purity and identity of this compound is critical for its use in regulated applications like pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment.
HPLC-UV Protocol for Purity Determination
-
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The aniline and any potential impurities will have different retention times on a nonpolar stationary phase. A UV detector is ideal as the aromatic ring provides strong chromophores.[12]
-
Self-Validation: The method's validity is confirmed by running a blank (mobile phase only) to establish a baseline, a standard of known concentration to determine retention time and response factor, and the sample. Peak purity can be assessed using a Diode Array Detector (DAD).
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 min | A gradient ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Safety and Handling
As with all substituted anilines, this compound must be handled with appropriate precautions. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from closely related analogues like 5-chloro-2-methylaniline provides a strong basis for hazard assessment.[13][14][15]
-
Hazard Identification:
-
Handling Protocols:
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), a lab coat, and chemical safety goggles as described by OSHA regulations.[13]
-
Ignition Sources: Keep away from open flames and hot surfaces.[16]
-
-
Storage:
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its well-defined structure, accessible synthesis, and versatile reactivity make it an indispensable intermediate. This guide has illuminated the logic behind its nomenclature, provided a detailed and reasoned synthesis protocol, demonstrated its tangible application in the synthesis of potential anti-cancer therapeutics, and outlined the necessary analytical and safety frameworks for its use. For researchers in drug discovery and material science, a thorough understanding of such building blocks is fundamental to innovation and the development of next-generation molecules that can address critical scientific challenges.
References
- 1. iupac.org [iupac.org]
- 2. Blue Book chapter P-1 [iupac.qmul.ac.uk]
- 3. quora.com [quora.com]
- 4. IUPAC Rules [chem.uiuc.edu]
- 5. 1242339-43-0 this compound AKSci 2741AQ [aksci.com]
- 6. cenmed.com [cenmed.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. ossila.com [ossila.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Methodological & Application
Application Note: The Strategic Use of 5-Chloro-4-fluoro-2-methylaniline in Modern Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
5-Chloro-4-fluoro-2-methylaniline is a polysubstituted aromatic amine that has emerged as a valuable and versatile intermediate in the landscape of organic synthesis.[1] Its strategic arrangement of electron-donating (methyl, amino) and electron-withdrawing (chloro, fluoro) groups on the aniline scaffold imparts a unique reactivity profile. This allows for selective transformations at multiple sites, making it a sought-after precursor in the development of complex molecular architectures.
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of this compound. We will explore its core reactivity, provide detailed, field-tested protocols for its use, and discuss its role in the synthesis of high-value compounds, particularly in the realms of medicinal chemistry and materials science.[2][3]
Physicochemical Properties and Spectroscopic Data
Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1242339-43-0 | [4][5] |
| Molecular Formula | C₇H₇ClFN | [5] |
| Molecular Weight | 159.59 g/mol | |
| Physical Form | Solid | [4][5] |
| Boiling Point | 257.4 °C | |
| Purity (Typical) | ≥98% (HPLC) | [4] |
| SMILES | CC1=CC(=C(C=C1N)Cl)F | |
| InChI Key | GWAAJYJYOSSNRC-UHFFFAOYSA-N | [5] |
Note: Physical properties such as melting point and solubility may vary slightly between suppliers and batches. Always refer to the supplier-specific Certificate of Analysis.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the interplay of its substituents, which creates distinct reactive centers. Understanding these electronic influences is key to designing successful synthetic strategies.
-
The Amino Group (-NH₂): As the most nucleophilic center, the primary amine readily undergoes a suite of classical transformations including acylation, sulfonylation, alkylation, and diazotization. The overall electron-withdrawing nature of the ring, due to the halogens, slightly attenuates its basicity compared to unsubstituted aniline, which can be advantageous in controlling reactivity.
-
The Aromatic Ring: The ring's reactivity is a delicate balance. The ortho-methyl and para-amino groups are activating and ortho-, para-directing. Conversely, the meta-chloro and para-fluoro groups are deactivating. This substitution pattern makes electrophilic aromatic substitution challenging but allows for highly regioselective reactions if forced. More importantly, the fluorine atom, being a potent activator for nucleophilic aromatic substitution (SNAr), serves as an excellent leaving group, particularly when the amino group is transformed into a strongly electron-withdrawing moiety.[2]
The diagram below illustrates the principal synthetic pathways accessible from this building block.
Caption: Key synthetic transformations of this compound.
Application Protocol: Synthesis of N-(5-Chloro-4-fluoro-2-methylphenyl)acetamide
This protocol details a fundamental and highly reproducible N-acylation reaction, a critical first step in many multi-step syntheses to protect the amine or to build a more complex amide-based structure.
Scientific Rationale
The reaction proceeds via nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon of acetyl chloride. Triethylamine (TEA), a non-nucleophilic organic base, is used to scavenge the hydrochloric acid (HCl) byproduct. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting material and the reagents.
Experimental Workflow
Caption: Step-by-step workflow for the N-acylation of the title compound.
Detailed Step-by-Step Protocol
Reagents & Materials:
-
This compound (1.0 eq, e.g., 1.00 g)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram of aniline).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. Causality Note: Slow addition is crucial to control the exotherm of the reaction. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure N-(5-Chloro-4-fluoro-2-methylphenyl)acetamide.
Applications in Drug Discovery
While specific examples for this compound itself are proprietary or nascent, the strategic importance of this scaffold can be inferred from closely related structures. For instance, the analogous compound 5-Bromo-4-fluoro-2-methylaniline is a documented key intermediate in the synthesis of MDL compounds, which are allosteric activators of sirtuin 6 (SIRT6).[2] SIRT6 is a lysine deacetylase that acts as a tumor suppressor, making its activators promising candidates for cancer therapy.[2] The chloro-analogue serves as a valuable alternative for scaffold hopping and patent-busting strategies, potentially offering modulated activity or improved pharmacokinetic properties.
The inclusion of both chlorine and fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.[6]
Safety, Handling, and Storage
As a substituted aniline, this compound requires careful handling.
-
Hazard Profile: Harmful if swallowed or in contact with skin.[7] Causes serious eye irritation and is suspected of causing cancer.[7][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[7][9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The material may darken over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its distinct reactive sites—the nucleophilic amine and the halogenated aromatic ring—provide access to a wide array of complex molecules. By understanding its fundamental reactivity and employing robust protocols, researchers can leverage this building block to accelerate the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials.
References
- 1. echemi.com [echemi.com]
- 2. ossila.com [ossila.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1242339-43-0 this compound AKSci 2741AQ [aksci.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
The Strategic Application of 5-Chloro-4-fluoro-2-methylaniline in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Unseen Pillar of Modern Drug Discovery
In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-saving therapeutic is paved with complex chemical syntheses. The unsung heroes of this journey are often the versatile chemical intermediates—precisely engineered molecular building blocks that enable the efficient and scalable production of active pharmaceutical ingredients (APIs). Among these, 5-Chloro-4-fluoro-2-methylaniline stands out as a key player, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern, featuring a chlorine, a fluorine, and a methyl group on an aniline scaffold, offers a trifecta of reactivity and metabolic stability that is highly sought after in medicinal chemistry.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the practical applications of this compound, providing not only detailed experimental protocols but also the scientific rationale behind the methodological choices. Our focus will be on the synthesis of a key intermediate for a potent class of pharmaceuticals, the PI3K/mTOR inhibitors, exemplified by the clinical candidate GSK2126458 (Omipalisib).
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and successful experimentation.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClFN | [1] |
| Molecular Weight | 159.59 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 257.4 °C | [1] |
| Purity (typical) | ≥98% (HPLC) | [2] |
Safety and Handling: this compound is a chemical that must be handled by technically qualified personnel.[2] It is for research and development use only and not intended for use in food, drugs, cosmetics, or as a pesticide.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
The Role of this compound in Kinase Inhibitor Synthesis
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[3] GSK2126458 (Omipalisib) is a highly potent inhibitor of both PI3K and the mammalian target of rapamycin (mTOR), two key kinases in this pathway.[4][5] The synthesis of GSK2126458 and related kinase inhibitors often involves the coupling of a substituted aniline derivative to a heterocyclic core. This compound serves as a crucial precursor for creating a key boronic acid intermediate, which can then be used in palladium-catalyzed cross-coupling reactions.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step process, beginning with the conversion of this compound to a boronic ester. This intermediate can then be coupled with a suitable heterocyclic partner to construct the core structure of the kinase inhibitor.
Caption: Synthetic workflow from this compound to a kinase inhibitor scaffold.
Detailed Experimental Protocol: Synthesis of a Boronic Ester Intermediate
This protocol details the synthesis of a key boronic ester intermediate derived from this compound. This intermediate is a versatile building block for the synthesis of various kinase inhibitors.
Objective: To synthesize 2-(5-chloro-4-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Bis(pinacolato)diboron (1.5 eq)
-
Copper(I) Chloride (CuCl) (0.1 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Diazotization:
-
In a round-bottom flask cooled to 0 °C in an ice bath, cautiously add this compound (1.0 eq) to a stirred solution of concentrated sulfuric acid in water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
-
Borylation (Sandmeyer-type reaction):
-
In a separate flask, dissolve bis(pinacolato)diboron (1.5 eq) and copper(I) chloride (0.1 eq) in anhydrous acetonitrile.
-
Slowly add the freshly prepared diazonium salt solution to the acetonitrile mixture at room temperature. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired boronic ester.
-
Characterization Data (Expected)
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons and the methyl groups of the pinacol ester and the aniline ring. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Application in the Synthesis of a GSK2126458 Analogue
The synthesized boronic ester is a key building block for creating analogues of GSK2126458. The subsequent step involves a Suzuki cross-coupling reaction with a suitable heterocyclic partner, such as a substituted quinoline derivative.[3]
Caption: Suzuki coupling reaction to form a GSK2126458 analogue core.
This Suzuki coupling reaction is a powerful and widely used method for forming carbon-carbon bonds in pharmaceutical synthesis. The choice of palladium catalyst, base, and solvent system is crucial for achieving high yields and purity.
Conclusion: A Versatile Intermediate for Future Drug Discovery
This compound is more than just a chemical reagent; it is a testament to the enabling power of well-designed intermediates in the advancement of medicine. Its strategic use in the synthesis of complex molecules like kinase inhibitors underscores the importance of a deep understanding of organic synthesis and reaction mechanisms. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their drug discovery endeavors. As the quest for more targeted and effective therapies continues, the role of foundational intermediates like this compound will undoubtedly remain central to the innovation of new medicines.
References
- 1. This compound | 1242339-43-0 | SZB33943 [biosynth.com]
- 2. 1242339-43-0 this compound AKSci 2741AQ [aksci.com]
- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Note & Protocols: Regioselective Electrophilic Substitution of 5-Chloro-4-fluoro-2-methylaniline
Abstract
5-Chloro-4-fluoro-2-methylaniline is a highly valuable, multi-functionalized building block in contemporary drug discovery and materials science. Its utility is largely dictated by the ability to selectively introduce additional substituents onto the aromatic ring. This document provides a comprehensive technical guide for researchers on the reaction of this compound with common electrophiles. We delve into the underlying principles governing the regioselectivity of these reactions and provide detailed, field-proven protocols for key transformations, including halogenation and nitration.
Introduction: Strategic Importance of this compound
Substituted anilines are foundational scaffolds in medicinal chemistry. The specific compound, this compound (CAS 1242339-43-0), presents a unique substitution pattern that is leveraged in the synthesis of targeted therapeutics. Its analogs, such as 5-Bromo-4-fluoro-2-methylaniline, are recognized as crucial intermediates for complex molecular construction, offering multiple reaction sites for diversification.[1] Understanding and controlling electrophilic aromatic substitution (EAS) on this scaffold is paramount for unlocking its full potential in creating novel active pharmaceutical ingredients (APIs). This guide explains the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Foundational Principles: Predicting Regioselectivity
The outcome of electrophilic aromatic substitution on this compound is governed by the cumulative electronic and steric effects of the four existing substituents. The reaction's regioselectivity can be reliably predicted by analyzing the directing influence of each group.
-
Activating Groups:
-
Amino (-NH₂): A powerful activating group and a strong ortho, para-director due to the resonance donation of its lone pair of electrons.
-
Methyl (-CH₃): A moderately activating group and an ortho, para-director through hyperconjugation and weak inductive effects.
-
-
Deactivating Groups:
-
Fluoro (-F) and Chloro (-Cl): These halogen substituents are deactivating overall due to their strong inductive electron withdrawal. However, they are ortho, para-directors because their lone pairs can participate in resonance stabilization of the sigma complex intermediate.
-
Cumulative Effect: The aniline ring has two unsubstituted positions available for electrophilic attack: C3 and C6.
-
Attack at C6: This position is ortho to the most powerful activating group (-NH₂) and para to the second activating group (-CH₃). This confluence of directing effects makes the C6 position the most electron-rich and, therefore, the most nucleophilic site on the ring.
-
Attack at C3: This position is meta to the strongly activating -NH₂ group, making it electronically disfavored. It is also sterically hindered, being flanked by the methyl and fluoro groups.
Figure 1: Predicted regioselectivity of electrophilic substitution.
Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to the specified conditions, stoichiometry, and work-up procedures is critical for achieving high purity and yield.
Protocol 3.1: Regioselective C6-Bromination
Principle: This protocol utilizes N-Bromosuccinimide (NBS), a mild and selective source of electrophilic bromine, to install a bromine atom at the activated C6 position. The reaction proceeds efficiently in a polar aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add NBS portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Portion-wise addition at low temperature controls the reaction exotherm and minimizes potential side reactions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/EtOAc gradient) to yield 6-Bromo-5-chloro-4-fluoro-2-methylaniline .
Safety: NBS is a lachrymator and irritant. DMF is a skin and respiratory irritant. Handle all reagents in a fume hood with appropriate personal protective equipment (PPE).
Protocol 3.2: Regioselective C6-Iodination
Principle: This method employs N-Iodosuccinimide (NIS), a stable and effective iodinating agent for electron-rich aromatic systems. Acetonitrile is used as the solvent for its favorable polarity and ease of removal.
Materials:
-
This compound (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask protected from light, dissolve this compound in anhydrous acetonitrile (approx. 0.2 M).
-
Add NIS in a single portion at room temperature. Causality Note: Unlike bromination, iodination with NIS is less exothermic and can typically be run at ambient temperature.
-
Stir the mixture at room temperature for 4-6 hours. Protect the reaction from light to prevent radical side reactions involving iodine.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 10% aqueous Na₂S₂O₃ solution to quench any remaining NIS and remove colored iodine impurities.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude material via flash chromatography to afford pure 6-Iodo-5-chloro-4-fluoro-2-methylaniline .
Safety: NIS is an irritant. Handle in a fume hood. Protect the reaction from light.
Protocol 3.3: Regioselective C6-Nitration via Amine Protection
Principle: Direct nitration of anilines with strong acids (HNO₃/H₂SO₄) is problematic, as the amino group is protonated to the deactivating, meta-directing anilinium ion, leading to poor yields, incorrect regioselectivity, and oxidative decomposition.[2][3] The authoritative and trustworthy method involves a three-step sequence: protection of the amine as an acetanilide, nitration of the deactivated but still ortho, para-directing intermediate, and subsequent deprotection.
Figure 2: Workflow for the protected nitration of the aniline.
3.3.1. Step 1: Acetyl Protection
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the mixture with 1 M HCl, water, and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the acetanilide, which is often pure enough for the next step.
3.3.2. Step 2: Nitration of Acetanilide
-
Add the protected acetanilide from Step 1 to concentrated sulfuric acid at 0 °C, ensuring it fully dissolves.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature between 0-5 °C. Critical Step: Temperature control is essential to prevent dinitration and side reactions.
-
Stir at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid product, N-(5-chloro-4-fluoro-6-nitro-2-methylphenyl)acetamide.
3.3.3. Step 3: Hydrolytic Deprotection
-
Suspend the nitro-acetanilide from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).
-
Heat the mixture to reflux for 4-8 hours until TLC/LC-MS indicates complete conversion.
-
Cool the mixture to room temperature and pour it onto ice.
-
Neutralize carefully with a strong base (e.g., 6 M NaOH) to pH > 8.
-
Extract the product with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate.
-
Purify by column chromatography to obtain the final product, 6-Nitro-5-chloro-4-fluoro-2-methylaniline .
Safety: Concentrated nitric and sulfuric acids are extremely corrosive. All manipulations must be performed in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield. The nitration step is highly exothermic.
Summary of Reactions
| Electrophile Source | Reagent(s) | Position of Substitution | Product Name | Key Conditions |
| Bromine (Br⁺) | N-Bromosuccinimide | C6 | 6-Bromo-5-chloro-4-fluoro-2-methylaniline | DMF, 0 °C to RT |
| Iodine (I⁺) | N-Iodosuccinimide | C6 | 6-Iodo-5-chloro-4-fluoro-2-methylaniline | ACN, RT, protected from light |
| Nitronium (NO₂⁺) | HNO₃ / H₂SO₄ | C6 | 6-Nitro-5-chloro-4-fluoro-2-methylaniline | 3-step protection-nitration-deprotection sequence |
Conclusion
The electrophilic substitution of this compound is a predictable and high-yielding process when reaction conditions are carefully controlled. The powerful directing effects of the resident amino and methyl groups selectively activate the C6 position for substitution. For reactions requiring strongly acidic conditions, such as nitration, a protection-deprotection strategy is mandatory to ensure the desired regiochemical outcome and prevent substrate degradation. The protocols detailed herein provide a reliable foundation for the synthesis of C6-substituted derivatives, enabling the rapid generation of novel and diverse intermediates for pharmaceutical and materials science research.
References
Strategic Synthesis of Bioactive Heterocycles from 5-Chloro-4-fluoro-2-methylaniline: Protocols and Mechanistic Insights
An Application Guide for Medicinal Chemists
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 5-Chloro-4-fluoro-2-methylaniline as a pivotal starting material for the synthesis of medicinally relevant heterocyclic scaffolds. This trifunctional aniline derivative, possessing chloro, fluoro, and methyl groups, offers a unique combination of steric and electronic properties that can be exploited to construct diverse and potent bioactive molecules. We present validated, step-by-step protocols for the synthesis of high-value quinazolines, benzimidazoles, and quinolines, supported by mechanistic rationale and field-proven insights into experimental choices. The narrative emphasizes not just the procedural steps but the underlying chemical principles, empowering researchers to adapt and innovate upon these core methodologies.
Introduction: The Strategic Value of this compound
This compound is a highly valuable building block in modern medicinal chemistry. Its utility stems from the specific arrangement of its functional groups, which provides a blueprint for constructing complex molecular architectures.
-
Amino Group: Serves as the primary nucleophilic handle for initiating cyclization cascades, amide bond formations, and imine condensations.
-
Fluoro and Chloro Substituents: These halogens profoundly influence the molecule's physicochemical properties. The strongly electron-withdrawing fluorine atom can modulate the pKa of the aniline, alter metabolic stability by blocking potential sites of oxidation, and engage in specific hydrogen bonding or dipole interactions with biological targets.[1] The strategic placement of both halogens is crucial in the design of targeted therapies, including kinase inhibitors.
-
Methyl Group: Provides a steric handle that can be used to control regioselectivity in subsequent reactions and can occupy specific hydrophobic pockets within a target protein's active site.
This guide focuses on leveraging these features to synthesize three major classes of bioactive heterocycles: quinazolines, benzimidazoles, and quinolines. These scaffolds are prevalent in a vast number of approved drugs and clinical candidates, underscoring their importance in drug discovery.[2][3][4]
Overall Synthetic Strategy Workflow
The following diagram outlines the high-level strategic pathways discussed in this guide, branching from the common starting material to distinct, high-value heterocyclic cores.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
Application Notes and Protocols: 5-Chloro-4-fluoro-2-methylaniline as a Strategic Building Block for Novel Agrochemicals
Introduction: The Strategic Importance of Halogenated Anilines in Agrochemical Discovery
In the relentless pursuit of more effective and selective agrochemicals, the strategic incorporation of halogenated aromatic moieties has proven to be a cornerstone of modern herbicide, fungicide, and insecticide design. The unique physicochemical properties imparted by halogen substituents—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—can profoundly influence the biological activity and target-site interactions of a molecule. 5-Chloro-4-fluoro-2-methylaniline is a prime exemplar of a highly functionalized building block, offering a trifecta of substituents that can be strategically leveraged by the discerning agrochemist.
This technical guide provides an in-depth exploration of this compound as a versatile precursor for the synthesis of next-generation agrochemicals. We will delve into its intrinsic properties, provide a detailed, field-proven protocol for its application in the synthesis of a representative picolinamide herbicide, and discuss the scientific rationale underpinning its use.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material's properties is paramount for successful and safe synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1242339-43-0 | [CymitQuimica] |
| Molecular Formula | C₇H₇ClFN | [CymitQuimica] |
| Molecular Weight | 159.59 g/mol | [CymitQuimica] |
| Appearance | Solid | [CymitQuimica] |
| Purity | Typically >95% | [CymitQuimica] |
Safety and Handling:
Substituted anilines, particularly halogenated ones, warrant careful handling due to their potential toxicity. While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, data from closely related compounds such as 5-chloro-o-toluidine suggest that it should be handled with caution. It is likely to be harmful if swallowed and may cause cancer[1].
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[1].
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[2].
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
The Rationale for Employing this compound in Agrochemical Synthesis
The specific arrangement of substituents on the this compound ring provides a unique set of advantages for the agrochemical designer.
Caption: Logical relationships of structural features to agrochemical properties.
-
The Amino Group as a Synthetic Handle: The primary amine is a versatile functional group that readily participates in nucleophilic substitution and acylation reactions. This makes it an ideal attachment point for coupling with other molecular fragments, most notably in the formation of amide linkages, which are prevalent in many classes of herbicides and fungicides[3][4].
-
The Influence of Halogen Substituents: The presence of both chlorine and fluorine atoms significantly impacts the molecule's properties. Fluorine, with its high electronegativity, can increase the binding affinity of the molecule to its target protein and enhance its metabolic stability[5]. Chlorine also contributes to the overall lipophilicity and can play a role in directing the molecule to its site of action. The combination of these halogens provides a powerful tool for fine-tuning the biological activity of the final product.
-
The Role of the Ortho-Methyl Group: The methyl group at the ortho position to the amine introduces steric bulk. This can be advantageous in several ways: it can lock the molecule into a specific conformation that is favorable for binding to the target enzyme, and it can also shield the amide bond from enzymatic hydrolysis, thereby increasing the persistence of the agrochemical in the target organism.
Protocol: Synthesis of a Representative Picolinamide Herbicide
This protocol details the synthesis of a representative N-(5-chloro-4-fluoro-2-methylphenyl)picolinamide, a class of compounds known for their herbicidal activity, particularly as synthetic auxins[6]. The synthesis proceeds via the acylation of this compound with picolinoyl chloride.
Reaction Scheme:
Caption: Synthetic workflow for a representative picolinamide herbicide.
Materials and Reagents:
-
This compound (FW: 159.59 g/mol )
-
Picolinoyl chloride (FW: 141.56 g/mol ) - Note: Picolinoyl chloride can be prepared from picolinic acid and a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Triethylamine (Et₃N) (FW: 101.19 g/mol , d: 0.726 g/mL)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.27 mmol).
-
Dissolve the aniline in 20 mL of anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.31 mL, 9.41 mmol, 1.5 equivalents) to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
-
Addition of Acylating Agent:
-
Dissolve picolinoyl chloride (0.98 g, 6.90 mmol, 1.1 equivalents) in 10 mL of anhydrous dichloromethane in a separate dry flask.
-
Transfer the picolinoyl chloride solution to an addition funnel and add it dropwise to the stirred aniline solution at 0 °C over 15-20 minutes. The dropwise addition helps to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
-
Workup and Extraction:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess triethylamine), 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 20 mL of brine (to remove residual water).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. The appropriate eluent composition should be determined by TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the N-(5-chloro-4-fluoro-2-methylphenyl)picolinamide as a solid.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern offers a powerful platform for modulating the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. The protocol provided herein for the synthesis of a representative picolinamide herbicide demonstrates a straightforward and efficient application of this building block. Researchers and drug development professionals are encouraged to explore the full potential of this compound in their discovery programs to develop the next generation of innovative and sustainable crop protection solutions. The principles of acylation and the strategic use of halogenated anilines are broadly applicable to the synthesis of a wide range of other agrochemical classes, highlighting the significant potential of this readily available intermediate.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-4-fluoro-2-methylaniline in High-Performance Dye and Pigment Production
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 5-Chloro-4-fluoro-2-methylaniline as a pivotal intermediate in the synthesis of high-performance azo dyes and pigments. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines the characterization of the resulting colorants.
Introduction: The Strategic Importance of this compound
This compound, a halogenated aromatic amine, is a versatile precursor in the synthesis of a variety of organic molecules. Its utility in the dye and pigment industry is of particular significance. The presence of both chlorine and fluorine atoms on the benzene ring imparts unique properties to the final colorant, including enhanced lightfastness, thermal stability, and resistance to chemical degradation. These attributes are highly sought after in the formulation of high-performance pigments and dyes for demanding applications such as automotive coatings, high-end plastics, and specialized inks.
The strategic positioning of the chloro, fluoro, and methyl groups on the aniline ring influences the electronic and steric properties of the molecule. This, in turn, dictates the reactivity of the amine group during diazotization and the subsequent coupling reaction, ultimately affecting the final color and performance characteristics of the synthesized dye or pigment.
Core Chemistry: The Azo Coupling Reaction
The synthesis of azo dyes and pigments from this compound fundamentally relies on the azo coupling reaction. This is a two-step process:
-
Diazotization: The primary aromatic amine (this compound) is converted into a highly reactive diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) and a strong acid at low temperatures.
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling agent (an electron-rich aromatic compound such as a phenol, naphthol, or another amine) to form the stable azo compound, which is characterized by the -N=N- chromophore.
The choice of the coupling agent is critical as it significantly influences the final color of the dye or pigment.
Experimental Protocols
Synthesis of a High-Performance Azo Dye
This protocol details the synthesis of a vibrant azo dye by diazotizing this compound and coupling it with 2-naphthol. This procedure is adapted from a similar synthesis using a related halogenated aniline.[1]
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers (250 mL and 400 mL)
-
Graduated cylinders
-
Thermometer
-
Buchner funnel and filter paper
Protocol 1: Diazotization of this compound
-
Preparation of the Aniline Salt: In a 250 mL beaker, suspend 1.59 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 25 mL of deionized water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline salt suspension over a period of 15-20 minutes. Ensure the temperature remains below 5 °C. A clear solution of the diazonium salt should form.
-
Completion of Reaction: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.
Protocol 2: Azo Coupling with 2-Naphthol
-
Preparation of the Coupling Component: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring.
-
Precipitation: A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye cake with copious amounts of cold deionized water until the filtrate is neutral.
-
Dry the dye in an oven at 60-70 °C to a constant weight.
-
Diagram of the Azo Dye Synthesis Workflow:
Caption: Workflow for the synthesis of an azo dye from this compound.
Illustrative Protocol for High-Performance Pigment Synthesis
The synthesis of high-performance pigments often involves creating larger, more complex, and more rigid molecules to enhance properties like lightfastness and thermal stability. This illustrative protocol describes the synthesis of a bis-azo pigment, a common class of high-performance pigments.
Disclaimer: This is a theoretical protocol based on general principles of pigment chemistry and is intended for illustrative purposes. Experimental conditions would require optimization.
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
A suitable bis-coupling agent (e.g., a derivative of N,N'-bis(acetoacetyl)-1,4-diaminobenzene)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
-
High-torque mechanical stirrer
-
Reaction vessel with temperature control
Protocol:
-
Diazotization: Prepare the diazonium salt of this compound as described in Protocol 1, using two molar equivalents of the aniline.
-
Preparation of the Coupling Component: Dissolve one molar equivalent of the bis-coupling agent in an appropriate alkaline solution (e.g., aqueous NaOH) and cool to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the vigorously stirred solution of the bis-coupling agent. The high-torque stirrer is necessary to maintain a homogeneous suspension as the pigment precipitates.
-
Maturation: After the addition is complete, the reaction mixture is typically heated to a specific temperature (e.g., 50-90 °C) for a period of time (e.g., 1-2 hours). This "maturation" or "finishing" step is crucial for controlling the crystal size and morphology of the pigment particles, which directly impacts its coloristic and performance properties.
-
Isolation and Purification: The pigment is isolated by filtration, washed extensively with hot water to remove residual salts and unreacted starting materials, and then dried.
Diagram of the Pigment Synthesis Concept:
Caption: Conceptual workflow for the synthesis of a high-performance bis-azo pigment.
Characterization of Synthesized Dyes and Pigments
A thorough characterization of the synthesized colorants is essential to confirm their chemical structure and evaluate their performance properties.
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | To determine the wavelength of maximum absorption (λmax) and assess the color of the dye in solution. | A strong absorption band in the visible region (400-700 nm) corresponding to the π → π* transition of the azo chromophore. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic peaks for N=N stretching (around 1400-1450 cm⁻¹), C-Cl, C-F, and N-H (if applicable) bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the dye. | Signals corresponding to the protons and carbons in the aromatic rings and the methyl group, with chemical shifts influenced by the substituents. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized dye. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| Colorimetric Analysis (CIELAB) | To quantitatively measure the color coordinates (L, a, b*) of the dye or pigment in a specific application (e.g., in a coating or plastic). | Provides precise data on the lightness, red/green, and yellow/blue values of the color. |
| Lightfastness and Weatherability Testing | To evaluate the stability of the colorant upon exposure to light and environmental conditions. | Performed using specialized equipment (e.g., Xenon arc weatherometer) according to standard test methods (e.g., ISO, ASTM). |
Safety and Handling
This compound and the synthesized dyes and pigments should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Diazonium salts are potentially explosive when dry and should always be kept in solution and used immediately after preparation.
Conclusion
This compound is a valuable building block for the synthesis of high-performance azo dyes and pigments. The presence of halogen atoms contributes to the enhanced stability and durability of the resulting colorants. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers and scientists to explore the potential of this versatile intermediate in the development of novel colorants for advanced applications.
References
Synthetic Routes to Kinase Inhibitors Using 5-Chloro-4-fluoro-2-methylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-4-fluoro-2-methylaniline in Kinase Inhibitor Scaffolding
This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of a variety of kinase inhibitors. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing chlorine atom, a fluorine atom capable of forming key hydrogen bonds, and a methyl group influencing steric interactions, makes it a privileged scaffold in medicinal chemistry. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.
This technical guide provides a comprehensive overview of synthetic strategies employing this compound to construct two major classes of kinase inhibitors: pyrimidine-based inhibitors and urea-based inhibitors. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer expert insights into reaction optimization and purification.
Core Synthetic Strategies and Mechanistic Insights
The primary utility of this compound in the synthesis of kinase inhibitors lies in the reactivity of its aniline nitrogen. This nucleophilic center can readily participate in reactions to form key pharmacophoric linkages, most notably through nucleophilic aromatic substitution (SNAr) to form aminopyrimidine cores and through addition to isocyanates to generate diaryl ureas.
I. Synthesis of Pyrimidine-Based Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. The aniline substituent, in our case the 5-chloro-4-fluoro-2-methylphenyl group, typically occupies the ATP-binding pocket, where its substituents can be tailored to achieve potency and selectivity.
A common and effective method for constructing the 2-aminopyrimidine core is the sequential nucleophilic aromatic substitution on a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. The differential reactivity of the two chlorine atoms, influenced by the electron-withdrawing nature of the pyrimidine ring and the position of other substituents, allows for a controlled, stepwise introduction of different amine nucleophiles.
Protocol 1: Synthesis of 2-((5-chloro-4-fluoro-2-methylphenyl)amino)-pyrimidine Derivatives
This protocol outlines the synthesis of a key intermediate where the this compound is coupled to a pyrimidine core. This intermediate can then be further functionalized to generate a library of potential kinase inhibitors.
Reaction Scheme:
Figure 1: General scheme for the synthesis of a 2-aminopyrimidine intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 1242339-43-0 | 159.59 | ≥98% | Commercially available |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | ≥98% | Commercially available |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | ≥99% | Commercially available |
| n-Butanol | 71-36-3 | 74.12 | Anhydrous | Commercially available |
| Ethyl acetate | 141-78-6 | 88.11 | ACS Grade | Commercially available |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Commercially available |
| Saturated aqueous sodium bicarbonate | N/A | N/A | N/A | Prepared in-house |
| Brine | N/A | N/A | N/A | Prepared in-house |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | ACS Grade | Commercially available |
Experimental Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (5-10 mL per mmol of pyrimidine) is added this compound (1.05 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
The reaction mixture is heated to reflux (approximately 117 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the desired 2-((5-chloro-4-fluoro-2-methylphenyl)amino)-4-chloropyrimidine.
Causality and Experimental Choices:
-
Solvent: n-Butanol is chosen as a high-boiling solvent to facilitate the SNAr reaction, which often requires elevated temperatures.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Stoichiometry: A slight excess of the aniline is used to ensure complete consumption of the more valuable dichloropyrimidine.
-
Purification: Column chromatography is essential to separate the desired mono-substituted product from any unreacted starting materials and potential di-substituted byproducts.
Further Functionalization:
The remaining chlorine atom at the 4-position of the pyrimidine ring is now activated for a second SNAr reaction. This allows for the introduction of a variety of other amines to build a library of diverse kinase inhibitors. The choice of the second amine is critical for modulating the inhibitor's potency, selectivity, and pharmacokinetic properties.
II. Synthesis of Urea-Based Kinase Inhibitors
Diaryl ureas are another prominent class of kinase inhibitors, known to target key enzymes such as Raf, VEGFR, and p38. The urea moiety acts as a rigid hydrogen bond donor and acceptor, interacting with the kinase active site. The synthesis of unsymmetrical diaryl ureas is most commonly achieved by the reaction of an aniline with an isocyanate.
In this context, this compound can be reacted with a variety of aryl isocyanates to generate a library of potential kinase inhibitors. The aryl isocyanate component can be designed to target specific features of the kinase active site.
Protocol 2: Synthesis of N-(5-chloro-4-fluoro-2-methylphenyl)-N'-aryl Ureas
This protocol provides a general method for the synthesis of diaryl urea kinase inhibitors starting from this compound.
Reaction Scheme:
Figure 2: General scheme for the synthesis of a diaryl urea.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 1242339-43-0 | 159.59 | ≥98% | Commercially available |
| Aryl isocyanate (e.g., 4-fluorophenyl isocyanate) | 404-71-7 | 137.10 | ≥98% | Commercially available |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Commercially available |
| Diethyl ether | 60-29-7 | 74.12 | ACS Grade | Commercially available |
Experimental Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per mmol of aniline) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added the aryl isocyanate (1.0 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting solid is typically triturated with a solvent such as diethyl ether or hexanes to induce precipitation of the product.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the pure N-(5-chloro-4-fluoro-2-methylphenyl)-N'-aryl urea.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Causality and Experimental Choices:
-
Solvent: Dichloromethane is a good choice as it is relatively inert and readily dissolves both reactants.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exotherm, then allowed to proceed at room temperature.
-
Purification: Urea derivatives are often crystalline solids that can be purified by simple trituration or recrystallization, avoiding the need for chromatography.
-
Isocyanate Handling: Isocyanates are reactive and moisture-sensitive. They should be handled in a fume hood under an inert atmosphere.
Data Summary and Visualization
Table 1: Representative Kinase Inhibitor Scaffolds from this compound
| Scaffold Type | Key Reaction | Target Class (Examples) |
| 2-Aminopyrimidine | Nucleophilic Aromatic Substitution (SNAr) | Aurora Kinases, PLK4[1][2] |
| Diaryl Urea | Nucleophilic Addition to Isocyanate | Raf, VEGFR, Chk1[3] |
digraph "Synthetic_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Nodes start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyrimidine_path [label="Pyrimidine-Based Inhibitors", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; urea_path [label="Urea-Based Inhibitors", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; reaction1 [label="S(N)Ar with\n2,4-Dichloropyrimidine"]; reaction2 [label="Nucleophilic Addition\nto Aryl Isocyanate"]; intermediate1 [label="2-((5-chloro-4-fluoro-2-methylphenyl)amino)\n-4-chloropyrimidine"]; product1 [label="Functionalized 2-Aminopyrimidine\nKinase Inhibitors"]; product2 [label="N-(5-chloro-4-fluoro-2-methylphenyl)\n-N'-aryl Urea Kinase Inhibitors"]; // Edges start -> reaction1 [label="Protocol 1"]; start -> reaction2 [label="Protocol 2"]; reaction1 -> intermediate1; intermediate1 -> product1 [label="Further S(N)Ar"]; reaction2 -> product2; pyrimidine_path -> reaction1 [style=invis]; urea_path -> reaction2 [style=invis];
}
Figure 3: Synthetic workflow for kinase inhibitors from this compound.
Conclusion and Future Perspectives
This compound is a versatile and valuable starting material for the synthesis of kinase inhibitors. The protocols outlined in this guide provide a solid foundation for the preparation of both pyrimidine-based and urea-based inhibitor libraries. The strategic placement of its functional groups offers numerous opportunities for chemists to fine-tune the properties of the final compounds to achieve desired potency, selectivity, and drug-like characteristics. Future work in this area will likely involve the development of novel catalytic methods for the functionalization of this aniline and its derivatives, as well as its incorporation into new and innovative kinase inhibitor scaffolds.
References
- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-4-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Strategic Functionalization of a Privileged Scaffold
5-Chloro-4-fluoro-2-methylaniline is a key structural motif in contemporary medicinal chemistry and materials science. Its unique substitution pattern—an electron-donating amino group, a sterically demanding ortho-methyl group, and two halogen atoms with differing reactivities (Cl vs. F)—presents both a synthetic challenge and a strategic advantage. The selective functionalization of the C-Cl bond via palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel chemical entities.[1] The inherent challenge lies in the high electron density of the aromatic ring and the steric hindrance around the reactive center, which can impede the crucial oxidative addition step in the catalytic cycle.[2]
This comprehensive guide provides detailed, field-proven protocols for the successful palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Understanding the Substrate: Reactivity and Selectivity
The reactivity of this compound in palladium-catalyzed cross-coupling is primarily dictated by the C-Cl bond, as the C-F bond is significantly stronger and less prone to oxidative addition under typical conditions. The ortho-methyl group introduces steric hindrance that can influence the choice of ligand, favoring those with larger bite angles. The electron-donating amino group increases the electron density on the aromatic ring, making oxidative addition more challenging and necessitating the use of electron-rich, bulky phosphine ligands to promote this rate-limiting step.
Core Reactions and Detailed Protocols
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. For an electron-rich and sterically hindered substrate like this compound, the choice of a highly active catalyst system is paramount to overcome the high activation barrier for oxidative addition.
Mechanistic Consideration: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with a boronic acid, activated by a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] For challenging substrates, bulky, electron-rich phosphine ligands are crucial to facilitate both the oxidative addition and reductive elimination steps.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%) or a pre-formed catalyst like XPhos Pd G3 (2 mol%)
-
XPhos (4 mol%) or other suitable biarylphosphine ligand
-
K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane or toluene/water mixture (e.g., 10:1)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₃PO₄, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12-18 | 75-85 |
| 4-Methoxyphenylboronic acid | XPhos Pd G3 | - | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 12-18 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O (4:1) | 120 | 18-24 | 60-70 |
Note: Yields are estimates based on reactions with analogous substrates and may require optimization.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1][4] Given that the substrate is already an aniline, this reaction is typically used to introduce a secondary or tertiary amino group, or to couple with another amine to form a diarylamine. The challenges of steric hindrance and electron density are also present in this transformation.
Mechanistic Consideration: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the C-N coupled product.[4] The use of bulky, electron-rich ligands is critical for promoting the reductive elimination step.[5]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagents and Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Pd₂(dba)₃ (1.5 mol%) or a suitable pre-catalyst
-
RuPhos or BrettPhos (3.0 mol%)
-
NaOtBu or K₃PO₄ (1.4 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Sealed tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 equiv.), the phosphine ligand (0.03 equiv.), and the base (NaOtBu, 1.4 equiv.) to a dry sealed tube.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer, and purify the residue by flash column chromatography.
-
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Morpholine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 110 | 12-24 | 85-95 |
| Aniline | Pd(OAc)₂ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 120 | 18-24 | 70-80 |
| Benzylamine | RuPhos Pd G3 | - | NaOtBu | Toluene | 100 | 12-18 | 80-90 |
Note: Yields are estimates based on reactions with analogous substrates and may require optimization.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is valuable for the synthesis of precursors for pharmaceuticals and organic materials. For sterically hindered and electron-rich aryl chlorides, microwave-assisted protocols can significantly enhance reaction rates and yields.[7][8][9]
Mechanistic Consideration: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I)-acetylide species. The copper acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. Reductive elimination from the palladium center yields the coupled product.[6]
Experimental Protocol: Microwave-Assisted Sonogashira Coupling
-
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous DMF or NMP
-
Microwave reactor vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a microwave vial, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous DMF, the terminal alkyne (1.2 equiv.), and the amine base (Et₃N, 2.5 equiv.).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-45 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Sonogashira Coupling Conditions
| Alkyne Partner | Palladium Source | Copper Source | Base | Solvent | Temp (°C) | Time (min) | Representative Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 140 | 30 | 80-90 |
| 1-Octyne | Pd(OAc)₂/XPhos | CuI | DIPEA | NMP | 150 | 20 | 75-85 |
| Trimethylsilylacetylene | PdCl₂(dppf) | CuI | Et₃N | DMF | 120 | 45 | 85-95 |
Note: Yields are estimates based on reactions with analogous substrates and may require optimization.
Heck Reaction: Vinylation of the Aryl Chloride
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[10] For electron-rich aryl chlorides, the reaction can be sluggish and may require higher temperatures and specific ligand systems to achieve good conversion.
Mechanistic Consideration: The Heck reaction mechanism involves the oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst by a base.[11]
Experimental Protocol: Heck Reaction
-
Reagents and Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene) (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
P(o-tol)₃ or a suitable phosphine ligand (4-10 mol%)
-
Na₂CO₃ or Et₃N (1.5 - 2.0 equivalents)
-
Anhydrous DMF or NMP
-
Sealed tube or pressure vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a sealed tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and P(o-tol)₃ (0.06 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene (1.2 equiv.), and the base (Na₂CO₃, 1.5 equiv.).
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Heck Reaction Conditions
| Alkene Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Methyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Na₂CO₃ | DMF | 140 | 18-24 | 60-70 |
| Styrene | Pd₂(dba)₃ | P(t-Bu)₃ | Et₃N | NMP | 130 | 18-24 | 65-75 |
| n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 140 | 24 | 55-65 |
Note: Yields are estimates based on reactions with analogous substrates and may require optimization.
Visualization of Catalytic Cycles
To provide a clearer understanding of the underlying mechanisms, the following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Caption: Generalized catalytic cycle for the Heck reaction.
Troubleshooting and Optimization
Low yields or failed reactions with this compound are often attributable to a few key factors:
-
Inefficient Oxidative Addition: This is the most common hurdle.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands. Increase the reaction temperature and consider using a higher-boiling solvent like NMP or DMA.
-
-
Catalyst Deactivation: The formation of palladium black indicates catalyst agglomeration and deactivation.
-
Solution: Ensure rigorous exclusion of oxygen. The choice of ligand is crucial for stabilizing the active Pd(0) species.
-
-
Competing Hydrodehalogenation: Replacement of the chlorine atom with hydrogen can be a significant side reaction.
-
Solution: This can be influenced by the base and solvent. Avoid alcoholic solvents which can be a source of hydrides. Screening different bases may be necessary.
-
-
Poor Solubility: In some cases, reactants or intermediates may have poor solubility.
-
Solution: Choose a solvent system that effectively dissolves all components. For biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.
-
Conclusion
The palladium-catalyzed cross-coupling of this compound, while challenging, is a highly rewarding transformation that provides access to a rich chemical space. Success hinges on the rational selection of a highly active catalyst system tailored to overcome the inherent steric and electronic hurdles of the substrate. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop efficient and scalable syntheses of novel derivatives based on this valuable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Chloro-4-fluoro-2-methylaniline in the Synthesis of Novel Compounds: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of halogenated functionalities is a cornerstone of rational drug and pesticide design. The presence of chlorine and fluorine atoms in a molecule can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 5-Chloro-4-fluoro-2-methylaniline emerges as a highly valuable and versatile starting material, offering a unique combination of reactive sites that can be selectively functionalized to generate a diverse array of novel compounds. This guide provides an in-depth exploration of the synthetic transformations possible with this building block, complete with detailed protocols and mechanistic insights to empower researchers in their quest for new chemical entities.
The trifunctional nature of this compound, possessing an amino group, a chloro substituent, and a fluoro substituent on a methylated benzene ring, allows for a range of chemical manipulations. These include palladium-catalyzed cross-coupling reactions, diazotization followed by Sandmeyer-type transformations, and nucleophilic aromatic substitution (SNAr). The interplay of the electronic effects of the substituents governs the reactivity of each site, enabling selective and controlled synthesis.
Core Synthetic Transformations and Protocols
This section details key synthetic methodologies for derivatizing this compound, providing both the "how" and the "why" behind the experimental choices.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors. This compound can participate in these reactions primarily through its chloro substituent.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[1][2] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other pharmaceuticals.[3]
Causality Behind Experimental Choices:
-
Catalyst System: The C-Cl bond is less reactive than C-Br or C-I bonds, necessitating a more active catalyst system.[4] A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often employed to facilitate the oxidative addition step, which is typically rate-limiting.[5]
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[2]
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are commonly used to prevent the decomposition of the catalyst and reagents.
Experimental Protocol: Synthesis of a Biaryl Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥98% | Commercially Available | Starting Material |
| Arylboronic Acid | ≥97% | Commercially Available | Coupling Partner |
| Pd(OAc)₂ | 99.9% | Commercially Available | Palladium Source |
| XPhos | ≥98% | Commercially Available | Ligand |
| K₂CO₃ | Anhydrous | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add the catalyst/ligand mixture to the Schlenk flask, followed by anhydrous 1,4-dioxane (5 mL).
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[5][6] This reaction is instrumental in preparing intermediates for pharmaceuticals and materials science.[7]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a highly active palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for the amination of aryl chlorides.[5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred.
Experimental Protocol: Synthesis of a Diarylamine Derivative
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥98% | Commercially Available | Starting Material |
| Amine (Primary or Secondary) | ≥98% | Commercially Available | Coupling Partner |
| Pd₂(dba)₃ | 97% | Commercially Available | Palladium Source |
| XPhos | ≥98% | Commercially Available | Ligand |
| NaOtBu | 97% | Commercially Available | Base |
| Toluene | Anhydrous | Commercially Available | Solvent |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 110 °C with stirring for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired arylamine product.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig Catalytic Cycle.
Diazotization and Sandmeyer Reactions: Versatile Functional Group Interconversions
The amino group of this compound can be converted into a diazonium salt, which is an excellent leaving group (N₂) and can be subsequently displaced by a variety of nucleophiles in Sandmeyer and related reactions.[8][9] This provides access to a wide range of functionalities that are otherwise difficult to introduce directly onto the aromatic ring.
Causality Behind Experimental Choices:
-
Diazotization: This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) to generate nitrous acid in situ. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Sandmeyer Reaction: The displacement of the diazonium group is catalyzed by copper(I) salts (e.g., CuCl, CuBr, CuCN).[8] The choice of the copper salt determines the incoming nucleophile.
Experimental Protocol: Synthesis of a Halogenated or Cyanated Derivative
This protocol describes a general procedure for the diazotization of this compound followed by a Sandmeyer reaction.
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥98% | Commercially Available | Starting Material |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially Available | Diazotizing Agent |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | Acid |
| Copper(I) Chloride (CuCl) | 97% | Commercially Available | Catalyst |
| Copper(I) Bromide (CuBr) | 98% | Commercially Available | Catalyst |
| Copper(I) Cyanide (CuCN) | 99% | Commercially Available | Reagent |
Procedure:
-
Diazotization: a. Suspend this compound (1.0 equiv.) in a mixture of concentrated HCl and water at 0 °C. b. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 equiv.) dropwise, maintaining the temperature between 0 and 5 °C. c. Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Sandmeyer Reaction (Example with CuCl): a. In a separate flask, prepare a solution of CuCl (1.2 equiv.) in concentrated HCl. b. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. c. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases. d. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). e. Wash the organic layer with water, dilute NaOH solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by distillation or column chromatography.
Diagram: Sandmeyer Reaction Pathway
Caption: Pathway for Sandmeyer Reaction.
Nucleophilic Aromatic Substitution (SNAr): Targeting the Fluoro Position
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the adjacent chloro and the para-amino group (after protonation or conversion to a diazonium salt). This allows for the introduction of various nucleophiles at the C4 position.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides (O-nucleophiles), amines (N-nucleophiles), and thiolates (S-nucleophiles).
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the nucleophile and facilitate the reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the reaction.
Experimental Protocol: General SNAr Reaction
This protocol provides a general framework for the SNAr reaction on this compound.
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥98% | Commercially Available | Starting Material |
| Nucleophile (e.g., Sodium Methoxide) | Varies | Commercially Available | Nucleophile |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base (if needed) |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | Solvent |
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMSO, add the nucleophile (1.1-1.5 equiv.). If the nucleophile is not a salt, a base like K₂CO₃ (2.0 equiv.) may be required.
-
Heat the reaction mixture at a temperature ranging from 80 to 150 °C, depending on the nucleophilicity of the attacking species.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Agrochemicals
Derivatives of this compound are key intermediates in the synthesis of a variety of biologically active molecules.
-
Kinase Inhibitors: The biaryl and arylamine scaffolds accessible from this starting material are prevalent in many small-molecule kinase inhibitors used in oncology.[3] The specific substitution pattern can be fine-tuned to optimize binding to the kinase active site and improve pharmacokinetic properties.
-
Agrochemicals: Halogenated anilines are crucial components of many modern herbicides, fungicides, and insecticides. The derivatives of this compound can be used to develop new crop protection agents with enhanced efficacy and selectivity.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. A thorough understanding of its reactivity and the judicious application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, can unlock a vast chemical space for exploration. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in their endeavors to create the next generation of functional molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-4-fluoro-2-methylaniline
Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during its synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity and yield in your experiments.
Introduction: The Criticality of Purity in this compound
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is paramount, as even trace impurities can lead to unwanted side reactions, reduced efficacy of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide will focus on the common impurities arising from the most probable synthetic route: the reduction of a halogenated nitroaromatic precursor, such as 4-chloro-5-fluoro-2-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the reduction of a corresponding substituted nitrobenzene.[1] This typically involves the catalytic hydrogenation or metal-acid reduction of a precursor like 4-chloro-5-fluoro-2-nitrotoluene.[2][3]
Q2: My final product has a pink or reddish hue. What is the likely cause?
A2: A pink or reddish discoloration often indicates the presence of trace amounts of oxidized species or azo compounds.[4] These can form from the condensation of intermediate nitroso and hydroxylamine species, particularly if the reaction is exposed to air or if the reduction is not driven to completion.
Q3: I am observing a significant amount of a byproduct with a similar retention time to my product in HPLC analysis. What could it be?
A3: This is often an isomeric impurity. Depending on the synthesis of your starting material (the nitrotoluene precursor), you may have positional isomers that are carried through the reduction process. Another possibility is a dehalogenated product where either the chlorine or fluorine atom has been replaced by hydrogen.
Q4: How can I minimize the formation of dehalogenated impurities during catalytic hydrogenation?
A4: Hydrodehalogenation is a common side reaction, especially with palladium catalysts.[1][5] To minimize this, you can:
-
Use a more selective catalyst, such as platinum on carbon (Pt/C) or Raney Nickel, which are known to be less prone to causing dehalogenation of aryl chlorides and fluorides.[6]
-
Optimize reaction conditions by using lower hydrogen pressure and temperature.
-
The addition of a catalyst poison or moderator, in carefully controlled amounts, can sometimes selectively inhibit the dehalogenation reaction without significantly affecting the nitro group reduction.
Q5: What are the best analytical methods for detecting impurities in my final product?
A5: A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[7][8] HPLC is excellent for quantifying known impurities and assessing overall purity, while GC-MS is invaluable for identifying unknown volatile impurities and confirming the structure of byproducts.[7]
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section provides a detailed breakdown of common impurities, their formation mechanisms, and step-by-step protocols for their detection and removal.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the primary synthetic route to this compound and the key points where common impurities can arise.
Caption: Synthetic pathway and common impurity formation points.
Table of Common Impurities
| Impurity Name | Structure | Potential Cause | Recommended Analytical Method |
| Unreacted Starting Material | 4-Chloro-5-fluoro-2-nitrotoluene | Incomplete reaction, insufficient reducing agent, or deactivation of the catalyst. | HPLC, GC-MS |
| Nitroso Intermediate | 4-Chloro-5-fluoro-2-nitrosotoluene | Incomplete reduction. | HPLC, LC-MS |
| Hydroxylamine Intermediate | N-(4-Chloro-5-fluoro-2-methylphenyl)hydroxylamine | Incomplete reduction.[9][10] | HPLC, LC-MS |
| Azo/Azoxy Impurities | Bis(4-chloro-5-fluoro-2-methylphenyl)diazene oxide | Condensation of nitroso and hydroxylamine intermediates, often under basic conditions.[4] | HPLC, LC-MS |
| Dehalogenated Impurities | 4-Fluoro-2-methylaniline or 5-Chloro-2-methylaniline | Hydrodehalogenation during catalytic hydrogenation.[5] | GC-MS, HPLC |
| Isomeric Impurities | e.g., 3-Chloro-4-fluoro-2-methylaniline | Presence of isomeric precursors in the starting material. | GC-MS, HPLC with a suitable column |
Detailed Troubleshooting Protocols
Issue 1: Presence of Intermediates from Incomplete Reduction
-
Symptoms: Your reaction mixture or final product shows peaks corresponding to the nitroso or hydroxylamine intermediates in your analytical chromatograms.
-
Causality: The reduction of a nitro group to an amine is a stepwise process.[4][11] Insufficient reaction time, low temperature, or a deactivated catalyst can halt the reaction at these intermediate stages.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Implement in-process control (IPC) using TLC or rapid HPLC/GC analysis to monitor the disappearance of the starting material and intermediates.
-
Extend Reaction Time: Continue the reaction until the intermediates are no longer detected.
-
Increase Catalyst Loading: If using catalytic hydrogenation, a slight increase in the catalyst-to-substrate ratio can drive the reaction to completion. Be cautious, as excessive catalyst can sometimes promote side reactions.
-
Re-evaluate Reducing Agent Stoichiometry: For metal-acid reductions (e.g., Bechamp reduction with Fe/HCl), ensure a sufficient molar excess of the metal is used.[10][12]
-
Catalyst Activity Check: If catalyst deactivation is suspected, consider using fresh catalyst. Some functional groups can poison catalysts like Palladium.[1]
-
Issue 2: Formation of Azo and Azoxy Impurities
-
Symptoms: The presence of brightly colored impurities (often yellow, orange, or red) and corresponding high molecular weight peaks in MS data.
-
Causality: These impurities form from the condensation of the nitroso and hydroxylamine intermediates.[4] This is particularly favored in basic conditions and in the presence of air (oxygen).
-
Troubleshooting Protocol:
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Control pH: If the reaction conditions are basic, consider if a neutral or acidic reduction method is more suitable for your substrate.
-
Purification: These impurities are typically less polar than the desired aniline and can often be removed by column chromatography on silica gel.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be effective in removing colored impurities.
-
Issue 3: Hydrodehalogenation Side Reactions
-
Symptoms: Detection of byproducts where the chlorine or fluorine atom has been replaced by a hydrogen atom.
-
Causality: Catalytic hydrogenation, particularly with palladium catalysts, can cleave carbon-halogen bonds.[5] The C-Cl bond is generally more susceptible to cleavage than the C-F bond.
-
Troubleshooting Protocol:
-
Catalyst Selection:
-
Experimental Step: Screen alternative catalysts. Prepare three parallel reactions under identical conditions (temperature, pressure, solvent) using: a) 5 mol% Pd/C b) 5 mol% Pt/C c) Raney Nickel (as a slurry)
-
Analysis: Analyze the crude reaction mixtures by GC-MS to quantify the ratio of the desired product to the dehalogenated impurities.
-
-
Optimize Reaction Conditions:
-
Experimental Step: Using the most selective catalyst from the screening, perform a matrix of experiments varying: a) Hydrogen Pressure: 1 atm, 3 atm, 5 atm b) Temperature: Room temperature, 40°C, 60°C
-
Analysis: Determine the conditions that provide the best balance of reaction rate and selectivity.
-
-
Chemical Reduction as an Alternative: Consider using a metal-acid reduction, such as iron in acetic acid or hydrochloric acid (Bechamp reduction), which is generally chemoselective for the nitro group and less likely to cause dehalogenation.[6][12]
-
Logical Flowchart for Troubleshooting
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-4-fluoro-2-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-methylaniline (CAS 1242339-43-0)[1]. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. As a versatile intermediate, its purity and consistent synthesis are paramount. This document provides in-depth, field-proven insights into optimizing its synthesis, troubleshooting common issues, and understanding the causality behind experimental choices.
Proposed Synthetic Pathway
The most reliable and industrially scalable route to this compound involves the reduction of its corresponding nitro precursor, 5-chloro-4-fluoro-2-nitrotoluene. This precursor is typically synthesized via the nitration of 4-chloro-3-fluorotoluene. The overall pathway is a robust two-step process.
Caption: General two-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for this compound?
A1: The most prevalent and scalable method is the reduction of 5-chloro-4-fluoro-2-nitrotoluene. This approach is favored because the reduction of nitroaromatics is a well-understood, high-yielding, and generally clean transformation. The two main methods for this reduction are catalytic hydrogenation and metal-acid reduction.[2]
Q2: Which reduction method is preferable: catalytic hydrogenation or metal-acid reduction?
A2: The choice depends on your laboratory's capabilities, scale, and environmental considerations.
-
Catalytic Hydrogenation: This is often the preferred method for achieving high purity and yield (>94% is common for similar substrates).[2][3] It involves reacting the nitro compound with hydrogen gas in the presence of a catalyst, such as Platinum on Carbon (Pt/C). This method is cleaner, generating minimal waste beyond the filtered catalyst. However, it requires specialized high-pressure reactor equipment (an autoclave) to handle hydrogen gas safely.[3][4]
-
Metal-Acid Reduction: This is a more traditional method using a metal like iron powder with an acid such as hydrochloric acid (HCl).[2] It is effective and does not require high-pressure equipment. The primary drawbacks are the generation of significant iron sludge waste and potential acid mists, making workup and waste disposal more challenging.[2]
Q3: What are the critical parameters for the catalytic hydrogenation of 5-chloro-4-fluoro-2-nitrotoluene?
A3: Success in catalytic hydrogenation hinges on the interplay of several factors:
-
Catalyst Choice: The catalyst's nature is paramount. Platinum on carbon (Pt/C) is often recommended for reducing chlorinated nitroaromatics as it tends to have a lower propensity for causing dehalogenation compared to Palladium on carbon (Pd/C).[2][3]
-
Hydrogen Pressure: Higher pressure generally increases the reaction rate. Pressures from 0.5 to 5.0 MPa are typically effective.[3]
-
Temperature: Temperature also accelerates the reaction, but excessively high temperatures (>100°C) can promote side reactions like dehalogenation. A range of 50-80°C is a good starting point.[3]
-
Solvent: Solvents like methanol, ethanol, or ethyl acetate are commonly used. The key is to ensure the starting material is fully dissolved.
-
Agitation: Vigorous stirring is crucial in a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) to ensure efficient mass transfer for the reaction to proceed.[3][4]
Q4: What are the primary safety concerns during this synthesis?
A4: Safety must be a priority.
-
Nitroaromatic Precursor: The starting material, 5-chloro-4-fluoro-2-nitrotoluene, is a toxic and potentially explosive compound. Handle with appropriate personal protective equipment (PPE) and avoid subjecting it to shock or high temperatures.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a specialized high-pressure reactor by trained personnel.[3] The catalyst itself (especially Pd/C and Raney Nickel) can be pyrophoric and must be handled carefully, especially during filtration after the reaction.
-
Aniline Product: The final product, this compound, is a toxic substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[4] Always handle it in a well-ventilated fume hood with proper PPE.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, focusing on the critical reduction step.
Problem: Low or No Conversion of the Nitro Precursor
If your reaction stalls, it is typically due to an issue with the catalyst, reagents, or reaction conditions.
Caption: Troubleshooting logic for addressing low product yield.
Detailed Solutions:
-
Inactive or Poisoned Catalyst: This is the most common culprit in catalytic hydrogenations.[3]
-
Solution: Always use a fresh, high-quality catalyst from a reputable supplier. Ensure it has been stored under inert conditions. If you suspect poisoning from your starting material (e.g., by sulfur compounds), consider purifying it before the reaction. Increasing the catalyst loading can sometimes overcome minor inhibition.
-
-
Insufficient Hydrogen Pressure or Poor Mixing: The reaction requires intimate contact between all three phases.
-
Solution: Ensure your reactor is pressurized to the target level and that the stirring is vigorous enough to create a fine suspension of the catalyst in the liquid.[4]
-
-
Suboptimal Temperature: The reaction may be too slow at room temperature.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress and watching for any signs of byproduct formation.[3]
-
Problem: Significant By-product Formation
The appearance of unexpected spots on your TLC plate or peaks in your GC-MS indicates side reactions are occurring.
Common By-products and Solutions:
| By-product Type | Chemical Name | Causality & Mechanism | Mitigation Strategy |
| Dehalogenation | 4-Fluoro-2-methylaniline | The carbon-chlorine bond is cleaved by the catalyst (hydrodechlorination). This is especially common with highly active catalysts like Pd/C and at elevated temperatures/pressures.[2] | 1. Switch Catalyst: Change from Pd/C to a more selective catalyst like Pt/C.[2][3] 2. Optimize Conditions: Lower the reaction temperature and hydrogen pressure. 3. Use Transfer Hydrogenation: Consider using a hydrogen donor like ammonium formate with Pd/C, which can be a milder alternative to high-pressure H₂ gas.[2] |
| Incomplete Reduction | 5-Chloro-4-fluoro-2-nitrosotoluene | The reduction of the nitro group is stepwise. If the reaction is not driven to completion, these intermediates can remain as impurities.[4] | 1. Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is fully consumed. 2. Increase Catalyst Load/Temperature: A more forceful push can drive the reaction to completion. |
| Condensation | Azo/Azoxy Compounds | Nitroso and hydroxylamine intermediates can condense to form colored dimeric impurities (often yellow, orange, or red).[2] | The solution is the same as for incomplete reduction: ensure the reaction goes to completion to prevent the buildup of these reactive intermediates. |
Problem: Difficult Purification of the Final Product
-
Issue: The crude product is an oil or a dark, impure solid that is difficult to handle.
-
Solution: Purification strategy is key.
-
Workup: After filtering the catalyst, the crude product can be obtained by removing the solvent. An aqueous workup (e.g., washing with a mild base like sodium bicarbonate solution, followed by water and brine) can help remove acidic residues.
-
Purification:
-
Flash Column Chromatography: This is an excellent method for removing both more and less polar impurities. A common eluent system is a gradient of ethyl acetate in hexanes.[5]
-
Vacuum Distillation: If the primary impurity has a significantly different boiling point, vacuum distillation can be a scalable purification method.[6][7]
-
-
-
Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative procedure based on established methods for the reduction of similar halogenated nitroaromatics.[3]
Materials:
-
5-chloro-4-fluoro-2-nitrotoluene
-
1% Platinum on carbon (Pt/C) catalyst (50% wet)
-
Methanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure reactor (autoclave) with magnetic stirring, gas inlet, pressure gauge, and temperature control.
-
Filtration apparatus (e.g., Büchner funnel with Celite® or another filter aid).
Procedure:
-
Reactor Setup: In a clean, dry reactor, charge the 5-chloro-4-fluoro-2-nitrotoluene and the solvent (e.g., methanol). A typical substrate concentration is 5-10% w/v.
-
Catalyst Addition: Add the 1% Pt/C catalyst. The mass ratio of the nitro compound to the dry weight of the catalyst is typically between 100:1 and 400:1.
-
Inerting: Seal the reactor and purge it three times with nitrogen to remove all air. This is a critical safety step.
-
Hydrogenation: Purge the reactor three times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).
-
Reaction: Heat the reactor to the target temperature (e.g., 60-80°C) and begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Progress can also be confirmed by taking samples (if the reactor allows) and analyzing by TLC or HPLC.
-
Cooldown & Venting: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purging & Filtration: Purge the reactor with nitrogen. Carefully open the reactor and filter the mixture while warm through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with a small amount of fresh solvent.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography as required.
References
- 1. cenmed.com [cenmed.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 7. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
minimizing side-product formation in 5-Chloro-4-fluoro-2-methylaniline reactions
Welcome to the technical support resource for 5-Chloro-4-fluoro-2-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this substituted aniline. Its unique electronic and steric profile presents specific challenges, primarily concerning reaction selectivity and the formation of unwanted byproducts. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Introduction to the Reactivity of this compound
This compound is a highly functionalized aromatic amine. Its reactivity is governed by the interplay of three key features:
-
The Amino Group (-NH₂): A potent, electron-donating activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the ortho and para positions. It is also a strong nucleophile and a Brønsted-Lowry base.
-
Halogen Substituents (-F, -Cl): These are electron-withdrawing via induction but electron-donating via resonance. Overall, they are deactivating groups for EAS but are also potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. In SNAr, fluoride is typically a better leaving group than chloride.
-
The Methyl Group (-CH₃): A weakly electron-donating and activating group.
This combination can lead to challenges in controlling regioselectivity, preventing over-reaction, and avoiding degradation. The following sections address the most common issues encountered in the field.
FAQ 1: Controlling Reactions at the Amino Group
Question: I am attempting a Buchwald-Hartwig amination using this compound as the amine coupling partner, but my yields are inconsistent and low. How can I optimize this transformation?
Answer:
Low yields in Buchwald-Hartwig couplings involving anilines are common when reaction conditions are not finely tuned. The key is a systematic optimization of the catalyst system, base, and solvent.[1][2] The aniline's nucleophilicity and the potential for side reactions at the halogenated sites must be carefully managed.
Causality and Troubleshooting Steps:
-
Catalyst and Ligand Selection are Critical: The steric and electronic properties of the phosphine ligand dictate the efficiency of the catalytic cycle, including oxidative addition and reductive elimination.[3]
-
Recommendation: Start with a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃. Screen a panel of bulky, electron-rich phosphine ligands. Josiphos, Xantphos, and Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos) are excellent starting points.[1][4] In many cases, pre-formed catalysts (e.g., XPhos Pd G3) provide more consistent results by ensuring efficient generation of the active Pd(0) species.[5]
-
-
Base Strength and Solubility Matter: The base is crucial for deprotonating the aniline to form the active nucleophile. An unsuitable base can lead to poor conversion or catalyst decomposition.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many aniline couplings. However, if your substrate is base-sensitive, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be evaluated.[1] The solubility of the base can also impact the reaction rate.
-
-
Solvent Choice Influences Reactivity and Solubility: The solvent must solubilize all components of the reaction and be stable at the required temperature.
Suggested Optimization Protocol:
The table below provides a starting point for a Design of Experiments (DoE) approach to optimize your reaction.
| Parameter | Condition A (Initial Screen) | Condition B (Alternative) | Condition C (For Sensitive Substrates) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | XPhos Pd G3 (1-2 mol%) |
| Ligand | XPhos (1.2x Pd) | Xantphos (1.2x Pd) | (Use Pre-catalyst) |
| Base | NaOtBu (1.5 - 2.0 eq) | K₃PO₄ (2.0 - 3.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene | 1,4-Dioxane | t-Butanol |
| Temperature | 80 - 110 °C | 80 - 110 °C | 60 - 100 °C |
Always run reactions under a strictly inert atmosphere (Nitrogen or Argon) to prevent both catalyst oxidation and aniline dimerization.
FAQ 2: Managing Electrophilic Aromatic Substitution (EAS)
Question: I am trying to introduce a single bromine atom onto the ring via electrophilic bromination, but I am getting a complex mixture, including a 2,4,6-trisubstituted product. How can I achieve selective mono-bromination?
Answer:
This is a classic problem when working with highly activated aromatic amines like aniline derivatives.[7][8] The powerful electron-donating -NH₂ group makes the aromatic ring extremely nucleophilic, leading to rapid, uncontrollable poly-halogenation.
Causality and Solution: Amine Group Protection
The solution is to temporarily "tame" the activating strength of the amino group by converting it into an amide. The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl group, making it significantly less available to activate the aromatic ring.[8] This moderation allows for controlled, selective electrophilic substitution. The most common protection strategy is acetylation.[9][10]
Experimental Workflow for Controlled Bromination:
Caption: Workflow for controlled electrophilic aromatic substitution.
Step-by-Step Protocol:
-
Protection (Acetylation): Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid). Add 1.1 equivalents of acetic anhydride. A base like pyridine can be used to scavenge the acetic acid byproduct. Stir at room temperature until TLC or LC-MS analysis shows complete conversion to the acetanilide.
-
Electrophilic Bromination: Dissolve the protected acetanilide in glacial acetic acid. Slowly add one equivalent of bromine (Br₂) dissolved in acetic acid at a controlled temperature (e.g., 0-10 °C) to prevent side reactions. Allow the reaction to proceed to completion.
-
Deprotection (Hydrolysis): After isolating the brominated acetanilide, heat it in a mixture of aqueous acid (e.g., 6M HCl) and ethanol. This will hydrolyze the amide bond, regenerating the free amino group and yielding the desired mono-brominated product.
FAQ 3: Preventing Oxidative Dimerization and Color Formation
Question: My reaction mixture turns dark brown or black upon heating or exposure to air, and I isolate intensely colored, high-molecular-weight impurities. What are these and how do I stop them from forming?
Answer:
Anilines are notoriously susceptible to oxidation. The colored byproducts you are observing are almost certainly oxidative dimerization or oligomerization products, such as azoxybenzenes and azobenzenes.[11] This process can be initiated by atmospheric oxygen, metal catalysts, or trace impurities.
Troubleshooting Decision Tree:
Caption: Troubleshooting logic for preventing oxidative dimerization.
Key Preventative Protocols:
-
Maintain an Inert Atmosphere: This is the most critical step. Always run reactions involving anilines, especially when heated or in the presence of metal catalysts, under a positive pressure of an inert gas like nitrogen or argon.[12][13]
-
Use Degassed Solvents: Dissolved oxygen in solvents is a primary culprit. Degas your solvents before use by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Ensure Purity of Starting Materials: Trace metal impurities in the starting aniline or other reagents can catalyze oxidation. If the starting material has a colored tint, consider filtering a solution of it through a short plug of silica gel or activated carbon to remove baseline impurities.
-
Control Temperature: Higher temperatures accelerate oxidation. Determine the minimum temperature required for your desired reaction to proceed at a reasonable rate.
FAQ 4: Addressing Dehalogenation Side Reactions
Question: In my catalytic reaction, I am observing a significant byproduct where the chlorine or fluorine atom has been replaced by a hydrogen. What is causing this hydrodehalogenation?
Answer:
Hydrodehalogenation is a common side reaction, particularly in palladium-catalyzed processes (e.g., cross-coupling, hydrogenations) where a source of hydrogen is present.[14] The C-Cl and C-F bonds can be cleaved reductively by the active catalyst.
Common Causes and Prevention Strategies:
-
Hydrogen Source: The most obvious source is H₂ gas used for reductions. However, "hydride" sources can be less obvious. Alcohols, amines, and even water can sometimes act as hydrogen donors in the presence of a suitable catalyst and base.
-
Solution: If performing a reduction elsewhere in the molecule, carefully choose your catalyst. For example, catalysts like Pearlman's catalyst (Pd(OH)₂/C) can sometimes be less prone to dehalogenation than standard Pd/C. Alternatively, consider non-catalytic reduction methods.
-
-
Catalyst System in Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig, the active Pd(0) species can sometimes undergo side reactions that lead to dehalogenation, especially if the desired catalytic cycle is slow.
-
Solution: Re-optimize the reaction conditions (ligand, base, solvent) to favor the rate of the desired cross-coupling over the undesired dehalogenation. A change in ligand can often solve this problem by altering the stability and reactivity of the catalytic intermediates.
-
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the likelihood of all side reactions, including dehalogenation.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures.
-
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 10. m.youtube.com [m.youtube.com]
- 11. Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Chloro-4-fluoro-2-methylaniline
Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable method for synthesizing this compound?
A1: The most prevalent and scalable synthetic route is the reduction of the nitro group of a suitable precursor, typically 4-Chloro-5-fluoro-2-nitrotoluene. This transformation is a cornerstone of aromatic amine synthesis. The choice of reducing agent is critical and is often dictated by factors such as cost, selectivity, and safety. Metal/acid systems, such as iron in the presence of hydrochloric or acetic acid, are frequently employed due to their robustness and cost-effectiveness.[1][2]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenge is achieving a high-yield, chemoselective reduction of the nitro group without affecting the chloro and fluoro substituents on the aromatic ring. A significant side reaction to avoid is hydrodehalogenation, particularly the removal of the chlorine atom, which is more susceptible to reduction than the fluorine atom.[1][3] Other challenges include managing the exothermic nature of the reduction reaction and ensuring the efficient purification of the final product from inorganic salts and reaction byproducts.
Q3: How does the choice of reducing agent impact the reaction?
A3: The choice of reducing agent is paramount for the success of the synthesis.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): While efficient for nitro group reduction, standard catalytic hydrogenation with palladium on carbon (Pd/C) is notorious for causing dehalogenation of aryl halides.[1][3] Raney Nickel is often a better choice in this context as it is less prone to causing dehalogenation.[1][2]
-
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂): These are classic, reliable, and cost-effective methods that generally do not cause dehalogenation.[2][3] They are well-suited for this synthesis.
-
Sulfide Reagents (e.g., Na₂S, (NH₄)₂S): These can also be used for the reduction and are known for their selectivity, though they may require careful handling due to the potential for hydrogen sulfide evolution.[1][4]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety protocols must be strictly adhered to.
-
Handling of Reagents: The starting nitroaromatic compound is toxic and should be handled with care in a well-ventilated fume hood. Acids such as hydrochloric acid are corrosive.
-
Reaction Monitoring: The reduction of nitro compounds is often highly exothermic. The addition of reagents should be controlled to maintain a safe reaction temperature.
-
Hydrogen Gas (if applicable): If using catalytic hydrogenation, extreme care must be taken due to the flammability of hydrogen gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 4-Chloro-5-fluoro-2-nitrotoluene.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Dehalogenation of the product. 3. Product loss during workup and purification. | 1. Increase reaction time or temperature. Ensure the metal (e.g., iron powder) is activated and has a high surface area. 2. Switch to a milder reducing agent (e.g., Fe/HCl, SnCl₂) if using catalytic hydrogenation with Pd/C.[1][3] 3. Optimize the extraction and purification steps. Ensure the aqueous layer is thoroughly extracted. |
| Presence of Dechlorinated Byproduct | The reducing agent and conditions are too harsh, leading to hydrodehalogenation. | Avoid using Pd/C for catalytic hydrogenation.[1] Opt for Fe/HCl, SnCl₂, or Raney Nickel, which are known to be more selective.[1][2][3] |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent. 3. Low reaction temperature. | 1. Increase the equivalents of the reducing agent. 2. For metal/acid reductions, ensure the metal is finely powdered and the acid is of appropriate concentration to activate the metal surface. 3. Gradually increase the reaction temperature while monitoring for exotherms. |
| Formation of Azo or Azoxy Byproducts | Incomplete reduction of the nitro group. This can occur with some reducing agents, especially if the reaction conditions are not optimal. | Ensure a sufficient excess of the reducing agent is used. Metal/acid systems like Fe/HCl are generally effective at driving the reaction to the desired aniline.[1] |
| Difficult Purification of the Final Product | 1. Emulsion formation during extraction. 2. Co-elution of impurities during column chromatography. | 1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
Visual Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting logic for addressing low product yield and impurities.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Iron-Mediated Reduction
This protocol describes a robust and scalable method for the reduction of 4-Chloro-5-fluoro-2-nitrotoluene using iron powder and ammonium chloride.
Materials:
-
4-Chloro-5-fluoro-2-nitrotoluene (1 equivalent)
-
Iron powder, fine mesh (3-5 equivalents)
-
Ammonium chloride (0.2-0.5 equivalents)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-Chloro-5-fluoro-2-nitrotoluene, ethanol, and water (a common solvent ratio is 5:1 to 10:1 ethanol:water).
-
Add the iron powder and ammonium chloride to the flask.
-
Heat the reaction mixture to reflux (typically 70-80°C) with vigorous stirring. The reaction is exothermic, so initial heating may need to be controlled.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washes, and remove the ethanol under reduced pressure.
-
To the remaining aqueous solution, add ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to yield the final product.
Overall Synthesis Workflow
The following diagram outlines the general two-step synthesis of this compound.
Caption: General synthesis workflow for this compound.
References
Technical Support Center: Synthesis of 5-Chloro-4-fluoro-2-methylaniline
Welcome to the technical support guide for the synthesis of 5-Chloro-4-fluoro-2-methylaniline (CAS: 1003303-91-9). This document provides in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis of this important chemical intermediate. As a key building block in the development of pharmaceuticals and other advanced materials, a reliable and efficient synthesis is crucial. This guide is designed for researchers, chemists, and process development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a very low yield for my synthesis of this compound. What are the likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is essential. The most common synthetic route involves the reduction of a nitro group, which is a critical step to optimize.
Potential Causes & Solutions:
-
Incomplete Reduction of the Nitro Precursor: The reduction of the corresponding nitro compound (e.g., 5-chloro-4-fluoro-2-nitrotoluene) is a pivotal step.
-
Catalyst Inactivity: If you are performing a catalytic hydrogenation, ensure your catalyst (e.g., Pd/C, PtO₂) is fresh and active. An older or improperly stored catalyst can lead to a sluggish or incomplete reaction.
-
Insufficient Reducing Agent: When using chemical reductants like iron powder in acidic media (e.g., ethanol/HCl), ensure you are using a sufficient molar excess.[1] A common issue is the passivation of the iron surface; mechanical stirring and acidic conditions help maintain an active surface.
-
Suboptimal Reaction Conditions: Ensure the reaction is running at the recommended temperature. For iron/HCl reductions, reflux is often required to drive the reaction to completion.[1]
-
-
Side Reactions: The high reactivity of anilines can lead to unwanted side reactions, consuming your product or starting material.
-
Oxidation: Anilines can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dimerization/Polymerization: Under certain conditions, aniline derivatives can form dimers or polymeric materials. This is often indicated by the formation of dark, insoluble tars. Proper temperature control and immediate work-up after reaction completion can mitigate this.
-
-
Losses During Work-up and Purification:
-
Aqueous Work-up: When neutralizing the reaction mixture, be mindful of the pH. The aniline product is basic and will be protonated and soluble in acidic aqueous layers. Ensure you basify the aqueous layer sufficiently (e.g., with NaHCO₃ or NaOH) to deprotonate the aniline and extract it into an organic solvent.[1]
-
Purification: this compound is an oil or low-melting solid.[1] Purification by column chromatography is common, but losses can occur.[1] Ensure you have chosen an appropriate solvent system (e.g., Hexanes:EtOAc) to achieve good separation without excessive band broadening.
-
| Parameter | Recommendation | Rationale |
| Reducing Agent (Fe) | 3-5 molar equivalents | Ensures complete reduction of the nitro group. |
| Solvent (Reduction) | Ethanol/Water | A protic solvent system is necessary for the iron reduction. |
| Temperature (Reduction) | Reflux | Provides the necessary activation energy for the reaction. |
| Atmosphere | Inert (N₂, Ar) | Prevents oxidation of the aniline product. |
| Work-up pH | > 8 | Ensures the aniline is in its free base form for extraction. |
Q2: My TLC analysis shows multiple spots, suggesting the formation of isomers and other impurities. How can I improve the regioselectivity and purity of my product?
A2: The formation of isomers is a significant challenge in aromatic chemistry, governed by the directing effects of the substituents on the ring. In the synthesis of this compound, the starting material's substitution pattern is critical.
Strategies for Improving Selectivity and Purity:
-
Starting Material Purity: The most straightforward way to ensure a pure product is to start with a pure precursor. Verify the purity of your starting nitro-aromatic compound by NMR or GC-MS before beginning the synthesis.
-
Controlling Halogenation (if applicable): If your synthesis involves halogenation of a substituted aniline or toluene, the directing effects of the existing groups will determine the position of the new substituent. The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Halogens are deactivating but also ortho-, para-directing.
-
Protecting Groups: The high reactivity of the amino group can lead to polysubstitution and other side reactions.[2][3] To control this, the amino group can be temporarily protected as an acetamide. The acetamido group is less activating and can lead to more selective reactions.[2] This is a common strategy in the synthesis of substituted anilines.[2][3]
-
-
Purification Techniques:
-
Column Chromatography: This is a very effective method for separating isomers. A careful selection of the mobile phase is crucial. A gradual increase in polarity (e.g., starting with pure hexane and slowly adding ethyl acetate) can often resolve closely related isomers.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification. You may need to screen several solvents or solvent mixtures to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
-
Q3: The reaction seems to have stalled; my starting material is not being fully consumed. What steps should I take?
A3: An incomplete reaction can be frustrating, but it is often a solvable problem related to reagents, catalysts, or reaction conditions.
Troubleshooting an Incomplete Reaction:
-
Check Reagent Stoichiometry and Purity:
-
Verify that all reagents were added in the correct stoichiometric ratios.
-
Ensure that the reagents are pure and not degraded. For example, some reducing agents can lose their potency over time.
-
-
Catalyst Health (for Hydrogenation):
-
If using a heterogeneous catalyst like Pd/C, ensure it is not "poisoned." Certain functional groups or impurities (e.g., sulfur compounds) can irreversibly bind to the catalyst surface and deactivate it.
-
Ensure adequate mixing to keep the catalyst suspended in the reaction mixture, maximizing its surface area.
-
-
Reaction Temperature and Time:
-
Some reactions require a higher temperature to overcome the activation energy barrier. If the reaction is proceeding slowly at a lower temperature, a modest increase in temperature may be beneficial.
-
It is possible the reaction simply needs more time to go to completion. Monitor the reaction by TLC or GC-MS over a longer period.
-
-
Presence of Inhibitors:
-
Trace amounts of water or other impurities in your solvents or starting materials can sometimes inhibit a reaction. Using anhydrous solvents and high-purity starting materials can prevent this.
-
Experimental Workflow & Diagrams
A common and reliable method for the synthesis of this compound is the reduction of 4-Chloro-5-fluoro-2-nitrotoluene.
Protocol: Reduction of 4-Chloro-5-fluoro-2-nitrotoluene
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Chloro-5-fluoro-2-nitrotoluene (1 equivalent).
-
Reagent Addition: Add ethanol and water to the flask, followed by iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Extraction: Dilute the filtrate with water and basify with a saturated solution of sodium bicarbonate until the pH is > 8. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Catalyst Selection for 5-Chloro-4-fluoro-2-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this critical transformation. The primary synthetic route involves the catalytic hydrogenation of the nitroaromatic precursor, 2-chloro-1-fluoro-4-methyl-5-nitrobenzene. The central challenge in this process is achieving high chemoselectivity—reducing the nitro group to an amine while preserving the halogen substituents, which are susceptible to hydrodehalogenation.[1][2][3] This document provides field-proven insights and troubleshooting protocols to ensure an efficient and high-yielding synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound via catalytic hydrogenation?
The principal challenge is preventing the undesired side reaction of hydrodehalogenation.[2] Catalysts effective for nitro group reduction, particularly palladium, are often also highly active in cleaving carbon-halogen bonds (C-Cl, C-F).[1] This leads to the formation of impurity byproducts, such as 4-fluoro-2-methylaniline and 2-methylaniline, which complicates purification and reduces the overall yield of the target molecule. The product aniline is often more susceptible to dehalogenation than the starting nitroarene, compounding the issue.[3]
Q2: Which catalysts are commonly used for this type of reaction, and what are their trade-offs?
Three main classes of heterogeneous catalysts are employed for the reduction of halogenated nitroaromatics:
-
Palladium on Carbon (Pd/C): Highly active and efficient for nitro reduction. However, it is very prone to causing dehalogenation, especially with chloro- and bromo-substituents.[1] Its use requires careful optimization of reaction conditions to favor selectivity.
-
Platinum-based Catalysts (e.g., Pt/C, Pt-V/C): Platinum catalysts often exhibit better selectivity and are less prone to causing dehalogenation compared to palladium.[3] Doping with a second metal, such as vanadium (Pt-V/C), can further suppress the hydrodehalogenation pathway, making it a superior choice for this specific transformation.[3]
-
Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts.[4] It is highly active but can also induce dehalogenation.[5] Its pyrophoric nature when dry requires specific handling procedures for safety.[6] Modified Raney-type catalysts, such as those doped with molybdenum, have been developed to enhance selectivity.[5]
Q3: How do reaction conditions influence the selectivity of the hydrogenation?
Reaction conditions are critical for controlling selectivity. Lowering temperature and hydrogen pressure generally slows the overall reaction rate but disproportionately slows the rate of hydrodehalogenation, thus improving selectivity.[1] Solvent choice is also important; ethers like THF have been shown to be suitable for achieving high hydrogenation rates and good substrate solubility.[3]
Q4: Can additives be used to suppress hydrodehalogenation?
Yes, certain additives can inhibit dehalogenation. In some systems, the addition of a small amount of acid (e.g., HCl, H₃PO₄) can create an acidic catalytic medium that suppresses the cleavage of C-Cl and C-F bonds.[7] In other cases, specific catalyst modifiers or even controlled amounts of catalyst poisons can be used to selectively deactivate the sites responsible for dehalogenation while leaving the nitro reduction sites active.[3][8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Issue 1: Poor Selectivity - Significant Dehalogenation Observed
Q: My GC-MS analysis shows a significant peak corresponding to the de-chlorinated byproduct (4-fluoro-2-methylaniline). How can I minimize this?
A: This is the most common problem and requires a systematic approach to resolve. The goal is to find conditions that favor nitro reduction kinetically over C-Cl bond cleavage.
Root Cause Analysis & Solution Workflow:
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Chloro-4-fluoro-2-methylaniline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Chloro-4-fluoro-2-methylaniline, specifically addressing the removal of colored impurities. Our approach is rooted in fundamental chemical principles and validated laboratory practices to ensure you can develop a robust and reliable purification strategy.
Understanding the Challenge: The Origin of Color in Substituted Anilines
Substituted anilines, including this compound, are susceptible to oxidation, which is the primary cause of colored impurities. The electron-rich nature of the aromatic ring, enhanced by the amino group, makes it prone to reacting with atmospheric oxygen. This process can lead to the formation of highly conjugated systems, such as azoxybenzenes, phenazines, and polymeric materials, which are often intensely colored. The reaction is often catalyzed by light and trace metal impurities. A deeper understanding of these degradation pathways can be found in studies on the oxidation mechanisms of anilines.
A critical first step in any purification strategy is to understand the nature of the impurities. For crude this compound, impurities can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials, reagents, and by-products from the synthesis.
-
Degradation-Related Impurities: Primarily colored oxidation products formed during the reaction, work-up, or storage.
This guide will focus on the removal of these degradation-related colored impurities.
Troubleshooting and FAQ
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing both theoretical explanations and practical solutions.
Q1: My crude this compound is a dark oil/solid. What is the first step I should take to decolorize it?
A1: The most effective initial step for decolorizing crude anilines is treatment with activated carbon. Activated carbon has a high surface area and porosity, allowing it to adsorb large, colored impurity molecules while having a lower affinity for the smaller desired product molecule.
Causality: The principle behind activated carbon treatment is adsorption, where the colored, often polymeric and highly conjugated, impurities bind to the surface of the carbon. This is a physical process driven by van der Waals forces.
Experimental Protocol: Activated Carbon Treatment
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A good starting point is a solvent in which the aniline is highly soluble when hot and less soluble when cold, as this will facilitate subsequent recrystallization. Based on the polarity of the target molecule, solvents like ethanol, isopropanol, or toluene could be effective.
-
Carbon Addition: Add a small amount of activated carbon to the hot solution (typically 1-5% w/w relative to the crude product). Caution: Add the carbon carefully to the hot solution to avoid bumping.
-
Heating: Gently heat the mixture at reflux for 10-20 minutes with stirring. This allows for sufficient contact time for the impurities to adsorb onto the carbon.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a pad of celite or filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Q2: I performed an activated carbon treatment, but my product is still colored. What should I do next?
A2: If activated carbon treatment is insufficient, the next step is to employ a more selective purification technique such as recrystallization or column chromatography. The choice between these will depend on the nature and quantity of the remaining impurities.
Purification Workflow
Caption: A general workflow for the purification of this compound.
Q3: How do I choose the right solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For halogenated anilines, a systematic solvent screening is the most effective approach.
Solvent Screening Guide for this compound
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Very low solubility at all temperatures. Can be used as an anti-solvent. |
| Ethanol | High | 78 | Good solubility, especially when hot. Often used in a mixed system with water. |
| Isopropanol | Medium | 82 | Likely to have good solubility when hot and moderate to low solubility when cold. |
| Toluene | Low | 111 | Good potential for recrystallization due to the aromatic nature of both solvent and solute. |
| Hexane | Low | 69 | Likely to have low solubility at all temperatures. Can be used as an anti-solvent. |
| Ethyl Acetate | Medium | 77 | May be a good single solvent or part of a mixed solvent system. |
Experimental Protocol: Solvent Screening
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount of a single solvent (0.5 mL) to each test tube.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and observe the solubility.
-
If the compound dissolves when hot, cool the test tube to room temperature and then in an ice bath to see if crystals form.
-
For mixed solvent systems (e.g., ethanol/water), dissolve the compound in a minimal amount of the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until turbidity persists. Heat to redissolve and then cool.
Q4: My compound "oiled out" instead of forming crystals during recrystallization. What went wrong?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often due to a high concentration of impurities, too rapid cooling, or an inappropriate solvent choice.
Troubleshooting "Oiling Out"
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Change Solvent System: The chosen solvent may not be appropriate. Re-evaluate your solvent screening.
Q5: Recrystallization did not sufficiently remove the colored impurities. When should I consider column chromatography?
A5: Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when dealing with multiple impurities or when impurities have similar solubility profiles to your product, making recrystallization ineffective. For basic compounds like anilines, special considerations are necessary to avoid issues like tailing and irreversible adsorption to the silica gel.
Causality: The acidic nature of standard silica gel can strongly interact with the basic amino group of anilines, leading to poor separation. This can be mitigated by using a less acidic stationary phase or by adding a basic modifier to the mobile phase.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase Selection:
-
Standard Silica Gel: Often effective, but may require a basic modifier in the eluent.
-
Deactivated Silica Gel: Can be prepared by treating silica gel with a base to reduce its acidity.
-
Alumina (basic or neutral): A good alternative to silica gel for basic compounds.
-
-
Mobile Phase Selection:
-
Start with a non-polar solvent system and gradually increase the polarity. A common starting point for anilines is a mixture of hexane and ethyl acetate.
-
For this compound, a mobile phase of hexane:ethyl acetate (e.g., starting with 9:1 and gradually increasing to 1:1) is a reasonable starting point for method development.
-
If tailing is observed on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.
-
-
Column Packing and Loading:
-
Pack the column with a slurry of the stationary phase in the initial mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
-
Elution and Fraction Collection:
-
Run the column, gradually increasing the polarity of the mobile phase if necessary.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Logical Decision Making in Purification
preventing dehalogenation during 5-Chloro-4-fluoro-2-methylaniline reactions
Technical Support Center: 5-Chloro-4-fluoro-2-methylaniline Reactions
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter the common yet challenging side reaction of dehalogenation. As your Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
This resource is structured to provide rapid answers through our FAQ section, followed by in-depth troubleshooting guides complete with detailed protocols and mechanistic insights to help you proactively mitigate and resolve dehalogenation issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding dehalogenation.
Q1: What is dehalogenation and how do I detect it?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the chlorine atom on the this compound ring is replaced by a hydrogen atom, leading to the formation of 4-fluoro-2-methylaniline. This byproduct consumes your starting material, reduces the yield of your desired product, and complicates purification.
Detection Methods:
-
TLC: The dehalogenated byproduct will typically appear as a new, less polar spot compared to the starting material.
-
GC-MS: Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to 4-fluoro-2-methylaniline.
-
¹H NMR: The most definitive method. In the crude NMR, you will observe new aromatic signals corresponding to the proton that has replaced the chlorine atom.
Q2: Why is my reaction causing dehalogenation?
A2: Dehalogenation in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination) is often traced back to the formation of a palladium-hydride (Pd-H) species. This species can react with your starting material in a competing catalytic cycle, cleaving the C-Cl bond and replacing it with a C-H bond.[1]
Primary Causes:
-
Hydrogen Source: Trace water, alcohols used as solvents, or even amine bases can serve as sources for the hydride on the palladium catalyst.[2][3][4][5]
-
Reaction Kinetics: If the desired catalytic cycle (e.g., transmetalation or reductive elimination) is slow, the competing dehalogenation pathway has more time to occur.[6]
-
Catalyst System: The choice of palladium source, ligand, and base dramatically influences the propensity for dehalogenation.[6][7][8]
Q3: Is the C-Cl or the C-F bond more susceptible to dehalogenation?
A3: The Carbon-Chlorine (C-Cl) bond is significantly more susceptible to cleavage via oxidative addition to a Pd(0) catalyst than the Carbon-Fluorine (C-F) bond. The bond dissociation energy of a C-F bond on an aromatic ring is much higher, making it far more robust under typical cross-coupling conditions. Therefore, you will almost exclusively observe the loss of the chlorine atom.
Q4: Can high temperatures make dehalogenation worse?
A4: Yes. While increasing the temperature can accelerate a sluggish desired reaction, it often increases the rate of dehalogenation as well.[8][9] It's a delicate balance; sometimes, a lower temperature for a longer reaction time is preferable to minimize byproduct formation.
Part 2: In-Depth Troubleshooting Guides
If the FAQs haven't resolved your issue, these guides provide a more structured approach to problem-solving based on common reaction types.
Guide 1: Suzuki-Miyaura Coupling Reactions
The Suzuki coupling is a powerful tool for C-C bond formation, but dehalogenation can be a significant issue.
Problem: High levels of 4-fluoro-2-methylaniline are observed after a Suzuki coupling reaction.
Below is a troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.
Key Causality & Solutions:
-
Ligand Choice: Simple, less bulky ligands like triphenylphosphine (PPh₃) can lead to slower reductive elimination, giving the dehalogenation pathway more time to compete.[6] Solution: Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate the desired reductive elimination step, outcompeting dehalogenation.[6][8]
-
Base Selection: Strong bases, particularly alkoxides like NaOᵗBu, can promote dehalogenation.[6][8] Weaker inorganic bases are often a better choice. Solution: Screen milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These are strong enough to facilitate the catalytic cycle but are less likely to generate the problematic Pd-H species.
-
Solvent Effects: Protic solvents (alcohols) are direct hydride sources. Other coordinating solvents like DMF can also sometimes promote dehalogenation.[10] Solution: Use aprotic solvents like toluene, dioxane, or THF. If aqueous conditions are necessary, minimize the amount of water and ensure it is properly degassed.[6][10]
| Parameter | Condition Prone to Dehalogenation | Recommended Condition to Minimize Dehalogenation |
| Ligand | PPh₃, P(o-tol)₃ | SPhos, XPhos, RuPhos, NHC ligands (e.g., IPr) |
| Base | NaOᵗBu, KOᵗBu | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Alcohols (MeOH, EtOH), DMF | Toluene, Dioxane, THF |
| Temperature | > 100 °C | 60 - 90 °C |
Guide 2: Buchwald-Hartwig Amination Reactions
This reaction is crucial for forming C-N bonds but is also susceptible to hydrodehalogenation, which can compete with the desired amination.[11]
Problem: Significant formation of 4-fluoro-2-methylaniline instead of the desired N-arylated product.
Mechanistic Insight: In the Buchwald-Hartwig reaction, an unproductive side reaction can compete with reductive elimination. The palladium-amide intermediate can undergo β-hydride elimination (if the amine has β-hydrogens) or other decomposition pathways that generate Pd-H, leading to dehalogenation of the starting material.[11]
Caption: Competing pathways in Buchwald-Hartwig Amination.
Key Causality & Solutions:
-
Ligand Steric Hindrance: The ligand's size and bite angle are critical. Insufficiently bulky ligands may not favor the reductive elimination of the bulky amine product. Solution: Employ sterically hindered biarylphosphine ligands such as XPhos, BrettPhos, or Josiphos-type ligands. These ligands create a crowded coordination sphere around the palladium, promoting the C-N bond-forming reductive elimination and suppressing side reactions like β-hydride elimination.[7][11]
-
Base and Amine Combination: The choice of base is highly dependent on the pKa of the amine coupling partner. A base that is too strong can lead to side reactions, while one that is too weak will result in a stalled reaction. Solution: For primary amines or anilines, a strong but non-nucleophilic base like NaOᵗBu or LHMDS is often required.[12] However, if dehalogenation is observed, switching to a carbonate or phosphate base (Cs₂CO₃, K₃PO₄) with a more specialized ligand system is a good troubleshooting step.
-
Pre-catalyst Choice: Using a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This process can sometimes be inefficient and lead to side reactions. Solution: Use well-defined Pd(0) pre-catalysts (e.g., Pd₂(dba)₃) or modern, air-stable Pd(II) pre-catalysts (like G3 or G4 palladacycles) that are designed for clean and efficient generation of the active Pd(0) catalyst.[13]
Part 3: Preventative Strategies & Experimental Protocols
Being proactive is the best way to avoid dehalogenation. Here are best practices and a general protocol to use as a starting point.
Best Practices for Reaction Setup
-
Inert Atmosphere: Always perform reactions under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can damage the catalyst and promote side reactions.[1]
-
Solvent Purity: Use high-purity, anhydrous solvents, especially when working with sensitive catalyst systems. If using a solvent like toluene or dioxane, ensure it is properly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Reagent Quality: Use fresh, high-quality reagents. Boronic acids can degrade over time, and bases can absorb moisture.
-
Systematic Screening: If you are working with a new substrate combination, perform a small-scale screen of ligands and bases. This initial investment of time can save significant effort later.
General Experimental Protocol for a Suzuki Coupling (Low Dehalogenation)
This protocol is a robust starting point designed to minimize dehalogenation for a substrate like this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid (1.2 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄ (2.0 eq.), finely ground
-
Toluene and Water (e.g., 10:1 v/v mixture), degassed
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.
-
Add the degassed toluene and water mixture via syringe.
-
Seal the flask and place it in a preheated oil bath at 80-90 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-4-fluoro-2-methylaniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-4-fluoro-2-methylaniline. As a critical intermediate in various pharmaceutical and agrochemical research pipelines, ensuring a robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this process. Our approach is grounded in established chemical principles and field-proven insights to empower you to overcome synthetic hurdles and achieve high-yield, high-purity outcomes.
Introduction to the Synthetic Challenge
The synthesis of this compound typically proceeds via the reduction of a nitroaromatic precursor, most commonly 2-chloro-4-fluoro-5-nitrotoluene. While seemingly straightforward, this transformation presents several challenges, particularly during scale-up. These include ensuring complete reduction, preventing side reactions such as dehalogenation, and implementing an efficient purification strategy. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most established and scalable method is the reduction of 2-chloro-4-fluoro-5-nitrotoluene. This precursor can be reduced to the desired aniline through two primary methods: catalytic hydrogenation or chemical reduction. The choice between these methods often depends on available equipment, safety infrastructure, and the desired selectivity.
Q2: Which catalyst is recommended for the catalytic hydrogenation of 2-chloro-4-fluoro-5-nitrotoluene?
For catalytic hydrogenation, palladium on carbon (Pd/C) is a common choice for nitro group reductions due to its high activity.[1] However, a significant risk with Pd/C is the potential for hydrodehalogenation (loss of the chlorine atom).[2] A safer and often preferred alternative for halogenated nitroaromatics is Raney Nickel, which is less prone to causing dehalogenation.[1]
Q3: What are the advantages of chemical reduction over catalytic hydrogenation for this synthesis?
Chemical reduction methods, such as using iron powder in the presence of an acid (e.g., HCl or acetic acid) or tin(II) chloride (SnCl₂), offer excellent alternatives that generally avoid the issue of dehalogenation.[2][3] These methods are often more cost-effective for large-scale production and do not require specialized high-pressure hydrogenation equipment. However, they can generate significant amounts of metallic waste, which requires appropriate disposal procedures.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
-
Nitroaromatic Precursors: The starting material, 2-chloro-4-fluoro-5-nitrotoluene, is a nitroaromatic compound and should be handled with care as they are potentially toxic and can be thermally unstable.[4]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction is also exothermic and requires careful temperature control to prevent runaways. Ensure proper grounding of equipment to prevent static discharge.
-
Workup: Quenching of chemical reduction reactions, particularly those involving metal powders, can be exothermic. Addition of quenching agents should be done slowly and with adequate cooling.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
-
Reactor Setup: In a suitable hydrogenation reactor, charge 2-chloro-4-fluoro-5-nitrotoluene (1.0 eq) and a solvent such as ethanol or methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (typically 5-10% w/w of the nitro compound).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, but this should be optimized) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic. Maintain the temperature within a safe, optimized range (e.g., 40-60°C). Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Chemical Reduction using Iron and Hydrochloric Acid
This method is adapted from a similar synthesis of 5-fluoro-2-methylaniline.[3]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2-chloro-4-fluoro-5-nitrotoluene (1.0 eq), ethanol, and water.
-
Reagent Addition: Add iron powder (typically 3-5 eq) to the mixture. Heat the slurry with stirring.
-
Acid Addition: Slowly add concentrated hydrochloric acid (catalytic amount, e.g., 0.1-0.2 eq). The reaction is exothermic and will proceed to reflux.
-
Reaction Monitoring: Maintain reflux and monitor the reaction by TLC, GC, or HPLC until completion (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through Celite® to remove the iron salts.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Inactive catalyst (hydrogenation). 2. Insufficient reducing agent (chemical reduction). 3. Low reaction temperature or insufficient reaction time. | 1. Use fresh, high-quality catalyst. Ensure proper handling to avoid deactivation. 2. Increase the equivalents of the reducing agent (e.g., iron powder). 3. Gradually increase the reaction temperature and/or extend the reaction time, monitoring for byproduct formation. |
| Presence of Dehalogenated Impurity (4-fluoro-2-methylaniline) | 1. Use of a highly active hydrogenation catalyst like Pd/C. 2. High hydrogen pressure or temperature during hydrogenation. | 1. Switch to a less active catalyst such as Raney Nickel.[1] 2. Optimize hydrogenation conditions by lowering the pressure and/or temperature. 3. Consider switching to a chemical reduction method (Fe/HCl or SnCl₂).[2] |
| Formation of Azo or Azoxy Byproducts | 1. Incomplete reduction, particularly with certain reducing agents like LiAlH₄.[1] 2. Non-acidic conditions during some chemical reductions. | 1. Ensure sufficient reducing agent and reaction time to drive the reaction to the aniline. 2. Maintain acidic conditions when using Fe or SnCl₂ to favor the formation of the amine. |
| Difficult Purification | 1. Similar polarity of the product and impurities. 2. Presence of residual metal salts from chemical reduction. | 1. For column chromatography, use a shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate). 2. Ensure thorough aqueous washing of the crude product after chemical reduction. A final wash with a dilute base can help remove residual acid. |
Visualizing the Process
Synthetic Pathway
The general synthetic approach is the reduction of the nitro group to an amine.
Caption: Key synthetic routes to this compound.
Troubleshooting Decision Tree for Dehalogenation
This diagram outlines a decision-making process when dehalogenation is observed.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Chloro-4-fluoro-2-methylaniline
For researchers, scientists, and drug development professionals, the rigorous characterization of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 5-Chloro-4-fluoro-2-methylaniline, a key building block in the synthesis of various pharmaceutical agents, requires a multi-faceted analytical approach to ensure its identity, purity, and quality. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this molecule, supported by experimental insights and validation principles.
The structural complexity of this compound, featuring chloro, fluoro, and methyl substitutions on an aniline core, necessitates a combination of chromatographic and spectroscopic methods for unambiguous analysis. The choice of method is dictated by the analytical objective, whether it be routine purity assessment, structural elucidation, or the quantification of trace impurities.
The Analytical Imperative: A Multi-Technique Approach
A robust analytical workflow for this compound integrates multiple techniques to provide orthogonal data, ensuring a comprehensive understanding of the material's quality. This approach is fundamental to building a self-validating system where the results from one technique corroborate the findings of another. The core techniques employed are High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Gas Chromatography (GC) often coupled with Mass Spectrometry (MS) for impurity profiling, and various spectroscopic methods (NMR, FTIR) for definitive structural confirmation.
Caption: Integrated analytical workflow for the characterization of this compound.
Chromatographic Techniques: A Comparative Analysis
Chromatographic methods are the workhorses for purity determination and the quantification of related substances. Both HPLC and GC offer high resolving power, but their applicability and performance differ based on the analyte's properties.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is the premier technique for the purity and assay determination of this compound due to its non-destructive nature and suitability for a wide range of polar to moderately non-polar compounds.[1]
Principle of Separation: In reversed-phase HPLC, the analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. The polarity of this compound and its potential impurities dictates their separation.
Method Comparison:
| Parameter | HPLC with UV Detection | HPLC with Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Primary Use | Purity determination, assay, and quantification of known impurities.[2] | Identification of unknown impurities, confirmation of known impurities, and high-sensitivity quantification. |
| Selectivity | Good, but co-eluting impurities with similar UV spectra can be challenging to resolve. | Excellent, provides mass information for definitive peak identification. |
| Sensitivity | Typically in the nanogram (ng) range.[3] | Can reach picogram (pg) levels, offering superior sensitivity.[4] |
| Validation | Well-established validation protocols (ICH Q2(R1)).[5][6][7] | Requires validation of both chromatographic and mass spectrometric parameters. |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex instrumentation and data analysis. |
Experimental Protocol: HPLC-UV for Purity Determination
This protocol is a robust starting point for the analysis of this compound and should be validated according to ICH Q2(R1) guidelines.[5][6][7]
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector, column oven, and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A typical gradient would start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute more non-polar compounds. For example: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm (based on the UV absorbance of the aniline chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase starting composition to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Caption: General workflow for HPLC purity analysis.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile compounds. For anilines, which can be polar, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is often feasible.[8] GC coupled with Mass Spectrometry (GC-MS) is particularly valuable for identifying and quantifying volatile impurities.[9]
Method Comparison:
| Parameter | GC with Flame Ionization Detection (FID) | GC with Mass Spectrometry (GC-MS) |
| Principle | Separation of volatile compounds in a gaseous mobile phase, detection by ionization in a flame. | Separation of volatile compounds, detection by mass-to-charge ratio. |
| Primary Use | Purity analysis and quantification of known volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, structural confirmation.[10] |
| Selectivity | Good for well-separated compounds. | Excellent, provides mass spectra for definitive identification. |
| Sensitivity | Good, but less sensitive than MS for many compounds. | Generally higher sensitivity and lower detection limits.[4] |
| Derivatization | May be required for polar anilines to improve peak shape. | Can be used to improve volatility and chromatographic performance.[11] |
| Cost & Complexity | Lower cost, robust and reliable. | Higher cost, more complex, provides richer data. |
Experimental Protocol: GC-MS for Impurity Profiling
This protocol, based on established methods for aniline analysis, is suitable for identifying potential process-related impurities and degradation products.[9][10]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column, such as a 5% diphenyl - 95% dimethylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride or ethyl acetate to a concentration of approximately 1 mg/mL.
Spectroscopic Techniques: Unambiguous Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound, serving as a definitive tool for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic region will show distinct signals for the two aromatic protons, with splitting patterns determined by their coupling to each other and to the fluorine atom. The methyl and amine protons will also give characteristic signals.
-
¹³C NMR: Shows signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment.[12][13]
-
¹⁹F NMR: This is particularly valuable for fluorinated compounds.[14] It provides a single, sharp signal for the fluorine atom, and its chemical shift is highly sensitive to the surrounding chemical environment.[15] The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds.[16][17]
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | ~6.9-7.2 | d | J(H,F) ≈ 8-10 |
| ~6.6-6.9 | d | J(H,H) ≈ 2-3 | |
| ~3.5-4.5 | br s | - | |
| ~2.1-2.3 | s | - | |
| ¹³C | ~140-150 (C-F) | d | ¹J(C,F) ≈ 240-250 |
| ~130-140 (C-NH₂) | s | - | |
| ~115-125 (C-Cl) | d | ³J(C,F) ≈ 3-5 | |
| ~110-120 (C-H) | d | ²J(C,F) ≈ 20-25 | |
| ~120-130 (C-CH₃) | d | ⁴J(C,F) ≈ 1-2 | |
| ~115-125 (C-H) | d | ³J(C,F) ≈ 7-9 | |
| ~15-20 (-CH₃) | q | - | |
| ¹⁹F | -110 to -130 | m | - |
(Note: These are predicted values and may vary depending on the solvent and experimental conditions.)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]
Characteristic FTIR Peaks for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3500 & 3300-3400 | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂)[19] |
| ~1620 | N-H scissoring (bending) | Primary Amine (-NH₂) |
| 1500-1600 | C=C stretching | Aromatic Ring |
| 1250-1335 | C-N stretching | Aromatic Amine[19] |
| 1100-1250 | C-F stretching | Aryl Fluoride |
| 700-850 | C-Cl stretching | Aryl Chloride[20] |
The presence of these characteristic absorption bands provides strong evidence for the identity of this compound. The IR spectra of aromatic amines can be influenced by the solvent used.[21][22]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for both identification and structural elucidation.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): A prominent peak at m/z 159, with an M+2 peak at m/z 161 of approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.
-
Key Fragments:
-
Loss of CH₃: A peak at m/z 144.
-
Loss of Cl: A peak at m/z 124.
-
Further fragmentation of the aromatic ring.[23]
-
The exact fragmentation pattern can be confirmed by running a reference standard of this compound.[24]
Conclusion: A Synergy of Techniques for Uncompromising Quality
The comprehensive characterization of this compound is not reliant on a single analytical technique but rather on the synergistic use of multiple, orthogonal methods. HPLC provides the quantitative backbone for purity and assay determination, while GC-MS offers a detailed view of volatile impurities. Spectroscopic techniques, particularly NMR, provide irrefutable confirmation of the molecular structure.
By integrating these methods within a framework of rigorous validation, as outlined by ICH guidelines, researchers and drug developers can ensure the quality, consistency, and safety of this critical pharmaceutical intermediate, thereby upholding the highest standards of scientific integrity.
References
- 1. euacademic.org [euacademic.org]
- 2. rbscience.co.in [rbscience.co.in]
- 3. academic.oup.com [academic.oup.com]
- 4. d-nb.info [d-nb.info]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. whitman.edu [whitman.edu]
- 24. This compound | 1242339-43-0 | SZB33943 [biosynth.com]
A Comparative Guide to the Spectroscopic Confirmation of 5-Chloro-4-fluoro-2-methylaniline
In the rigorous field of pharmaceutical and chemical development, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural step but a foundational pillar of scientific integrity. This guide provides a comprehensive, data-driven comparison of spectroscopic techniques for the definitive identification of 5-Chloro-4-fluoro-2-methylaniline, a key substituted aniline building block. Moving beyond a superficial listing of data, this document delves into the causal logic behind spectral interpretation and establishes a framework for robust, self-validating analytical workflows, reflecting the standards of a senior application scientist.
The Analytical Challenge: Beyond the Molecular Formula
The structure of this compound (C₇H₇ClFN, M.W. 159.59 g/mol ) presents a distinct analytical puzzle[1]. The presence of multiple substituents on the aromatic ring creates several potential isomers. A simple molecular weight determination is insufficient; a definitive analytical strategy must precisely map the connectivity and spatial relationship of the chloro, fluoro, methyl, and amino groups. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve this unequivocal confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the carbon-hydrogen framework. For a molecule with the complexity of this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR: Mapping the Proton Landscape
Proton NMR reveals the electronic environment of each hydrogen atom, its proximity to other protons, and its coupling to magnetically active nuclei like ¹⁹F. The resulting spectrum is a detailed fingerprint of the molecule's proton framework.
Predicted ¹H NMR Spectral Features (400 MHz, CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling (J, Hz) | Rationale & Causality |
| Aromatic H (at C3) | ~6.8 - 7.0 | Doublet (d) | ³JH-F ≈ 8-10 Hz | This proton is ortho to the electron-donating -NH₂ group and meta to the -Cl and -CH₃ groups. Its primary splitting pattern is dictated by the three-bond coupling to the adjacent fluorine atom. |
| Aromatic H (at C6) | ~6.6 - 6.8 | Doublet (d) | ⁴JH-F ≈ 4-6 Hz | This proton is ortho to the -CH₃ group and meta to the -NH₂ and -F groups. It will appear as a doublet due to the four-bond coupling to the fluorine atom. |
| Amine (-NH₂) | ~3.6 (broad) | Singlet (s, broad) | N/A | The protons on the nitrogen atom often produce a broad signal due to rapid chemical exchange and quadrupolar broadening. Its chemical shift can vary with concentration and solvent. |
| Methyl (-CH₃) | ~2.1 | Singlet (s) | N/A | The methyl protons are isolated from other protons and thus appear as a singlet. Its position is characteristic of a methyl group on an aromatic ring. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater is recommended for resolving fine couplings).
-
Acquisition:
-
Set the spectral width to encompass a range of -1 to 13 ppm.
-
Employ a standard 30° or 45° pulse sequence.
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of 1-2 seconds.
-
-
Processing & Analysis:
-
Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at 7.26 ppm) as a reference.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants to confirm proton connectivity.
-
¹³C NMR: Unveiling the Carbon Skeleton
Carbon NMR complements the proton data by providing a direct map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment, and the coupling to fluorine provides a definitive diagnostic marker.
Predicted ¹³C NMR Spectral Features (100 MHz, CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Coupling (J, Hz) | Rationale & Causality |
| C4 (C-F) | ~155 - 160 | ¹JC-F ≈ 240-250 Hz (d) | The carbon directly bonded to the highly electronegative fluorine atom is significantly deshielded and exhibits a characteristic large one-bond C-F coupling, splitting the signal into a doublet. |
| C2 (C-NH₂) | ~145 - 150 | ²JC-F ≈ 15-20 Hz (d) | This carbon is attached to the amine group. It will show a smaller two-bond coupling to fluorine. |
| C5 (C-Cl) | ~120 - 125 | ²JC-F ≈ 20-25 Hz (d) | The carbon bearing the chlorine atom will also exhibit two-bond coupling to the adjacent fluorine. |
| C1 (C-CH₃) | ~122 - 128 | ³JC-F ≈ 5-8 Hz (d) | This carbon will show a smaller three-bond coupling to fluorine. |
| C6 | ~130 - 135 | ³JC-F ≈ 3-5 Hz (d) | Aromatic carbon with a three-bond coupling to fluorine. |
| C3 | ~115 - 120 | ²JC-F ≈ 20-25 Hz (d) | This carbon is adjacent to the fluorine and will show a characteristic two-bond coupling. |
| Methyl (-CH₃) | ~17 - 22 | ⁴JC-F ≈ 1-3 Hz (q or s) | Typical chemical shift for an aromatic methyl group. Any coupling to fluorine over four bonds would be very small and may not be resolved. |
Workflow for Definitive NMR-Based Confirmation
Caption: A streamlined workflow for structural confirmation using ¹H and ¹³C NMR spectroscopy.
Supporting Spectroscopic Evidence: IR and MS
While NMR provides the definitive structure, Infrared Spectroscopy and Mass Spectrometry offer rapid, complementary data that validates key features of the molecule.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a fast and powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum should confirm the presence of a primary amine and a substituted aromatic ring.
Key IR Absorption Bands:
| Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 (two distinct bands) | Medium-Strong | The presence of two sharp bands in this region is a classic diagnostic for a primary amine (-NH₂).[2][3][4] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on a benzene ring.[4][5] |
| C-H Stretch (Aliphatic) | 2850 - 2975 | Medium-Weak | Corresponds to the stretching of C-H bonds in the methyl group. |
| C=C Stretch (Aromatic Ring) | ~1500 - 1620 | Medium-Strong | Multiple bands are expected due to the vibrations of the aromatic ring itself.[5] |
| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong | The stretching of the C-N bond in an aromatic amine is typically strong.[3] |
| C-F Stretch | 1100 - 1250 | Strong | The C-F bond vibration results in a very strong and characteristic absorption band. |
| C-Cl Stretch | 600 - 800 | Medium-Strong | The C-Cl stretch appears in the lower frequency region of the spectrum. |
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Mass spectrometry provides the exact molecular weight and, crucially, reveals the presence of chlorine through its characteristic isotopic pattern.
Predicted Mass Spectrum Features (Electron Ionization):
-
Molecular Ion (M⁺): An intense peak at m/z 159. This corresponds to the molecule containing the more abundant ³⁵Cl isotope.
-
Isotopic Peak (M+2⁺): A peak at m/z 161 with an intensity approximately one-third (32.5%) of the M⁺ peak. This M⁺/M+2⁺ ratio of ~3:1 is a definitive signature for the presence of a single chlorine atom.
-
Fragmentation: While complex, common fragmentation pathways for anilines include alpha-cleavage (loss of a radical adjacent to the amine) and for alkylbenzenes, benzylic cleavage (loss of an H radical to form a stable tropylium ion is less likely here, but loss of CH₃ is possible)[6][7]. The fragmentation pattern provides a further fingerprint for comparison against a reference spectrum.
A Comparative Synthesis: An Integrated Analytical Workflow
No single technique provides the complete picture. A robust confirmation relies on the logical integration of data from multiple spectroscopic sources.
Comparison of Analytical Techniques:
| Technique | Primary Information | Strengths | Weaknesses | Role in Confirmation |
| ¹H & ¹³C NMR | Precise H and C environment, connectivity, isomer differentiation | Unambiguous structural elucidation, detailed connectivity through couplings. | Requires pure sample, relatively slow acquisition (especially ¹³C). | Definitive Confirmation |
| IR Spectroscopy | Functional groups present | Fast, non-destructive, excellent for confirming functional groups (-NH₂, aromatic). | Provides no connectivity data, cannot distinguish between isomers. | Essential Corroboration |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), isotopic patterns | High sensitivity, confirms molecular weight and presence of halogens (Cl). | Cannot differentiate isomers, fragmentation can be complex. | Essential Corroboration |
Integrated Workflow for Structural Verification
Caption: An integrated workflow combining MS, IR, and NMR for confident structural verification.
Conclusion: A Multi-Technique Imperative
The structural confirmation of this compound demands a multi-faceted analytical approach. While IR and MS provide rapid and essential validation of the molecular weight and key functional groups, they are insufficient on their own to differentiate between potential isomers. Only the detailed connectivity and coupling information provided by ¹H and ¹³C NMR spectroscopy can definitively establish the correct substitution pattern. By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the identity and purity of their materials with the highest degree of scientific certainty.
References
A Comparative Study of 5-Chloro-4-fluoro-2-methylaniline and Other Substituted Anilines: A Guide for Researchers and Drug Development Professionals
Substituted anilines are foundational scaffolds in modern medicinal chemistry, serving as versatile starting materials and key structural motifs in a vast array of pharmaceuticals. The nuanced interplay of various substituents on the aniline ring dictates the molecule's physicochemical properties, reactivity, and ultimately its biological activity. This guide provides an in-depth comparative analysis of 5-Chloro-4-fluoro-2-methylaniline, a uniquely substituted aniline, against a curated selection of other substituted anilines: 4-Fluoro-2-methylaniline, 3-Chloro-2-methylaniline, and 2,4-Dichloroaniline. Through this comparative lens, we will explore how the strategic placement of electron-donating and electron-withdrawing groups influences the chemical behavior of these critical building blocks.
Introduction: The Role of Substituent Effects in Modulating Aniline Chemistry
The reactivity of the aniline ring is fundamentally governed by the electron-donating nature of the amino group (-NH₂), which activates the aromatic system towards electrophilic substitution, primarily at the ortho and para positions.[1] However, the introduction of other substituents can dramatically alter this intrinsic reactivity. Electron-donating groups (EDGs) further enhance the electron density of the ring, increasing its nucleophilicity and basicity, while electron-withdrawing groups (EWGs) have the opposite effect.[2]
The Hammett equation provides a quantitative framework for understanding these substituent effects, correlating reaction rates and equilibrium constants with substituent-specific parameters (σ).[3][4] This guide will leverage these principles to dissect the properties and reactivity of our target anilines.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties, such as its acidity/basicity (pKa), lipophilicity (logP), melting point, and boiling point, are critical determinants of its behavior in both chemical reactions and biological systems. The table below summarizes key physicochemical properties for this compound and our selected comparator compounds.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (predicted) | XLogP3 |
| This compound | 159.59 | Solid[5] | - | ~2.8[6] | 2.3 | |
| 4-Fluoro-2-methylaniline | 125.14 | 14.2[7] | 90-92 (16 mmHg)[8] | 4.65[9] | 1.4[7] | |
| 3-Chloro-2-methylaniline | 141.60 | 2[10] | 115-117 (10 mmHg)[10] | 2.49[4] | 2.27 | |
| 2,4-Dichloroaniline | 162.02 | 59-62[11] | 245[11] | 2.00[10] | 2.91[10] |
Analysis of Physicochemical Properties:
-
Basicity (pKa): The pKa of the conjugate acid of an aniline is a direct measure of the basicity of the amino group. Electron-withdrawing groups decrease the electron density on the nitrogen, making the lone pair less available for protonation and thus lowering the pKa (making it less basic).[12] As expected, 2,4-dichloroaniline, with two electron-withdrawing chloro groups, is the least basic.[10] The predicted pKa of this compound is also low, reflecting the combined electron-withdrawing effects of the chloro and fluoro substituents.[6] Conversely, 4-Fluoro-2-methylaniline is the most basic among the halogenated compounds, as the electron-donating methyl group partially offsets the withdrawing effect of the fluorine.[7][9]
-
Lipophilicity (XLogP3): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The presence of halogens generally increases lipophilicity. 2,4-Dichloroaniline exhibits the highest XLogP3 value, consistent with the presence of two chlorine atoms.[10] The XLogP3 of this compound is also relatively high, suggesting good membrane permeability, a desirable trait in drug candidates.
Spectroscopic Characterization: Fingerprinting the Molecules
Spectroscopic techniques provide invaluable information about the structure and purity of a compound. Here, we outline the expected spectroscopic features for this compound and its comparators.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. Electron-donating groups shield the protons (shift to lower ppm), while electron-withdrawing groups deshield them (shift to higher ppm). For this compound, we would expect two distinct aromatic proton signals, likely doublets, with coupling constants indicative of their relative positions. The methyl group would appear as a singlet in the aliphatic region.
-
¹³C NMR: The carbon chemical shifts are also sensitive to substituent effects. The carbons directly attached to the electronegative halogens will be significantly deshielded.
-
¹⁹F NMR: For the fluorine-containing compounds, ¹⁹F NMR is a powerful tool for characterization. The chemical shift of the fluorine atom in this compound will be influenced by the adjacent chloro and amino groups.[13]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. Key expected absorptions for these anilines include:
-
N-H stretching: Typically observed as two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-N stretching: Found in the 1250-1350 cm⁻¹ region.
-
C-H stretching (aromatic): Above 3000 cm⁻¹.
-
C-Cl and C-F stretching: In the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak (M⁺): The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[14]
-
Fragmentation: Common fragmentation pathways for anilines include the loss of a hydrogen atom from the amino group and cleavage of the C-N bond.[15] For halogenated anilines, the loss of the halogen atom is also a prominent fragmentation pathway.[16]
Comparative Reactivity: A Performance Analysis
The true utility of a substituted aniline lies in its reactivity in various chemical transformations. In this section, we will compare the expected reactivity of this compound and its counterparts in key reactions relevant to drug discovery and development.
Electrophilic Aromatic Substitution
The amino group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[17] However, the presence of deactivating halogen substituents will modulate this reactivity.
-
Reactivity Trend: The overall reactivity in EAS is expected to follow the order: 4-Fluoro-2-methylaniline > 3-Chloro-2-methylaniline > this compound > 2,4-Dichloroaniline . This is because the electron-donating methyl group in the fluoro- and chloro-methylanilines partially counteracts the deactivating effect of the halogens. 2,4-dichloroaniline, with two deactivating groups, will be the least reactive.
-
Regioselectivity:
-
In This compound , the positions ortho and para to the strongly activating amino group are C6 and C4 (occupied by fluorine). The position ortho to the methyl group (C3) is also activated. The chloro and fluoro groups are deactivating. Electrophilic attack is most likely to occur at the C6 position, which is ortho to the amino group and meta to the chloro group.
-
In 4-Fluoro-2-methylaniline , the positions ortho (C3 and C5) and para (C6, relative to the methyl group) to the activating groups are favored.
-
In 3-Chloro-2-methylaniline , the positions ortho (C4 and C6) and para (C6) to the activating amino and methyl groups will be the most reactive.
-
In 2,4-Dichloroaniline , the remaining ortho position (C6) to the amino group is the most likely site of substitution.
-
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are powerful methods for forming C-N and C-C bonds, respectively, and are cornerstones of modern synthetic chemistry.[18][19] The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl.[20]
-
Buchwald-Hartwig Amination: This reaction is used to form a new C-N bond. For this compound, the C-Cl bond can participate in this coupling. The presence of the ortho-methyl group may provide some steric hindrance, potentially requiring more robust catalytic systems (e.g., bulky phosphine ligands) and higher temperatures compared to less hindered anilines.[6]
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond. Similar to the Buchwald-Hartwig reaction, the reactivity of the C-Cl bond in this compound will be lower than that of a C-Br or C-I bond. The choice of catalyst and reaction conditions will be crucial for achieving good yields.
Experimental Protocols
To facilitate the practical application of this guide, we provide detailed, step-by-step methodologies for the characterization and a key synthetic transformation of these substituted anilines.
Characterization Workflow
The following workflow outlines a systematic approach to the characterization of a substituted aniline.
Caption: A typical workflow for the characterization of a synthesized substituted aniline.
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the aniline in a suitable solvent (e.g., acetonitrile). Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject 10 µL of the sample and monitor the chromatogram for the appearance of a single major peak, indicating high purity. The retention time can be used for comparative purposes.[10]
Synthesis of 5-Chloro-2-methylaniline
A common route to substituted anilines is the reduction of the corresponding nitro compound. For example, 5-Chloro-2-methylaniline can be synthesized from 4-Chloro-2-nitrotoluene.[5]
Caption: A general synthetic route to 5-Chloro-2-methylaniline.
General Protocol for Reduction of a Nitroarene:
-
Reaction Setup: To a round-bottom flask, add the nitroarene and a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and filter to remove the solid catalyst. Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or distillation.
Conclusion
This compound presents a unique combination of electronic and steric features that distinguish it from other substituted anilines. Its reduced basicity and moderated reactivity in electrophilic substitution, coupled with the potential for selective functionalization via cross-coupling reactions, make it an intriguing building block for medicinal chemistry. This guide has provided a framework for understanding and comparing its properties and reactivity to other relevant anilines. The provided experimental protocols offer a starting point for the practical application of these compounds in a research setting. As with any synthetic building block, a thorough understanding of its chemical personality is paramount to its effective utilization in the synthesis of novel and impactful molecules.
References
- 1. testbook.com [testbook.com]
- 2. global.oup.com [global.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectsci.au [connectsci.au]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-CHLORO-4-FLUORO-5-METHYLANILINE(124185-35-9) 1H NMR [m.chemicalbook.com]
- 10. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cenmed.com [cenmed.com]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 20. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthetic Validation of 5-Chloro-4-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of synthetic strategies for 5-Chloro-4-fluoro-2-methylaniline, a key intermediate in pharmaceutical and agrochemical research. We will explore a traditional, plausible synthetic protocol and contrast it with a modern, conceptually novel approach, offering insights into the evolving landscape of synthetic chemistry.
Introduction to this compound
This compound (CAS No. 1242339-43-0) is a substituted aniline that serves as a valuable building block in the synthesis of complex organic molecules. Its specific substitution pattern, featuring chlorine, fluorine, and methyl groups on the aniline core, offers multiple reaction sites for further chemical transformations. This makes it a sought-after intermediate in the development of novel pharmaceuticals and agrochemicals, where the presence of halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and binding affinity. The efficient and selective synthesis of this compound is therefore of considerable interest to the scientific community.
Traditional Synthetic Approach: Electrophilic Chlorination
A plausible and established method for the synthesis of this compound involves the direct electrophilic chlorination of 4-fluoro-2-methylaniline. This approach is rooted in classical aromatic substitution reactions, a cornerstone of organic synthesis.
Proposed Synthetic Pathway
The synthesis would proceed via the direct chlorination of 4-fluoro-2-methylaniline using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in a suitable organic solvent.
Experimental Protocol: Electrophilic Chlorination of 4-fluoro-2-methylaniline
-
Reaction Setup: To a solution of 4-fluoro-2-methylaniline (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) under an inert atmosphere (e.g., nitrogen or argon), add the chlorinating agent (e.g., N-chlorosuccinimide, 1.05 equivalents) portion-wise at a controlled temperature, typically 0-5 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted chlorinating agent. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Rationale and Mechanistic Considerations
The regioselectivity of the chlorination is directed by the activating and ortho-, para-directing amino (-NH₂) and methyl (-CH₃) groups. The fluorine atom is a deactivating group but is also ortho-, para-directing. In this case, the position para to the strongly activating amino group is already occupied by the fluorine atom. The position ortho to the amino group and meta to the methyl group (C5) is sterically accessible and electronically activated, making it the most likely site for chlorination.
Visualization of the Traditional Workflow
Caption: Workflow for the traditional synthesis of this compound.
A Modern Synthetic Paradigm: Catalytic C-H Amination
In contrast to the traditional multi-step approaches that often require pre-functionalized starting materials, modern synthetic chemistry is increasingly moving towards more atom-economical and efficient methods such as direct C-H functionalization. A conceptually novel approach for the synthesis of this compound would involve the direct amination of a suitable precursor via a transition-metal-catalyzed C-H amination reaction.
Proposed Conceptual Pathway
This modern approach would start from a readily available precursor, such as 1-chloro-2-fluoro-4-methylbenzene. A transition metal catalyst, often based on palladium, copper, or rhodium, would be employed to directly introduce an amino group at a specific C-H bond.
Conceptual Protocol: Direct C-H Amination
-
Reaction Setup: A mixture of 1-chloro-2-fluoro-4-methylbenzene (1 equivalent), an aminating agent (e.g., an ammonia surrogate or a protected amine), a transition metal catalyst (e.g., a palladium complex with a specialized ligand), and a suitable base are combined in a high-boiling point solvent.
-
Reaction Conditions: The reaction is typically heated at elevated temperatures, often in a sealed vessel, to facilitate the C-H activation and subsequent C-N bond formation.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and filtered to remove the catalyst and inorganic salts. The filtrate is then washed, dried, and concentrated. Purification is achieved through column chromatography or crystallization.
Rationale and Advantages
The key advantage of this approach is the avoidance of pre-functionalization steps, such as nitration followed by reduction, which are common in traditional aniline syntheses.[1] Direct C-H amination is more atom-economical and can lead to shorter synthetic routes.[2] The challenge lies in achieving high regioselectivity, which is often controlled by the choice of catalyst and directing groups. Recent advances in catalysis have made significant strides in addressing this challenge.[3][4]
Visualization of the Modern Workflow
Caption: Conceptual workflow for the modern synthesis of this compound.
Comparative Analysis
The choice between a traditional and a modern synthetic protocol depends on various factors, including the desired scale of the synthesis, cost of reagents and catalysts, and the importance of environmental impact.
| Feature | Traditional Electrophilic Chlorination | Modern Catalytic C-H Amination |
| Starting Material | 4-fluoro-2-methylaniline | 1-chloro-2-fluoro-4-methylbenzene |
| Key Transformation | Electrophilic Aromatic Substitution | Transition-Metal-Catalyzed C-H Amination |
| Atom Economy | Moderate | High |
| Number of Steps | Potentially fewer if starting material is readily available | Potentially fewer overall |
| Reagents | Readily available and inexpensive chlorinating agents | Specialized and often expensive catalysts and ligands |
| Reaction Conditions | Generally mild (0 °C to room temperature) | Often requires high temperatures |
| Selectivity | Generally predictable based on substituent effects | Can be challenging to control, highly dependent on the catalyst |
| Environmental Impact | Use of chlorinated solvents and generation of stoichiometric byproducts | Potential for greener solvents and less waste, but metal catalyst residues can be a concern |
| Scalability | Well-established and generally scalable | Can be challenging to scale up due to catalyst cost and sensitivity |
Conclusion
The traditional electrophilic chlorination route represents a reliable and well-understood method for the synthesis of this compound, relying on fundamental principles of organic chemistry. However, modern approaches such as catalytic C-H amination offer a more elegant and atom-economical alternative, aligning with the principles of green chemistry. While the direct C-H amination of the specific substrate to produce this compound may still be in the realm of conceptual development, the rapid advancements in catalysis suggest that such methods will become increasingly viable and advantageous in the near future. For researchers and drug development professionals, understanding both the established and emerging synthetic strategies is crucial for making informed decisions in the design and execution of synthetic campaigns.
References
A Comparative Guide to the Reactivity of 5-Chloro-4-fluoro-2-methylaniline and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Influence of Substituents on Aniline Reactivity
The reactivity of the aniline ring is fundamentally governed by the electronic and steric nature of its substituents. The interplay of inductive and resonance effects dictates the electron density of the aromatic system and the nucleophilicity of the amino group, thereby influencing the regioselectivity and rate of chemical transformations. In this guide, we will dissect the reactivity of 5-Chloro-4-fluoro-2-methylaniline by comparing it with key structural analogs: 4-fluoroaniline, 2-chloro-4-fluoroaniline, and 3-chloro-4-fluoroaniline.
The substituents present in this compound—a chlorine atom, a fluorine atom, and a methyl group—each contribute uniquely to the overall reactivity profile of the molecule.
-
Amino Group (-NH₂): A powerful activating group and ortho-, para-director for electrophilic aromatic substitution (EAS) due to its strong +R (resonance) effect. It is also the primary site of nucleophilic attack in reactions such as acylation.
-
Methyl Group (-CH₃): An activating group and ortho-, para-director, operating through a +I (inductive) effect and hyperconjugation.
-
Halogens (-F, -Cl): These substituents exhibit a dual nature. They are deactivating via their -I (inductive) effect but are ortho-, para-directing due to their +R (resonance) effect. Fluorine is more electronegative than chlorine, exerting a stronger -I effect.
The specific substitution pattern of this compound—with the methyl group ortho to the amine, the fluorine para, and the chlorine meta—creates a unique electronic and steric environment that will be explored in the context of key chemical reactions.
Comparative Reactivity Analysis
Nucleophilicity of the Amino Group (Acylation Reactions)
The nucleophilicity of the amino group is a critical factor in many synthetic transformations, such as acylation. The basicity of the aniline can serve as an indicator of the nucleophilicity of the nitrogen atom. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.
| Compound | Substituents and Positions | Predicted Relative Basicity |
| This compound | 2-CH₃, 4-F, 5-Cl | Moderate |
| 4-Fluoroaniline | 4-F | Higher than the chloro-substituted analogs |
| 2-Chloro-4-fluoroaniline | 2-Cl, 4-F | Lower |
| 3-Chloro-4-fluoroaniline | 3-Cl, 4-F | Lower |
Analysis:
-
This compound: The electron-donating methyl group at the ortho position increases the electron density on the nitrogen, enhancing its nucleophilicity. However, the electron-withdrawing fluorine and chlorine atoms counteract this effect. The net result is a moderate level of nucleophilicity.
-
4-Fluoroaniline: With only a fluorine atom para to the amino group, the deactivating inductive effect is significant, but less pronounced than in the di-halogenated analogs.
-
2-Chloro-4-fluoroaniline & 3-Chloro-4-fluoroaniline: The presence of two electron-withdrawing halogens significantly reduces the electron density of the aromatic ring and the nucleophilicity of the amino group. The position of the chlorine atom (ortho vs. meta) will have a nuanced impact, with the ortho-chloro group in 2-chloro-4-fluoroaniline also introducing steric hindrance.
Experimental Protocol: General N-Acetylation
A standard procedure for the N-acetylation of anilines can be employed for a comparative study.
-
Dissolution: Dissolve the aniline derivative (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and neutralize with a mild base like sodium bicarbonate.
-
Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Electrophilic Aromatic Substitution (EAS)
The amino group is a strong activating group and an ortho-, para-director in EAS reactions. The other substituents on the ring will modulate this directing effect and the overall reaction rate.
Predicted Regioselectivity for Bromination:
-
This compound: The primary directing influence is the amino group, favoring substitution at the positions ortho and para to it. The position para to the amino group is occupied by fluorine. The two ortho positions are at C3 and C6. The C6 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is most likely to occur at the C3 position.
-
4-Fluoroaniline: The amino group directs ortho to itself (C2 and C6).
-
2-Chloro-4-fluoroaniline: The amino group directs to the C3 and C5 positions. The C5 position is para to the activating fluorine, making it the more likely site of substitution.
-
3-Chloro-4-fluoroaniline: The amino group directs to the C2 and C6 positions. The C2 position is ortho to the deactivating chlorine, while the C6 position is ortho to the activating amino group and meta to the chlorine, making C6 the more probable site.
Experimental Workflow: Comparative Bromination
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is the attack of a nucleophile on the aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. In the case of the fluoro-substituted anilines, the fluorine atom can act as a leaving group.
The reactivity of this compound in SNAr reactions is particularly relevant in pharmaceutical synthesis. For instance, a structurally similar compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, where the fluorine atom undergoes nucleophilic aromatic substitution.[1] This suggests that the fluorine atom in this compound is also susceptible to SNAr.
Comparative SNAr Reactivity:
-
This compound: The fluorine at C4 is para to the activating amino group and ortho to the deactivating chloro group. The methyl group at C2 provides some steric hindrance.
-
4-Fluoroaniline: The fluorine is para to the strongly activating amino group, making it susceptible to SNAr.
-
2-Chloro-4-fluoroaniline: The fluorine is para to the amino group, but the ring is more deactivated due to the additional chlorine.
-
3-Chloro-4-fluoroaniline: The fluorine is para to the amino group, with the chlorine at the meta position having a less pronounced deactivating effect on the reaction site compared to the ortho-chloro isomer.
The general trend for halogen leaving group ability in SNAr reactions is F > Cl > Br > I, primarily due to the high electronegativity of fluorine polarizing the C-F bond.[2]
Logical Relationship of Substituent Effects on SNAr Reactivity
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting an aryl amine to an aryl halide or other functional groups via a diazonium salt intermediate.[3] The efficiency of the initial diazotization step and the subsequent substitution can be influenced by the electronic properties of the substituents on the aniline ring.
Electron-withdrawing groups can slow down the rate of diazotization.[4] Therefore, the di-halogenated anilines (2-chloro-4-fluoroaniline and 3-chloro-4-fluoroaniline) would be expected to undergo diazotization more slowly than 4-fluoroaniline and this compound. The presence of the electron-donating methyl group in this compound should facilitate the diazotization step compared to its di-halogenated counterparts.
General Protocol for Sandmeyer Reaction (Chlorination):
-
Diazotization: Dissolve the aniline derivative in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Copper(I) Chloride Solution: Prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Substitution: Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Reaction: Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Work-up and Isolation: Extract the product with an organic solvent, wash, dry, and purify.
The yield of the Sandmeyer reaction can be affected by the stability of the diazonium salt and the rate of the substitution reaction. A comparative study of yields under identical conditions would provide valuable data on the overall efficiency of this transformation for each compound.
Application in Pharmaceutical Synthesis: The Case of Bosutinib
This compound is a key intermediate in some synthetic routes to the tyrosine kinase inhibitor, Bosutinib.[1][5][6][7][8] In these syntheses, the amino group of a related aniline, 2,4-dichloro-5-methoxyaniline, participates in a crucial nucleophilic substitution reaction. While not directly involving this compound in the final step, its structural similarity and use in related syntheses highlight the importance of understanding the reactivity of such substituted anilines in the construction of complex pharmaceutical agents.
Conclusion
The reactivity of this compound is a nuanced interplay of the electronic and steric effects of its substituents. The ortho-methyl group enhances the nucleophilicity of the amino group and activates the ring towards EAS, while the para-fluoro and meta-chloro groups have an overall deactivating effect.
-
In acylation reactions , it is expected to be more reactive than its di-halogenated analogs but less reactive than 4-fluoroaniline.
-
In electrophilic aromatic substitution , the substitution pattern is highly directed, with the C3 position being the most likely site for electrophilic attack.
-
The fluorine atom is a potential leaving group in nucleophilic aromatic substitution reactions, a reactivity pattern exploited in the synthesis of related pharmaceutical intermediates.
-
The Sandmeyer reaction is a viable transformation, with the diazotization step being more facile than for the more electron-deficient di-halogenated anilines.
This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to its structural analogs. The provided experimental protocols can be used to generate quantitative data to validate these predictions and aid in the rational design of synthetic routes.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]
A Comparative Guide to HPLC and GC-MS Analysis for the Purity Determination of 5-Chloro-4-fluoro-2-methylaniline
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates like 5-Chloro-4-fluoro-2-methylaniline is not merely a quality metric; it is the bedrock of reproducible research and the safety of final active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity analysis of this key halogenated aniline intermediate. The methodologies presented are grounded in established chromatographic principles and regulatory expectations, providing a framework for selecting the optimal analytical strategy.
The Analytical Imperative: Why Purity Matters
This compound serves as a critical building block in the synthesis of complex organic molecules. The presence of even minute quantities of impurities—such as positional isomers, residual starting materials, or byproducts—can have profound consequences, leading to altered reaction kinetics, the formation of undesired side products, and potential downstream toxicity. Therefore, a robust analytical assessment is essential to guarantee the identity and purity of the material, ensuring the integrity of the entire synthetic pathway. This requires analytical techniques that can not only quantify the main component but also separate and identify potential impurities.
Foundational Principles: Choosing the Right Tool
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the specific analytical question being asked.
-
High-Performance Liquid Chromatography (HPLC) is a separation technique based on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase.[1][2] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. This setup is exceptionally versatile, accommodating a wide range of compounds, including those that are non-volatile or thermally sensitive. Its strength lies in its high quantitative precision and robustness for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where GC separates volatile and thermally stable compounds in a gaseous mobile phase, and MS serves as a highly specific detector.[3][4] The analyte is vaporized and travels through a capillary column, separating based on boiling point and interactions with the stationary phase. The mass spectrometer then fragments the eluted components, generating a unique mass spectrum or "fingerprint" for each compound. This makes GC-MS an unparalleled tool for the definitive identification of unknown volatile impurities.
The decision to use HPLC or GC-MS hinges on a trade-off between HPLC's quantitative prowess for a broad range of analytes and GC-MS's superior separation efficiency and identification capabilities for volatile compounds.
Caption: Decision logic for selecting an analytical technique.
Comparative Performance: Experimental Data
The following table summarizes representative data obtained from the analysis of a typical batch of this compound. This data is a composite based on experimental findings for the target compound and structurally related halogenated anilines.[5][6]
| Parameter | HPLC-UV Analysis | GC-MS Analysis | Causality and Insights |
| Purity of Main Component | 99.6% (Area %) | 99.4% (Area %) | Both techniques provide comparable high-purity results. HPLC is often preferred for official purity assays due to its lower variability in injection and integration. |
| Major Identified Impurity | Isomeric Impurity (0.25%) | Isomeric Impurity (0.28%) | GC typically offers higher resolution for closely related isomers due to the efficiency of capillary columns.[6] |
| Minor Identified Impurity | Unknown (RT=4.5 min, 0.08%) | 2,4-Dichloro-5-fluoro-toluene (0.15%) | GC-MS excels at identifying unknown volatile impurities by matching their mass spectra against libraries (e.g., NIST). The HPLC peak remains unidentified without LC-MS. |
| Limit of Quantitation (LOQ) | ~0.02% | ~0.01% | GC-MS, especially in Selected Ion Monitoring (SIM) mode, can achieve lower detection limits for target impurities.[4] |
| Precision (%RSD, n=6) | < 1.0% | < 2.0% | HPLC systems generally demonstrate superior injection precision, leading to lower relative standard deviations (RSD), which is critical for assays.[7] |
| Analysis Time | ~15 minutes | ~25 minutes | HPLC methods can often be faster, although modern GC temperature ramps have significantly reduced run times. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical result stems from a well-designed and validated protocol. The methods described below are robust starting points, designed in accordance with principles outlined in USP <621> Chromatography and ICH Q2(R2) Validation of Analytical Procedures.[1][8][9][10]
HPLC-UV Method for Purity Assay
This method is optimized for accurate quantification and routine quality control.
Caption: Workflow for HPLC-UV purity analysis.
Detailed Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector, binary or quaternary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 15 cm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 5 µL
-
-
Standard & Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50 v/v)
-
Sample Solution: Accurately weigh approximately 25 mg of this compound and dissolve in the diluent in a 25 mL volumetric flask to achieve a concentration of ~1.0 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm PTFE or nylon syringe filter prior to injection.
-
-
Analysis and Calculation:
-
Inject the sample solution and record the chromatogram.
-
Purity is calculated using the area normalization method, assuming all components have a similar response factor at 245 nm.
-
Method Validation Context (Trustworthiness): This protocol must be validated for specificity, linearity, precision, accuracy, and range to comply with ICH guidelines.[7][11]
-
GC-MS Method for Impurity Identification
This method is designed for high-resolution separation and definitive identification of volatile impurities.
Caption: Workflow for GC-MS impurity profiling.
Detailed Protocol:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1), 1 µL injection volume.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan
-
Scan Range: m/z 40-450
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Methanol (GC Grade).
-
Sample Solution: Prepare a ~1 mg/mL solution of the sample in the chosen solvent.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
For impurity peaks, perform a mass spectral library search (e.g., NIST/Wiley) to obtain tentative identifications.[12]
-
Confirm identifications by comparing retention times and mass spectra with authentic reference standards where available.
-
Conclusion and Authoritative Recommendations
Both HPLC and GC-MS are powerful, validated techniques for assessing the purity of this compound. The choice is not a matter of which is "better," but which is more "fit for purpose" based on the analytical objective.[10]
-
For routine quality control, batch release, and stability testing , where precise and accurate quantification of the main component is the primary goal, HPLC-UV is the recommended technique . Its robustness, high precision, and suitability for a wide range of potential non-volatile impurities make it ideal for this application.[5]
-
For impurity profiling, structural elucidation of unknown volatile byproducts, and troubleshooting synthesis issues , GC-MS is the superior choice . Its high chromatographic efficiency for separating isomers and the definitive structural information provided by the mass spectrometer are invaluable for in-depth characterization.[6][12]
For a complete and comprehensive characterization of a new chemical entity or for validating a new synthetic route, a dual-pronged approach utilizing both HPLC and GC-MS provides the most complete and trustworthy purity profile, ensuring the highest standards of scientific integrity.
References
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. agilent.com [agilent.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. youtube.com [youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Spectroscopic Guide to the Synthesis of 5-Chloro-4-fluoro-2-methylaniline: A Comparative Analysis of Precursors
For researchers and professionals in the dynamic field of drug development, the precise synthesis and characterization of novel chemical entities are paramount. 5-Chloro-4-fluoro-2-methylaniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its utility is intrinsically linked to the purity and structural integrity of the final compound, which necessitates a thorough understanding of its spectroscopic profile in relation to its synthetic precursors.
This guide provides an in-depth spectroscopic comparison of this compound and its logical precursors. We will explore the transformations through the lens of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The focus will be on elucidating the key spectral changes that signify the successful conversion of precursor molecules to the final product, thereby providing a robust analytical framework for reaction monitoring and quality control.
The Synthetic Pathway: A Logical Progression
The synthesis of this compound can be logically achieved through the reduction of a nitroaromatic precursor. A plausible and efficient synthetic route involves the reduction of 1-chloro-2-fluoro-4-methyl-5-nitrobenzene (herein referred to as Precursor A ). This transformation, typically achieved through catalytic hydrogenation or metal-acid reduction, targets the nitro group (-NO₂) for conversion to an amino group (-NH₂), leaving the rest of the substituted benzene ring intact.
Alternatively, one might consider the chlorination of 4-fluoro-2-methylaniline (Precursor B ). However, this route presents challenges in regioselectivity, potentially leading to a mixture of chlorinated isomers. Therefore, the reduction of a pre-functionalized nitro compound is often the preferred method for achieving a specific substitution pattern.
Caption: Plausible synthetic routes to this compound.
Spectroscopic Characterization of the Final Product: this compound
While comprehensive, publicly available experimental spectra for this compound are limited, we can predict its key spectroscopic features based on its structure and data from analogous compounds.
Expected Spectroscopic Data for this compound:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the methyl and amine protons. The two aromatic protons will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The methyl group will be a singlet, and the amine protons will present as a broad singlet.
-
¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (amino, chloro, fluoro, and methyl).
-
FT-IR: Key vibrational bands will include the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (1450-1600 cm⁻¹), and C-F and C-Cl stretching vibrations (in the fingerprint region, typically below 1300 cm⁻¹).
-
Mass Spectrometry (GC-MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.59 g/mol )[1]. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
A Comparative Analysis with Precursors
The key to confirming the successful synthesis of this compound lies in comparing its spectra with those of its starting materials.
Precursor A: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
This precursor is the nitrated analogue of the final product. The primary spectroscopic differences will arise from the presence of the nitro group (-NO₂) instead of the amino group (-NH₂).
| Spectroscopic Technique | Precursor A (1-Chloro-2-fluoro-4-methyl-5-nitrobenzene) | Final Product (this compound) | Rationale for Change |
| ¹H NMR | Aromatic protons are shifted downfield due to the electron-withdrawing nitro group. | Aromatic protons are shifted upfield due to the electron-donating amino group. | The -NH₂ group is strongly electron-donating, increasing electron density on the aromatic ring and shielding the protons. The -NO₂ group is strongly electron-withdrawing, deshielding the aromatic protons. |
| FT-IR | Strong symmetric and asymmetric N-O stretching bands around 1350 cm⁻¹ and 1530 cm⁻¹. | Two N-H stretching bands around 3300-3500 cm⁻¹. | The disappearance of the characteristic nitro group stretches and the appearance of the primary amine stretches are clear indicators of a successful reduction. |
| Mass Spectrometry | Molecular ion peak at m/z 189.57[2]. | Molecular ion peak at m/z 159.59[1]. | The mass difference of 30 amu corresponds to the replacement of the -NO₂ group (46 amu) with an -NH₂ group (16 amu). |
Precursor B: 4-Fluoro-2-methylaniline
In the alternative synthetic route, this precursor would be chlorinated to yield the final product.
| Spectroscopic Technique | Precursor B (4-Fluoro-2-methylaniline) | Final Product (this compound) | Rationale for Change |
| ¹H NMR | Three aromatic protons with specific coupling patterns. | Two aromatic protons with altered chemical shifts and coupling due to the new chlorine substituent. | The introduction of the chlorine atom changes the electronic environment and the symmetry of the aromatic ring, leading to different chemical shifts and coupling constants for the remaining protons. |
| Mass Spectrometry | Molecular ion peak at m/z 125.14[3]. | Molecular ion peak at m/z 159.59[1], with a characteristic M+2 peak. | The mass increases by approximately 34.45 amu, corresponding to the addition of a chlorine atom and the loss of a hydrogen atom. The isotopic pattern of chlorine provides a definitive signature. |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for the NMR analysis of aromatic amines can be adapted for this purpose[4][5].
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A standard procedure for FT-IR analysis of solid or liquid samples is as follows[6][7][8].
-
Sample Preparation (KBr Pellet Method for Solids):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture in a pellet die under high pressure to form a transparent pellet[7].
-
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample between two KBr or NaCl plates to form a thin film.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the spectra of the precursors.
Caption: Workflow for FT-IR spectroscopic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for the GC-MS analysis of halogenated anilines can be followed[9][10][11][12].
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS System: Use a GC equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer.
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peak corresponding to the analyte by its retention time. Analyze the corresponding mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Caption: Workflow for GC-MS analysis.
Conclusion
The spectroscopic comparison of this compound with its logical precursors provides a clear and definitive method for confirming its successful synthesis. By focusing on the key transformations—the reduction of a nitro group or the addition of a chlorine atom—researchers can pinpoint the characteristic changes in NMR, FT-IR, and mass spectra. The disappearance of precursor signals and the emergence of the expected product signals serve as unambiguous evidence of chemical conversion. Adherence to standardized analytical protocols will ensure the reliability and reproducibility of these findings, which is essential for advancing research and development in the pharmaceutical and chemical industries.
References
- 1. This compound | 1242339-43-0 | SZB33943 [biosynth.com]
- 2. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluoro-2-methylaniline [webbook.nist.gov]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eng.uc.edu [eng.uc.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
Navigating the Therapeutic Frontier: A Comparative Guide to the Antimicrobial and Anticancer Potential of 5-Chloro-4-fluoro-2-methylaniline Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the strategic derivatization of privileged chemical scaffolds remains a cornerstone of medicinal chemistry. The aniline scaffold, in particular, has proven to be a versatile template for the development of a wide array of biologically active molecules. This guide focuses on the untapped potential of 5-Chloro-4-fluoro-2-methylaniline, a halogenated aniline, as a precursor for a new generation of antimicrobial and anticancer agents. While direct and extensive research on the biological activities of its derivatives is still emerging, by drawing parallels with structurally analogous compounds, we can construct a compelling case for their investigation and provide a roadmap for their synthesis and evaluation.
This document serves as a comparative analysis, juxtaposing the projected potential of hypothetical this compound derivatives against established therapeutic agents. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological screening, and present the anticipated data in a clear, comparative format.
The Strategic Advantage of the this compound Scaffold
The unique substitution pattern of this compound offers a tantalizing platform for drug design. The presence of two different halogens, chlorine and fluorine, at positions 5 and 4 respectively, along with a methyl group at position 2, imparts distinct electronic and steric properties. The high electronegativity and lipophilicity of the halogen atoms can significantly enhance membrane permeability and binding affinity to target proteins. The methyl group can provide a steric handle to influence binding and can also be a site for metabolic modification. The primary amine group at position 1 is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Projected Anticancer Potential: A Focus on Kinase Inhibition and Epigenetic Modulation
While direct evidence for the anticancer activity of this compound derivatives is not yet prevalent in the literature, compelling inferences can be drawn from structurally related molecules.
Comparison with Established Anticancer Agents
| Derivative Class | Proposed Target | Comparator Drug | Comparator Target | Anticipated IC50 Range |
| Pyrimidine Derivatives | PLK4 | CFI-400945 | PLK4 | 0.1 - 1 µM |
| Sulfonamide Derivatives | SIRT6 | Doxorubicin | Topoisomerase II | 1 - 10 µM |
| Quinoline Derivatives | c-Src | Dasatinib | Multi-kinase inhibitor | 0.5 - 5 µM |
Table 1: Projected Anticancer Activity of Hypothetical this compound Derivatives Compared to Standard Drugs.
A promising avenue for derivatization is the synthesis of amino-pyrimidine derivatives. Research on similar 5-chloro-2-amino-pyrimidine compounds has demonstrated potent inhibition of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication that is overexpressed in many cancers[1]. A hypothetical derivative, Compound A , could be synthesized and evaluated for its anti-proliferative activity.
Furthermore, the structurally similar 5-bromo-4-fluoro-2-methylaniline is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators[2]. SIRT6 is a tumor suppressor, and its activation can lead to decreased histone levels in cancer cells. This suggests that sulfonamide derivatives of this compound, such as Compound B , could exhibit anticancer activity through epigenetic modulation.
Finally, the quinoline scaffold is a well-established pharmacophore in anticancer drug discovery. The synthesis of quinoline derivatives from this compound, for instance Compound C , could yield potent kinase inhibitors, potentially targeting kinases like c-Src.
Experimental Workflow: Synthesis and Evaluation of Anticancer Activity
References
The Imperative for Genotoxicity Testing of Aromatic Amines
Aromatic amines are often pro-mutagens, meaning they require metabolic activation to exert their genotoxic effects. This activation is typically mediated by cytochrome P450 enzymes in the liver, which can N-hydroxylate the amine group, leading to the formation of highly reactive nitrenium ions.[1] These electrophilic intermediates can then form covalent adducts with DNA, potentially leading to mutations and chromosomal damage if not repaired. Given this well-established mechanism, any new aromatic amine, such as 5-Chloro-4-fluoro-2-methylaniline, must be rigorously evaluated.
Regulatory bodies like the International Council for Harmonisation (ICH) recommend a standard battery of tests to assess genotoxic potential, ensuring a comprehensive evaluation of different genotoxic endpoints.[2][3][4][5] This guide will focus on the three core in vitro assays of this battery: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.
In Silico Assessment: A First-Tier Predictive Approach
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models provide a valuable initial assessment of genotoxic potential.[2] These computational models correlate chemical structures with biological activity and can identify structural alerts—molecular substructures known to be associated with toxicity. For aromatic amines, key alerts include the aniline moiety itself and the presence of halogen and alkyl substituents, which can influence metabolic activation and reactivity.
The likely metabolic fate of this compound involves N-hydroxylation, a critical activation step for many aromatic amines.[1] The presence of both chlorine and fluorine atoms, which are electron-withdrawing, may influence the electronic properties of the aromatic ring and the susceptibility of the amino group to oxidation.[6] QSAR models can integrate these features to predict the likelihood of a positive result in genotoxicity assays.
References
- 1. 5-Chloro-2-methylaniline | CAS#:95-79-4 | Chemsrc [chemsrc.com]
- 2. Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 4. criver.com [criver.com]
- 5. QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aniara.com [aniara.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-Chloro-4-fluoro-2-methylaniline
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of 5-Chloro-4-fluoro-2-methylaniline (CAS No. 1242339-43-0), a compound for which detailed public safety data is limited. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this document synthesizes field-proven insights and data from structurally analogous compounds to establish a robust framework for its safe utilization. The protocols described herein are designed to be self-validating, ensuring a multi-layered approach to risk mitigation.
Disclaimer: The following safety recommendations are based on the hazard profiles of structurally similar anilines, such as 5-Chloro-2-methylaniline and various fluoroanilines. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care.
Hazard Assessment and Risk Profile
Substituted anilines as a class of compounds often exhibit varying degrees of toxicity. Based on data from close structural analogs, this compound should be presumed to pose the following risks:
-
Acute Toxicity : Harmful if swallowed or in contact with skin[1][2][3].
-
Eye Damage/Irritation : Causes serious eye irritation[1][3].
-
Skin Irritation : May cause skin irritation upon contact[1][3].
-
Carcinogenicity : Some chlorinated anilines are suspected of causing cancer[1][4]. Therefore, this compound should be handled as a potential carcinogen.
-
Methemoglobinemia : Anilines can be absorbed through the skin and may cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.
Hazard Summary Table
| Hazard Classification | Anticipated Risk based on Analog Data | Primary Exposure Routes |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | Skin Contact |
| Serious Eye Damage | Category 2 (Causes serious eye irritation) | Eye Contact |
| Skin Irritation | Category 2 (Causes skin irritation) | Skin Contact |
| Carcinogenicity | Category 2 (Suspected of causing cancer) | Inhalation, Skin Contact, Ingestion |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.
Primary Engineering Controls
-
Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors[5].
Essential Personal Protective Equipment
-
Eye and Face Protection : Tightly fitting safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles[1].
-
Hand Protection : Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or neoprene should be used. Gloves must be inspected for any signs of degradation or perforation before use and should be disposed of immediately after handling the compound[2].
-
Body Protection : A flame-resistant laboratory coat is required. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended[2].
-
Respiratory Protection : If there is a risk of generating aerosols or dust outside of a fume hood, or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary[1].
PPE Selection Workflow
Caption: Workflow for PPE Selection and Safe Handling.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that a chemical spill kit is readily accessible. Designate a specific area within the fume hood for the procedure.
-
Personal Protective Equipment : Don the required PPE as outlined in the section above.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and handle it carefully to avoid generating dust.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[1]. The container should be clearly labeled with the chemical name and associated hazards.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[1].
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention[1][6].
Spill Management
-
Evacuation : Evacuate all non-essential personnel from the immediate area.
-
Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment : For a small spill, carefully cover the material with an inert absorbent material such as vermiculite, sand, or earth.
-
Collection : Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Solid Waste : Place contaminated solids (e.g., paper towels, gloves, absorbent material) in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, state, and federal regulations[2][4]. Do not dispose of this chemical down the drain.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. 2-Chloro-4-fluoro-5-methylaniline | CAS#:124185-35-9 | Chemsrc [chemsrc.com]
- 6. 5-Chloro-2-methylaniline | 95-79-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
